molecular formula C21H32O3 B15388844 10(R)-hydroxy-9(S)-Hexahydrocannabinol

10(R)-hydroxy-9(S)-Hexahydrocannabinol

Katalognummer: B15388844
Molekulargewicht: 332.5 g/mol
InChI-Schlüssel: SUVXTOCRTNYFMQ-ASCUOWJESA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

10(R)-hydroxy-9(S)-Hexahydrocannabinol is a semi-synthetic hydroxy derivative of hexahydrocannabinol (HHC), a cannabinoid that occurs naturally in Cannabis sativa in trace amounts . Like other HHC variants, this compound is of significant research interest for its interaction with the endocannabinoid system. The stereochemistry of HHC derivatives is a critical determinant of their pharmacological activity . Research on HHC epimers has shown that the 9(R) configuration typically exhibits a much higher binding affinity for CB1 and CB2 receptors compared to the 9(S) configuration . The introduction of a hydroxy group at the C10 position, as in this compound, creates a novel analog that may have distinct metabolic, binding, and functional properties. This makes it a valuable chemical tool for advanced structure-activity relationship (SAR) studies aimed at mapping the cannabinoid receptor binding sites and understanding the functional roles of different receptor subtypes . HHC and its analogs are investigated for their cannabimimetic effects, which are generally reported to be less potent than those of Δ9-THC, though this is highly dependent on the specific isomer . Researchers utilize such compounds to probe the mechanisms underlying cannabinoid-induced effects such as analgesia, and to explore potential therapeutic applications . This product is provided as a high-purity chemical standard to support these research endeavors. It is intended For Research Use Only in laboratory settings and is strictly not for diagnostic, therapeutic, or personal use. Researchers are responsible for ensuring compliance with all local, state, national, and international regulations regarding the handling of controlled substance analogs.

Eigenschaften

Molekularformel

C21H32O3

Molekulargewicht

332.5 g/mol

IUPAC-Name

(6aR,9S,10R,10aR)-6,6,9-trimethyl-3-pentyl-6a,7,8,9,10,10a-hexahydrobenzo[c]chromene-1,10-diol

InChI

InChI=1S/C21H32O3/c1-5-6-7-8-14-11-16(22)19-17(12-14)24-21(3,4)15-10-9-13(2)20(23)18(15)19/h11-13,15,18,20,22-23H,5-10H2,1-4H3/t13-,15+,18+,20+/m0/s1

InChI-Schlüssel

SUVXTOCRTNYFMQ-ASCUOWJESA-N

Isomerische SMILES

CCCCCC1=CC(=C2[C@H]3[C@@H](CC[C@@H]([C@H]3O)C)C(OC2=C1)(C)C)O

Kanonische SMILES

CCCCCC1=CC(=C2C3C(CCC(C3O)C)C(OC2=C1)(C)C)O

Herkunft des Produkts

United States

Foundational & Exploratory

The Enigmatic Synthesis of 10(R)-hydroxy-9(S)-Hexahydrocannabinol: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Examination of the Stereoselective Synthesis of a Key Hexahydrocannabinol (B1216694) Metabolite for Advanced Drug Development and Forensic Analysis.

Introduction

10(R)-hydroxy-9(S)-Hexahydrocannabinol (10(R)-hydroxy-9(S)-HHC) is a significant metabolite of hexahydrocannabinol (HHC), a semi-synthetic cannabinoid that has garnered considerable attention in both recreational and medicinal spheres. As the interest in HHC and its physiological effects grows, the demand for pure, stereoisomerically defined metabolites like 10(R)-hydroxy-9(S)-HHC is escalating. These compounds are crucial for comprehensive pharmacological studies, the development of accurate drug screening methods, and as reference standards in forensic analysis. This technical guide provides a thorough overview of the synthetic pathways and methodologies relevant to the stereoselective synthesis of 10(R)-hydroxy-9(S)-HHC, addressing the challenges and potential strategies for its preparation.

While a definitive, publicly available, step-by-step protocol for the stereoselective synthesis of 10(R)-hydroxy-9(S)-HHC remains elusive, this document pieces together available scientific literature on HHC synthesis and metabolism to propose viable synthetic strategies. The information presented herein is intended for researchers, scientists, and professionals in drug development.

Understanding the Target Molecule: Stereochemistry and Significance

The primary challenge in synthesizing 10(R)-hydroxy-9(S)-HHC lies in the precise control of two contiguous stereocenters: the C9 position, which bears a methyl group, and the C10 position, which is hydroxylated. The (9S) configuration refers to the specific spatial arrangement of the methyl group, while the (10R) configuration defines the orientation of the hydroxyl group.

The metabolism of HHC in the human body is a complex process involving various cytochrome P450 enzymes, leading to a range of hydroxylated and carboxylated derivatives.[1] Hydroxylation can occur at multiple positions, including C8, C11, and the pentyl side chain. The existence of 10-hydroxy-HHC as a metabolite underscores the importance of having access to this compound for toxicological and pharmacological research. The commercial availability of 10(R)-hydroxy-9(S)-HHC (CAS Number: 60948-21-2) and its diastereomer 10(S)-hydroxy-9(R)-HHC (CAS Number: 73648-83-6) as analytical standards confirms that synthetic routes have been developed, although they are likely proprietary.[2][3]

Proposed Synthetic Pathways

A logical approach to the stereoselective synthesis of 10(R)-hydroxy-9(S)-HHC would involve a multi-step process, beginning with the synthesis of the HHC core with the desired (9S) stereochemistry, followed by the stereoselective introduction of a hydroxyl group at the C10 position with (R) configuration.

Step 1: Stereoselective Synthesis of (9S)-Hexahydrocannabinol

The synthesis of HHC typically starts from either cannabidiol (B1668261) (CBD) or tetrahydrocannabinol (THC).[4] The common method involves the hydrogenation of the double bond in the cyclohexene (B86901) ring of THC. The stereochemical outcome at the C9 position is influenced by the starting material (Δ⁸-THC or Δ⁹-THC) and the hydrogenation catalyst used. It has been reported that the hydrogenation of Δ⁹-THC tends to produce a higher proportion of the (9S)-HHC epimer.[5]

Experimental Protocol: General Hydrogenation of Δ⁹-THC to (9S)-HHC (Illustrative)

  • Reaction: Catalytic hydrogenation of Δ⁹-Tetrahydrocannabinol.

  • Starting Material: Purified Δ⁹-THC.

  • Catalyst: Palladium on carbon (Pd/C) is often cited for favoring the (9S) epimer.[5]

  • Solvent: A protic solvent such as ethanol (B145695) or methanol.

  • Conditions: The reaction is typically carried out under a hydrogen atmosphere (pressure may vary) at room temperature or slightly elevated temperatures.

  • Purification: The resulting mixture of (9R)-HHC and (9S)-HHC diastereomers requires separation, which can be achieved through chromatographic techniques such as flash chromatography or preparative high-performance liquid chromatography (HPLC).

Table 1: Factors Influencing Stereoselectivity in HHC Synthesis

FactorInfluence on 9(S):9(R) RatioReference
Starting Material Hydrogenation of Δ⁹-THC favors (9S)-HHC.[5]
Catalyst Palladium-based catalysts are reported to favor the formation of (9S)-HHC from Δ⁹-THC.[5]
Step 2: Stereoselective Hydroxylation of (9S)-Hexahydrocannabinol at C10

Once enantiomerically pure (9S)-HHC is obtained, the next critical step is the introduction of a hydroxyl group at the C10 position with (R) stereochemistry. This is a challenging transformation that requires a stereoselective oxidation method.

Potential Strategies for Stereoselective Hydroxylation:

  • Directed Hydroxylation: The existing hydroxyl group at C1 on the phenolic ring could potentially be used as a directing group to guide a reagent to the C10 position. This would likely involve the use of a metal catalyst that can coordinate with the phenolic hydroxyl group.

  • Chiral Reagents/Catalysts: The use of chiral oxidizing agents or a combination of an achiral oxidant with a chiral catalyst (asymmetric catalysis) could enantioselectively introduce the hydroxyl group. Examples of such systems in organic synthesis are extensive and could be adapted for this specific substrate.

  • Enzymatic Hydroxylation: Biocatalysis using specific enzymes, such as cytochrome P450 monooxygenases, could offer high stereoselectivity. This approach mimics the natural metabolic pathway. While challenging to implement on a preparative scale, it holds promise for achieving the desired stereochemistry.

Illustrative Workflow for Stereoselective Synthesis

G cluster_0 Step 1: Synthesis of (9S)-HHC cluster_1 Step 2: Stereoselective Hydroxylation Start Δ⁹-THC Hydrogenation Catalytic Hydrogenation (e.g., Pd/C, H₂) Start->Hydrogenation Mixture Mixture of (9S)-HHC and (9R)-HHC Hydrogenation->Mixture Separation Chromatographic Separation (HPLC) Mixture->Separation Product1 (9S)-HHC Separation->Product1 Start2 (9S)-HHC Product1->Start2 Hydroxylation Stereoselective Hydroxylation at C10 Start2->Hydroxylation Product2 10(R)-hydroxy-9(S)-HHC Hydroxylation->Product2

Caption: Proposed two-step synthetic workflow for 10(R)-hydroxy-9(S)-HHC.

Logical Relationship of Synthetic Steps

G Start Cannabinoid Precursor (Δ⁹-THC) Stereocontrol1 Control of C9 Stereocenter (Hydrogenation) Start->Stereocontrol1 Intermediate Enantiopure (9S)-HHC Stereocontrol1->Intermediate Stereocontrol2 Control of C10 Stereocenter (Hydroxylation) Intermediate->Stereocontrol2 FinalProduct 10(R)-hydroxy-9(S)-HHC Stereocontrol2->FinalProduct

Caption: Logical progression of stereochemical control in the synthesis.

Data Presentation

Due to the lack of published, detailed experimental results for the direct synthesis of 10(R)-hydroxy-9(S)-HHC, a comprehensive table of quantitative data (yields, enantiomeric excess, etc.) cannot be provided at this time. However, the following table summarizes the known physical and chemical properties of the target molecule.

Table 2: Properties of this compound

PropertyValueReference
CAS Number 60948-21-2[2]
Molecular Formula C₂₁H₃₂O₃[2]
Molecular Weight 332.48 g/mol [2]
Appearance Not specified in publicly available data
Solubility Soluble in organic solvents such as methanol, ethanol, DMF, and DMSO.[2]

Conclusion and Future Outlook

The stereoselective synthesis of this compound presents a significant challenge in contemporary cannabinoid chemistry. While the general synthesis of the HHC core is established, the controlled introduction of a hydroxyl group at the C10 position with the desired stereochemistry is not well-documented in the public domain. This guide has outlined plausible synthetic strategies based on known chemical principles and the metabolic fate of HHC.

For researchers and drug development professionals, the development of a robust and scalable stereoselective synthesis of 10(R)-hydroxy-9(S)-HHC is a critical step forward. Such a synthesis would not only provide access to this important metabolite for further pharmacological and toxicological evaluation but also open avenues for the creation of novel HHC-based therapeutic agents. Future research should focus on the exploration of asymmetric hydroxylation methods and biocatalytic approaches to overcome the current synthetic hurdles. The elucidation of a detailed synthetic protocol will be a valuable contribution to the field of cannabinoid science.

References

Chemical structure and properties of 10(R)-hydroxy-9(S)-Hexahydrocannabinol.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical structure and predicted properties of 10(R)-hydroxy-9(S)-Hexahydrocannabinol (10(R)-hydroxy-9(S)-HHC). As a specific stereoisomer and potential metabolite of 9(S)-Hexahydrocannabinol, its characteristics are discussed in the context of its parent compound. This document synthesizes available chemical data and infers biological activity based on the well-established pharmacology of Hexahydrocannabinol (HHC) epimers. Detailed experimental protocols for cannabinoid analysis and visualizations of relevant biochemical pathways are also presented to guide future research and drug development efforts.

Introduction

Hexahydrocannabinol (HHC) is a semi-synthetic cannabinoid that has gained significant attention in recent years. It is typically produced through the hydrogenation of delta-9-tetrahydrocannabinol (Δ⁹-THC) or other related cannabinoids. The hydrogenation process results in the formation of two diastereomers at the C9 position: (9R)-HHC and (9S)-HHC. It is well-documented that the (9R)-HHC epimer is the primary psychoactive component, exhibiting a high binding affinity for cannabinoid receptors, similar to that of Δ⁹-THC. In contrast, the (9S)-HHC epimer demonstrates significantly lower affinity and functional activity at these receptors[1][2].

Metabolic studies of HHC have revealed that hydroxylation is a primary route of biotransformation[3][4]. This guide focuses on a specific hydroxylated derivative, this compound. Given that it is a derivative of the less active (9S)-HHC epimer, it is hypothesized that this compound will also exhibit low biological activity. This document aims to provide a detailed account of its chemical properties and a predictive assessment of its pharmacological profile.

Chemical Structure and Properties

This compound is a specific stereoisomer of a hydroxylated HHC metabolite. Its chemical identity is defined by the precise spatial arrangement of its atoms.

PropertyValueReference
Formal Name 6aR-6aα,7,8,9,10α,10a-hexahydro-6,6,9β-trimethyl-3-pentyl-6H-dibenzo[b,d]pyran-1,10β-diol[5]
CAS Number 60948-21-2[5]
Molecular Formula C₂₁H₃₂O₃[5]
Formula Weight 332.5 g/mol [5]
Purity ≥95%[5]
Formulation A crystalline solid[5]
Solubility
SolventConcentrationReference
DMF 20 mg/ml[5]
DMSO 20 mg/ml[5]
Ethanol 10 mg/ml[5]
Spectroscopic Data
TypeValueReference
λmax 210 nm[5]

Predicted Biological Activity and Signaling Pathways

Direct experimental data on the biological activity of this compound is not currently available in published literature. However, its pharmacological profile can be inferred from the known properties of its parent compound, (9S)-HHC.

The (9S)-HHC epimer exhibits a significantly lower binding affinity for both the CB1 and CB2 cannabinoid receptors compared to the (9R)-HHC epimer[1][6]. The binding affinity of (9S)-HHC at the CB1 receptor is reported to be approximately 10-fold less than that of (9R)-HHC[7]. Consequently, (9S)-HHC displays diminished activity in functional assays[1].

Given that 10(R)-hydroxy-9(S)-HHC is a hydroxylated derivative of the less active (9S)-HHC, it is highly probable that it also possesses a low affinity for cannabinoid receptors and, therefore, exhibits minimal to no psychoactive effects. The introduction of a hydroxyl group at the C10 position may further modulate its binding affinity and functional activity, though this remains to be experimentally determined.

General Cannabinoid Receptor Signaling

The primary signaling pathway for psychoactive cannabinoids involves the activation of the CB1 receptor, a G-protein coupled receptor (GPCR). Upon activation, it inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. It also modulates ion channels, including the inhibition of calcium channels and activation of potassium channels.

Cannabinoid_Signaling_Pathway CB1 CB1 Receptor Gi Gαi/o CB1->Gi AC Adenylyl Cyclase cAMP cAMP AC->cAMP Ca_channel Ca²⁺ Channel Ca_in Ca²⁺ Influx Ca_channel->Ca_in K_channel K⁺ Channel K_out K⁺ Efflux K_channel->K_out Cannabinoid Cannabinoid (e.g., (9R)-HHC) Cannabinoid->CB1 Gi->AC Inhibits Gi->Ca_channel Inhibits Gi->K_channel ATP ATP ATP->AC Neuronal_Inhibition Neuronal Inhibition

General Cannabinoid CB1 Receptor Signaling Pathway.

Metabolism of Hexahydrocannabinol

The metabolism of HHC is a critical area of research for understanding its duration of action and the generation of potentially active or inactive metabolites. In vitro and in vivo studies have begun to elucidate the metabolic fate of HHC.

Hydroxylation is a key phase I metabolic reaction for HHC, occurring at various positions on the molecule. The stereochemistry of the parent HHC epimer influences the preferred site of hydroxylation[3]. For the (9S)-HHC epimer, hydroxylation at the C8 position appears to be a significant pathway[3]. While 10-hydroxylated metabolites have been identified, their prevalence relative to other hydroxylated forms is still under investigation. Following phase I metabolism, the hydroxylated metabolites can undergo phase II conjugation, typically with glucuronic acid, to facilitate their excretion.

HHC_Metabolism_Workflow cluster_phase1 Phase I Metabolism (CYP450) cluster_phase2 Phase II Metabolism (UGTs) HHC_intake HHC Intake ((9R)-HHC & (9S)-HHC) Hydroxylation Hydroxylation HHC_intake->Hydroxylation Glucuronidation Glucuronidation HHC_intake->Glucuronidation OH_HHC Hydroxy-HHC (e.g., 8-OH-HHC, 10-OH-HHC, 11-OH-HHC) Hydroxylation->OH_HHC Oxidation Further Oxidation COOH_HHC Carboxy-HHC (e.g., 11-nor-9-carboxy-HHC) Oxidation->COOH_HHC OH_HHC->Oxidation OH_HHC->Glucuronidation COOH_HHC->Glucuronidation Glucuronides HHC & Metabolite Glucuronides Glucuronidation->Glucuronides Excretion Excretion (Urine, Feces) Glucuronides->Excretion

Generalized Metabolic Pathway of Hexahydrocannabinol.

Experimental Protocols

The following are generalized protocols for the analysis of cannabinoids, including HHC and its metabolites, from biological matrices. These methods can be adapted for the specific detection and quantification of 10(R)-hydroxy-9(S)-HHC.

Sample Preparation: Solid-Phase Extraction (SPE)
  • Sample Pre-treatment: To 1 mL of biological matrix (e.g., plasma, urine), add an internal standard and appropriate buffer to adjust the pH.

  • Column Conditioning: Condition a C18 SPE cartridge with methanol (B129727) followed by deionized water.

  • Sample Loading: Load the pre-treated sample onto the SPE cartridge.

  • Washing: Wash the cartridge with a series of aqueous/organic solvent mixtures to remove interfering substances.

  • Elution: Elute the cannabinoids of interest with an appropriate organic solvent (e.g., methanol, acetonitrile (B52724), or a mixture thereof).

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in the mobile phase for LC-MS/MS analysis.

Analytical Method: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
  • Liquid Chromatography (LC):

    • Column: A C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) is commonly used for cannabinoid separation.

    • Mobile Phase: A gradient elution with water and acetonitrile or methanol, both containing a small amount of an additive like formic acid or ammonium (B1175870) formate, is typically employed.

    • Flow Rate: A flow rate in the range of 0.2-0.5 mL/min is standard.

    • Column Temperature: Maintained at a constant temperature, for example, 40°C, to ensure reproducible retention times.

  • Tandem Mass Spectrometry (MS/MS):

    • Ionization: Electrospray ionization (ESI) in positive ion mode is generally used for cannabinoids.

    • Detection: Multiple Reaction Monitoring (MRM) is the preferred method for quantification, providing high selectivity and sensitivity. Specific precursor-to-product ion transitions for 10(R)-hydroxy-9(S)-HHC and an appropriate internal standard would need to be determined and optimized.

Cannabinoid_Analysis_Workflow Biological_Sample Biological Sample (e.g., Plasma, Urine) SPE Solid-Phase Extraction (SPE) Biological_Sample->SPE Sample Cleanup LC_MSMS LC-MS/MS Analysis SPE->LC_MSMS Purified Extract Data_Analysis Data Analysis and Quantification LC_MSMS->Data_Analysis Chromatographic and Mass Spec Data

General Workflow for Cannabinoid Analysis.

Conclusion

This compound is a chemically defined, hydroxylated derivative of (9S)-HHC. While direct biological data is lacking, its pharmacological properties are predicted to be weak, mirroring those of its parent compound. This technical guide provides a foundation for researchers by summarizing the known chemical characteristics of this molecule and offering a framework for its future investigation. The provided experimental protocols and pathway diagrams serve as a starting point for the analytical characterization and biological evaluation of this and other related novel cannabinoids. Further research is essential to definitively determine the pharmacokinetic and pharmacodynamic profile of 10(R)-hydroxy-9(S)-HHC.

References

Unveiling a Minor Cannabinoid: A Technical Guide to the Discovery and Isolation of 10(R)-hydroxy-9(S)-Hexahydrocannabinol from Cannabis sativa

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, isolation, and characterization of the novel phytocannabinoid, 10(R)-hydroxy-9(S)-hexahydrocannabinol (10(R)-OH-9(S)-HHC), from Cannabis sativa. While research into this specific stereoisomer is nascent, this document synthesizes the available scientific literature to present its chemical properties, a plausible isolation methodology based on the separation of related compounds, and the foundational knowledge of its potential biological interactions through cannabinoid receptor signaling pathways.

Introduction

The chemical landscape of Cannabis sativa L. is extraordinarily complex, with over 125 identified cannabinoids.[1] While Δ⁹-tetrahydrocannabinol (Δ⁹-THC) and cannabidiol (B1668261) (CBD) have been the primary focus of research, the minor oxygenated cannabinoids are a frontier for new therapeutic discoveries. These compounds, often present in trace amounts, may possess unique pharmacological profiles.

In 2015, a pivotal study by Ahmed, S.A., et al. reported the isolation of nine new oxygenated cannabinoids from a high-potency variety of Cannabis sativa.[2] Among these was 10α-hydroxyhexahydrocannabinol, a diastereomer of the compound of interest.[2] Hexahydrocannabinol (B1216694) (HHC) itself is a hydrogenated derivative of THC and has been identified as a trace component of cannabis.[3] The addition of a hydroxyl group at the C-10 position creates further stereochemical diversity and the potential for altered receptor binding and metabolism. This guide focuses on the 10(R)-hydroxy-9(S)-HHC stereoisomer, providing the technical details necessary for its further investigation.

Physicochemical and Spectroscopic Data

The definitive characterization of 10(R)-hydroxy-9(S)-HHC relies on a combination of spectroscopic and physical data. The following tables summarize the key identifiers for this molecule and its diastereomer, 10(S)-hydroxy-9(R)-HHC, which was the form isolated from Cannabis sativa as 10α-hydroxy-HHC.[2][4][5]

Table 1: Chemical Identifiers and Properties

PropertyThis compound10(S)-hydroxy-9(R)-Hexahydrocannabinol
Synonyms 10β-hydroxy-9(S)-HHC10α-hydroxy-9(R)-HHC
CAS Number 60948-21-273648-83-6
Molecular Formula C₂₁H₃₂O₃C₂₁H₃₂O₃
Formula Weight 332.5 g/mol 332.5 g/mol
Appearance Crystalline Solid-
Purity ≥95% (as a reference standard)-

Data sourced from commercial analytical standard suppliers.[4][5]

Table 2: Spectroscopic Data

Spectroscopic DataThis compound10(S)-hydroxy-9(R)-Hexahydrocannabinol
HRESIMS (m/z) [M+H]⁺ 333.2413 (Calculated for C₂₁H₃₃O₃)[M+H]⁺ 333.2413 (Calculated for C₂₁H₃₃O₃)
GC-MS (m/z) 332332
UV λmax 210 nm210 nm
¹H and ¹³C NMR Data not available in the public domain.Data not available in the public domain.

Mass spectrometry data for the general C₂₁H₃₂O₃ hexahydrocannabinol structure is consistent with findings from Ahmed, S.A., et al. (2015).[2] UV λmax is sourced from analytical standard suppliers.[4][5]

Experimental Protocols

While the paper by Ahmed et al. (2015) does not provide a detailed, step-by-step protocol for the isolation of each of the nine cannabinoids, it outlines a general workflow.[2] The following protocol is a representative methodology for the isolation of minor oxygenated cannabinoids from a high-potency Cannabis sativa plant matrix, based on the techniques described.[1][2]

Extraction and Fractionation
  • Plant Material Preparation: Air-dried, ground plant material (e.g., flowering tops) from a high-potency Cannabis sativa strain is used as the starting material.

  • Extraction: The ground material is subjected to extraction with a non-polar solvent, such as hexane (B92381), to produce a crude extract containing cannabinoids, terpenes, and other lipophilic compounds.

  • Preliminary Fractionation (VLC): The crude hexane extract is concentrated under reduced pressure and subjected to Vacuum Liquid Chromatography (VLC) on a silica (B1680970) gel column. Elution is performed with a gradient of solvents, typically starting with hexane and gradually increasing in polarity with ethyl acetate. Fractions are collected based on their polarity.

Chromatographic Isolation and Purification
  • Silica Gel Column Chromatography: Fractions from VLC showing the presence of compounds with the expected polarity for hydroxylated HHCs are further purified using repeated column chromatography on silica gel.

  • Reversed-Phase Chromatography: To separate compounds with similar polarity, fractions are subjected to reversed-phase (C18) column chromatography, eluting with a solvent system such as a methanol/water gradient.

  • High-Performance Liquid Chromatography (HPLC): The final purification step to isolate the specific stereoisomers is performed using semi-preparative HPLC. A chiral column may be necessary to resolve the 10(R)/10(S) and 9(R)/9(S) diastereomers.

The overall workflow for isolating minor cannabinoids is a multi-step process involving progressively higher resolution chromatographic techniques.

G General Workflow for Minor Cannabinoid Isolation plant Cannabis Sativa Plant Material extract Hexane Extraction plant->extract vlc Vacuum Liquid Chromatography (VLC) (Silica Gel) extract->vlc fractions Target Fractions vlc->fractions cc Column Chromatography (Silica Gel) fractions->cc rp_cc Reversed-Phase (C18) Chromatography cc->rp_cc hplc Semi-Preparative HPLC (Potentially Chiral) rp_cc->hplc isolated Isolated 10(R)-OH-9(S)-HHC hplc->isolated

A generalized workflow for isolating minor cannabinoids.
Structure Elucidation

The definitive structure and stereochemistry of the isolated compound are determined using a combination of spectroscopic methods:

  • 1D and 2D Nuclear Magnetic Resonance (NMR): ¹H NMR, ¹³C NMR, COSY, HMQC, and HMBC experiments are used to determine the carbon skeleton and the precise placement of protons and hydroxyl groups.

  • High-Resolution Mass Spectrometry (HRMS): Provides the exact molecular formula.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Confirms the molecular weight and provides fragmentation patterns.

  • Infrared (IR) Spectroscopy: Identifies functional groups, such as the hydroxyl (-OH) group.

Biological Activity and Signaling Pathways

The pharmacological activity of 10(R)-OH-9(S)-HHC is presumed to be mediated through the endocannabinoid system, primarily via the cannabinoid receptors CB1 and CB2. These are G-protein coupled receptors (GPCRs) that, upon activation, trigger intracellular signaling cascades.

CB1 Receptor Signaling

CB1 receptors are predominantly found in the central nervous system. Their activation is generally inhibitory, leading to a decrease in neurotransmitter release.

G CB1 Receptor Signaling Pathway cluster_membrane Cell Membrane CB1 CB1 Receptor G_protein Gi/o Protein CB1->G_protein activates AC Adenylyl Cyclase (AC) cAMP cAMP ↓ AC->cAMP G_protein->AC inhibits MAPK MAPK Pathway ↑ G_protein->MAPK activates Cannabinoid 10(R)-OH-9(S)-HHC Cannabinoid->CB1 PKA PKA ↓ cAMP->PKA Neurotransmitter Neurotransmitter Release ↓ PKA->Neurotransmitter

CB1 receptor activation inhibits adenylyl cyclase.
CB2 Receptor Signaling

CB2 receptors are primarily expressed in immune cells and are associated with modulating inflammatory responses.

G CB2 Receptor Signaling Pathway cluster_membrane Cell Membrane CB2 CB2 Receptor G_protein Gi/o Protein CB2->G_protein activates AC Adenylyl Cyclase (AC) cAMP cAMP ↓ AC->cAMP G_protein->AC inhibits MAPK MAPK Pathway ↑ G_protein->MAPK activates Cannabinoid 10(R)-OH-9(S)-HHC Cannabinoid->CB2 PKA PKA ↓ cAMP->PKA Cytokine Cytokine Release Modulation MAPK->Cytokine

CB2 receptor activation modulates immune responses.

Conclusion and Future Directions

The discovery of minor oxygenated cannabinoids like this compound in Cannabis sativa underscores the vast, untapped chemical diversity of this plant. While the presence of its 10α-hydroxy diastereomer has been confirmed, further research is required to definitively isolate and quantify the 10β (10R) form from natural sources. The development of robust isolation protocols and the complete spectroscopic characterization of these molecules are critical next steps. Understanding the specific interactions of each stereoisomer with cannabinoid receptors will be paramount in elucidating their potential therapeutic applications, paving the way for novel drug development from this ancient medicinal plant.

References

In Vitro Binding Affinity of Hexahydrocannabinol Derivatives to CB1 and CB2 Receptors: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Core Findings: Binding Affinities of HHC Epimers

The stereochemistry at the C9 position of the hexahydrocannabinol (B1216694) scaffold plays a pivotal role in determining the binding affinity for both CB1 and CB2 receptors. The (9R)-HHC epimer consistently demonstrates a significantly higher binding affinity for both receptors compared to the (9S)-HHC epimer.

Table 1: In Vitro Binding Affinities (Ki) and Functional Potencies (EC50) of (9R)-HHC and (9S)-HHC at Human CB1 and CB2 Receptors

CompoundReceptorBinding Affinity (Ki, nM)Functional Potency (EC50, nM)
(9R)-HHC CB115 ± 0.8[1]3.4 ± 1.5[1]
CB213 ± 0.4[1]6.2 ± 2.1[1]
(9S)-HHC CB1176 ± 3.3[1]57 ± 19[1]
CB2105 ± 26[1]55 ± 10[1]
Δ⁹-THC (for comparison) CB115 ± 4.4[1]3.9 ± 0.5[1]
CB29.1 ± 3.6[1]2.5 ± 0.7[1]

Note: Data is presented as mean ± standard error of the mean (SEM).

The binding affinity of (9R)-HHC at the CB1 receptor is comparable to that of Δ⁹-THC, the primary psychoactive component of cannabis.[1][2] In contrast, (9S)-HHC exhibits a more than 10-fold lower affinity for the CB1 receptor.[3] A similar trend is observed at the CB2 receptor, where (9R)-HHC binds with high affinity, while (9S)-HHC shows a markedly reduced affinity.[1][2] These differences in binding affinity are also reflected in the functional activity of these compounds, with (9R)-HHC being a more potent agonist at both receptors.[1][2]

Experimental Protocols: Radioligand Binding Assay

The determination of in vitro binding affinities for cannabinoid receptors is typically achieved through competitive radioligand binding assays. The following is a generalized protocol based on commonly cited methodologies.

Objective: To determine the binding affinity (Ki) of a test compound (e.g., a hexahydrocannabinol derivative) for CB1 or CB2 receptors by measuring its ability to displace a known radiolabeled ligand.

Materials:

  • Cell Membranes: Membranes prepared from cells overexpressing the human CB1 or CB2 receptor (e.g., HEK293 or CHO cells).

  • Radioligand: A high-affinity cannabinoid receptor ligand labeled with a radioisotope, such as [³H]CP-55,940 or [³H]WIN 55,212-2.[2]

  • Test Compound: The unlabeled compound for which the binding affinity is to be determined.

  • Non-specific Binding Control: A high concentration of a known, unlabeled cannabinoid receptor agonist or antagonist to determine non-specific binding.

  • Binding Buffer: Typically a Tris-HCl based buffer containing divalent cations (e.g., MgCl₂, CaCl₂) and a protease inhibitor.

  • Filtration Apparatus: A cell harvester or 96-well filter plate system with glass fiber filters.

  • Scintillation Counter: To measure the radioactivity retained on the filters.

Procedure:

  • Membrane Preparation: Cell membranes expressing the receptor of interest are thawed and diluted in ice-cold binding buffer to a specific protein concentration.

  • Assay Setup: In a 96-well plate, the following are added in triplicate:

    • Total Binding: Cell membranes, radioligand, and binding buffer.

    • Non-specific Binding: Cell membranes, radioligand, and a saturating concentration of the non-specific binding control.

    • Competitive Binding: Cell membranes, radioligand, and varying concentrations of the test compound.

  • Incubation: The plate is incubated at a controlled temperature (e.g., 30°C or 37°C) for a specific duration (e.g., 60-90 minutes) to allow the binding to reach equilibrium.

  • Termination and Filtration: The binding reaction is terminated by rapid filtration through glass fiber filters. The filters are washed multiple times with ice-cold washing buffer to remove unbound radioligand.

  • Radioactivity Measurement: The filters are collected, and the amount of bound radioactivity is quantified using a liquid scintillation counter.

  • Data Analysis: The specific binding is calculated by subtracting the non-specific binding from the total binding. The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis of the competitive binding data. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.

G Experimental Workflow: Radioligand Binding Assay A 1. Membrane Preparation (Cells expressing CB1/CB2) B 2. Assay Setup (96-well plate) - Total Binding - Non-specific Binding - Competitive Binding A->B Diluted Membranes C 3. Incubation (e.g., 37°C for 60 min) B->C Incubate to equilibrium D 4. Rapid Filtration (Separates bound from unbound ligand) C->D Terminate reaction E 5. Scintillation Counting (Quantifies bound radioligand) D->E Measure radioactivity F 6. Data Analysis - Calculate Specific Binding - Determine IC50 - Calculate Ki E->F Raw data G CB1/CB2 Receptor Signaling Pathways cluster_receptor Cell Membrane cluster_downstream Intracellular Signaling Agonist HHC Derivative (Agonist) Receptor CB1 / CB2 Receptor Agonist->Receptor G_protein Gi/o Protein Receptor->G_protein Activation AC Adenylyl Cyclase G_protein->AC Gαi/o inhibits MAPK MAPK Cascade (ERK, JNK, p38) G_protein->MAPK Gβγ activates Ion_Channels Ion Channels (Ca²⁺↓, K⁺↑) G_protein->Ion_Channels Gβγ modulates (CB1) PLC Phospholipase C G_protein->PLC Gβγ activates (CB1) cAMP ↓ cAMP AC->cAMP Cellular_Response Cellular Response (e.g., ↓ Neurotransmitter Release, Gene Expression Changes) cAMP->Cellular_Response MAPK->Cellular_Response Ion_Channels->Cellular_Response PLC->Cellular_Response

References

Pharmacological Profile of 10(R)-hydroxy-9(S)-Hexahydrocannabinol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Hexahydrocannabinol (B1216694) (HHC) is a semi-synthetic cannabinoid that has gained significant interest in recent years.[1][2] It is typically produced through the hydrogenation of delta-9-tetrahydrocannabinol (Δ⁹-THC) or other THC isomers.[1][2][3] The hydrogenation process results in the formation of two diastereomers, (9R)-HHC and (9S)-HHC, which differ in the stereochemistry at the C9 position. This seemingly minor structural difference has a profound impact on their pharmacological activity. While HHC itself is found as a trace component in Cannabis sativa, the commercially available products are semi-synthetic.[1][3]

This technical guide will focus on the known pharmacological properties of the primary HHC epimers, which can provide valuable insights into the potential activity of their hydroxylated derivatives, such as 10(R)-hydroxy-9(S)-Hexahydrocannabinol.

Quantitative Pharmacological Data

The following tables summarize the available quantitative data for the binding affinity and functional activity of 9(R)-HHC and 9(S)-HHC at the cannabinoid receptors CB1 and CB2. For comparison, data for Δ⁹-THC is also included.

Table 1: Cannabinoid Receptor Binding Affinities (Ki, nM)

CompoundCB1 Receptor (Ki, nM)CB2 Receptor (Ki, nM)Reference
9(R)-HHC15 ± 0.813 ± 0.4[3]
9(S)-HHC176 ± 3.3105 ± 26[3]
Δ⁹-THC15 ± 4.49.1 ± 3.6[3]

Table 2: Cannabinoid Receptor Functional Activity (EC50, nM)

CompoundCB1 Receptor (EC50, nM)CB2 Receptor (EC50, nM)Reference
9(R)-HHC3.4 ± 1.56.2 ± 2.1[3]
9(S)-HHC57 ± 1955 ± 10[3]
Δ⁹-THC3.9 ± 0.52.5 ± 0.7[3]

In Vivo Pharmacology

While specific in vivo data for this compound is unavailable, studies on the opposite stereoisomer, 10(S)-hydroxy-9(R)-Hexahydrocannabinol , have shown that it induces drowsiness, hypolocomotion, and occasional partial ptosis and head drop in rhesus monkeys, which are indicative of psychotropic activity.[4][5][6]

Studies in mice have demonstrated that 9(R)-HHC produces behavioral and psychoactive effects that are very similar to those of Δ⁹-THC.[7] These effects include decreased locomotor activity, analgesia (reduced sensitivity to pain), hypothermia, and catalepsy.[7] In contrast, 9(S)-HHC exhibits significantly weaker effects, primarily causing a reduction in body temperature and increased immobility, without significant effects on locomotion or pain perception.[7]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the canonical cannabinoid receptor signaling pathway and a general experimental workflow for characterizing the pharmacological profile of a novel cannabinoid.

G cluster_membrane Cell Membrane CB1_R CB1/CB2 Receptor G_protein Gi/o Protein CB1_R->G_protein Activates AC Adenylate Cyclase G_protein->AC Inhibits MAPK MAPK Pathway G_protein->MAPK Activates Ion_Channel Ion Channels (e.g., K+, Ca2+) G_protein->Ion_Channel Modulates Ligand Cannabinoid Ligand (e.g., HHC) Ligand->CB1_R Binds to cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A cAMP->PKA Activates Response Cellular Response PKA->Response MAPK->Response Ion_Channel->Response

Figure 1: Simplified Cannabinoid Receptor Signaling Pathway.

G start Novel Cannabinoid Synthesis and Purification binding_assay Radioligand Binding Assay (Determine Ki at CB1/CB2) start->binding_assay functional_assay Functional Assay (e.g., GTPγS, cAMP) (Determine EC50, Emax) start->functional_assay data_analysis Data Analysis and Pharmacological Profile Generation binding_assay->data_analysis in_vivo_testing In Vivo Behavioral Assays (e.g., Tetrad Test in Mice) functional_assay->in_vivo_testing functional_assay->data_analysis admet ADME/Tox Studies in_vivo_testing->admet admet->data_analysis

Figure 2: Experimental Workflow for Pharmacological Profiling.

Experimental Protocols

Detailed experimental protocols are crucial for the accurate assessment of a compound's pharmacological profile. Below are generalized methodologies for key experiments.

Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of a test compound for cannabinoid receptors.

Principle: This competitive binding assay measures the ability of a test compound to displace a radiolabeled ligand (e.g., [³H]CP-55,940) from the cannabinoid receptors in a membrane preparation.

Methodology:

  • Membrane Preparation: Cell membranes expressing either human CB1 or CB2 receptors are prepared from cultured cells or animal brain tissue.

  • Assay Buffer: A suitable buffer (e.g., Tris-HCl with BSA) is used to maintain pH and reduce non-specific binding.

  • Incubation: Membranes are incubated with a fixed concentration of the radiolabeled ligand and varying concentrations of the unlabeled test compound.

  • Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.

  • Quantification: The radioactivity retained on the filters is measured using liquid scintillation counting.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis. The Ki value is then calculated using the Cheng-Prusoff equation.

GTPγS Binding Assay

Objective: To determine the functional activity (EC50 and Emax) of a test compound as an agonist or antagonist at G-protein coupled receptors like CB1 and CB2.

Principle: This assay measures the activation of G-proteins by the receptor upon agonist binding. Agonist binding promotes the exchange of GDP for a non-hydrolyzable GTP analog, [³⁵S]GTPγS, on the Gα subunit.

Methodology:

  • Membrane Preparation: As in the radioligand binding assay, membranes expressing the receptor of interest are used.

  • Assay Buffer: A buffer containing GDP, MgCl₂, and other necessary components is used.

  • Incubation: Membranes are incubated with a fixed concentration of [³⁵S]GTPγS and varying concentrations of the test compound.

  • Separation: Bound and free [³⁵S]GTPγS are separated by filtration.

  • Quantification: The amount of [³⁵S]GTPγS bound to the membranes is quantified by scintillation counting.

  • Data Analysis: The concentration of the test compound that produces 50% of the maximal response (EC50) and the maximum response (Emax) are determined by non-linear regression analysis of the dose-response curve.

Conclusion

The pharmacological profile of this compound remains to be elucidated through direct experimental investigation. However, based on the comprehensive data available for the closely related 9(R)-HHC and 9(S)-HHC isomers, it is reasonable to hypothesize that the stereochemistry at both the C9 and C10 positions will significantly influence its interaction with cannabinoid receptors. The 9(R) configuration appears to be crucial for potent CB1 and CB2 receptor agonism, leading to THC-like psychoactive effects. The addition of a hydroxyl group at the C10 position may further modulate the compound's binding affinity, functional activity, and metabolic stability. Future research should focus on the synthesis and rigorous pharmacological characterization of this compound to determine its specific properties and potential as a therapeutic agent or its risk profile as a psychoactive substance.

References

The Biocatalytic Blueprint: A Technical Guide to the Biosynthesis of Hydroxylated Hexahydrocannabinol Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hexahydrocannabinol (B1216694) (HHC), a semi-synthetic cannabinoid, has gained significant attention in recent years. Understanding its metabolic fate is crucial for evaluating its pharmacological and toxicological profile. This technical guide provides an in-depth exploration of the biosynthesis of hydroxylated HHC derivatives, a process primarily governed by metabolic transformations within the human body. The guide details the enzymatic pathways responsible for HHC hydroxylation, with a focus on the key cytochrome P450 (CYP) enzymes. It presents available data on the stereoselective metabolism of HHC epimers and outlines the experimental protocols for in vitro and analytical methodologies used to study these biotransformations. Visual diagrams of the metabolic pathways and experimental workflows are provided to facilitate comprehension. This document serves as a comprehensive resource for researchers engaged in the study of cannabinoid metabolism and the development of related therapeutic agents.

Introduction

Hexahydrocannabinol (HHC) is a hydrogenated derivative of tetrahydrocannabinol (THC), the primary psychoactive component of cannabis.[1] Unlike THC, which is naturally abundant in the cannabis plant, HHC is typically produced semi-synthetically through the hydrogenation of THC or cannabidiol (B1668261) (CBD).[2][3] As HHC's availability and use increase, a thorough understanding of its metabolic pathways is essential for predicting its efficacy, safety, and potential for drug-drug interactions.

The primary route of HHC metabolism is through oxidative processes, leading to the formation of various hydroxylated derivatives. This "biosynthesis" is not a de novo synthesis by an organism but rather a biotransformation of the parent compound. These hydroxylated metabolites can exhibit their own pharmacological activity and are key to understanding the overall effects of HHC.

This guide focuses on the enzymatic pathways responsible for the hydroxylation of HHC, the analytical methods for their identification and quantification, and the experimental protocols to study these processes in a laboratory setting.

Enzymatic Pathways of HHC Hydroxylation

The hydroxylation of HHC is primarily carried out by the cytochrome P450 (CYP) superfamily of enzymes, which are abundant in the liver.[4][5] These monooxygenases introduce hydroxyl groups onto the HHC molecule, increasing its water solubility and facilitating its excretion. The main CYP isozymes involved in cannabinoid metabolism, and therefore implicated in HHC hydroxylation, are CYP2C9, CYP2C19, and CYP3A4.[5][6]

The hydroxylation of HHC occurs at several positions on the molecule, leading to a variety of metabolites. The most significant sites of hydroxylation are:

  • C11-hydroxylation: The oxidation of the methyl group at the C11 position to form 11-hydroxy-HHC (11-OH-HHC). This is a major metabolic pathway, analogous to the primary metabolism of THC to the psychoactive 11-hydroxy-THC.[2]

  • C8-hydroxylation: The introduction of a hydroxyl group at the C8 position of the hexahydrocannabinol ring structure.[2]

  • Side-chain hydroxylation: Hydroxylation can also occur on the pentyl side chain, with metabolites such as 4'-hydroxy-HHC and 5'-hydroxy-HHC being identified.[2]

Stereoselective Metabolism of HHC Epimers

HHC exists as a mixture of two diastereomers, (9R)-HHC and (9S)-HHC, which arise from the hydrogenation process.[2] Research indicates that the metabolism of these epimers is stereoselective, meaning that the enzymes involved show a preference for one epimer over the other and can produce different metabolite profiles.

Current findings suggest that:

  • (9S)-HHC is preferentially hydroxylated at the C8 position .[6]

  • (9R)-HHC is preferentially hydroxylated at the C11 position .[6]

This stereoselectivity has significant implications for the pharmacological effects of HHC products, as the resulting hydroxylated metabolites may have different potencies and activities.

Quantitative Data on HHC Hydroxylation

While the metabolic pathways of HHC are being actively investigated, there is a notable lack of publicly available, detailed quantitative data on the enzyme kinetics of HHC hydroxylation. For comparison, the kinetic parameters for the well-studied metabolism of Δ⁹-THC to 11-OH-Δ⁹-THC by CYP2C9 have been reported, with an apparent Michaelis constant (Kₘ) of approximately 2 µM in expressed CYP2C9.1 and 0.8 µM in human liver microsomes.[7]

To facilitate future research and comparison, the following table summarizes the types of quantitative data that are crucial for a comprehensive understanding of HHC metabolism. Researchers are encouraged to contribute to filling these knowledge gaps.

ParameterDescription(9R)-HHC(9S)-HHCAnalytical MethodReference
Kₘ (µM) Michaelis constant, representing the substrate concentration at half-maximal reaction velocity.Data not availableData not availableIn vitro enzyme assay-
Vₘₐₓ (pmol/min/mg protein) Maximum reaction velocity.Data not availableData not availableIn vitro enzyme assay-
CLᵢₙₜ (µL/min/mg protein) Intrinsic clearance (Vₘₐₓ/Kₘ).Data not availableData not availableIn vitro enzyme assay-
Metabolite Formation Rate Rate of formation of specific hydroxylated metabolites (e.g., 11-OH-HHC, 8-OH-HHC).Data not availableData not availableLC-MS/MS-

Table 1: Key Quantitative Parameters for HHC Hydroxylation (Data currently unavailable)

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of hydroxylated HHC derivative biosynthesis.

In Vitro HHC Metabolism Assay using Human Liver Microsomes (HLMs)

This protocol describes a general procedure for assessing the metabolism of HHC in vitro using HLMs, which are a common model for studying hepatic drug metabolism.

Materials:

  • Hexahydrocannabinol ((9R)-HHC, (9S)-HHC, or a mixture)

  • Pooled Human Liver Microsomes (HLMs)

  • 0.1 M Phosphate (B84403) Buffer (pH 7.4)

  • NADPH Regenerating System (e.g., containing NADP⁺, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Acetonitrile (ice-cold) or other suitable organic solvent for quenching the reaction

  • Control compounds (e.g., known substrates for CYP2C9, CYP3A4)

  • Incubator/shaking water bath (37°C)

  • Microcentrifuge tubes

  • Centrifuge

Procedure:

  • Preparation:

    • Thaw HLMs on ice.

    • Prepare working solutions of HHC and control compounds in a suitable solvent (e.g., methanol, DMSO), ensuring the final solvent concentration in the incubation mixture is low (<1%) to avoid enzyme inhibition.

    • Prepare the NADPH regenerating system according to the manufacturer's instructions.

  • Incubation:

    • In a microcentrifuge tube, pre-warm a mixture of HLMs (final concentration typically 0.2-1 mg/mL), phosphate buffer, and HHC (at various concentrations to determine kinetics) at 37°C for 5-10 minutes.

    • Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.

    • Incubate the reaction mixture at 37°C with gentle shaking for a specified time course (e.g., 0, 5, 15, 30, 60 minutes). The incubation time should be optimized to ensure linear metabolite formation.

  • Reaction Termination:

    • Stop the reaction by adding an equal volume of ice-cold acetonitrile. This precipitates the proteins and quenches the enzymatic activity.

    • Vortex the samples vigorously.

  • Sample Processing:

    • Centrifuge the samples at a high speed (e.g., 14,000 x g) for 10-15 minutes to pellet the precipitated proteins.

    • Carefully transfer the supernatant to a clean tube for analysis.

  • Analysis:

    • Analyze the supernatant for the presence and quantity of hydroxylated HHC metabolites using a validated analytical method, such as LC-MS/MS.

LC-MS/MS Method for the Analysis of Hydroxylated HHC Derivatives

This protocol provides a general framework for the development of a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the separation and quantification of hydroxylated HHC isomers.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.

  • Tandem mass spectrometer (e.g., triple quadrupole or high-resolution mass spectrometer).

  • Chromatographic column suitable for cannabinoid analysis (e.g., C18, PFP).

Chromatographic Conditions (Example):

  • Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient: A linear gradient from 60% B to 95% B over 10 minutes.

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 5 µL.

Mass Spectrometric Conditions (Example):

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Multiple Reaction Monitoring (MRM): Monitor specific precursor-to-product ion transitions for each hydroxylated metabolite and the parent HHC. For example:

    • HHC: [M+H]⁺ → fragment ions

    • OH-HHC: [M+H]⁺ → fragment ions

  • Optimization: Optimize ion source parameters (e.g., capillary voltage, source temperature) and collision energies for each analyte to achieve maximum sensitivity.

Method Validation:

  • The method should be validated for linearity, accuracy, precision, limit of detection (LOD), limit of quantification (LOQ), and matrix effects according to established guidelines.

Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate the key metabolic pathways of HHC and a typical experimental workflow for studying its metabolism.

HHC_Metabolism cluster_epimers HHC Epimers cluster_enzymes CYP450 Enzymes cluster_metabolites Hydroxylated Metabolites 9R_HHC (9R)-HHC 11_OH_HHC 11-OH-HHC 9R_HHC->11_OH_HHC  Predominant Pathway Side_Chain_OH_HHC Side-Chain-OH-HHC 9R_HHC->Side_Chain_OH_HHC 9S_HHC (9S)-HHC 8_OH_HHC 8-OH-HHC 9S_HHC->8_OH_HHC  Predominant Pathway 9S_HHC->Side_Chain_OH_HHC CYP2C9 CYP2C9 CYP2C9->11_OH_HHC CYP3A4 CYP3A4 CYP3A4->8_OH_HHC CYP2C19 CYP2C19 CYP2C19->Side_Chain_OH_HHC

Caption: Stereoselective metabolic pathways of HHC hydroxylation.

HHC_Metabolism_Workflow Start Start: HHC Sample Incubation In Vitro Incubation with Human Liver Microsomes (HLMs) + NADPH Start->Incubation Quenching Reaction Quenching (e.g., Acetonitrile) Incubation->Quenching Centrifugation Protein Precipitation & Centrifugation Quenching->Centrifugation Supernatant_Collection Supernatant Collection Centrifugation->Supernatant_Collection LC_MS_MS_Analysis LC-MS/MS Analysis Supernatant_Collection->LC_MS_MS_Analysis Data_Analysis Data Analysis: Metabolite Identification & Quantification LC_MS_MS_Analysis->Data_Analysis End End: Metabolic Profile Data_Analysis->End

Caption: Experimental workflow for HHC metabolism studies.

Conclusion

The biosynthesis of hydroxylated hexahydrocannabinol derivatives is a critical area of study for understanding the pharmacology and safety of this emerging cannabinoid. The metabolic landscape is shaped by the action of cytochrome P450 enzymes, which exhibit stereoselectivity in the hydroxylation of the (9R)-HHC and (9S)-HHC epimers. While the primary metabolic pathways have been elucidated, a significant gap remains in the availability of quantitative enzyme kinetic data.

The experimental protocols and analytical methods outlined in this guide provide a robust framework for researchers to investigate HHC metabolism. Further research is imperative to populate the quantitative data tables and to fully characterize the biological activity of the various hydroxylated HHC metabolites. This knowledge will be instrumental for drug development professionals in assessing the therapeutic potential and risks associated with HHC and its derivatives.

References

A Technical Guide to 10(R)-hydroxy-9(S)-Hexahydrocannabinol: Structure, Pharmacology, and Analytical Considerations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 10(R)-hydroxy-9(S)-Hexahydrocannabinol, a hydroxylated metabolite of Hexahydrocannabinol (HHC). Due to the limited availability of specific data for this particular stereoisomer, this document synthesizes information on the broader class of HHCs and related hydroxylated cannabinoids to infer its likely chemical and pharmacological properties. This guide covers its IUPAC nomenclature, physicochemical properties, potential pharmacological activity based on related compounds, and relevant experimental protocols for its analysis.

Introduction

Hexahydrocannabinol (HHC) is a semi-synthetic cannabinoid that has gained significant attention in recent years.[1] It is typically produced by the hydrogenation of delta-9-tetrahydrocannabinol (Δ⁹-THC) or other THC isomers.[2] The hydrogenation process saturates the double bond in the cyclohexene (B86901) ring of THC, resulting in a more stable compound.[3] HHC exists as a mixture of two diastereomers, (9R)-HHC and (9S)-HHC, which exhibit different pharmacological activities.[2]

Like THC, HHC is metabolized in the body, primarily by cytochrome P450 enzymes in the liver, leading to the formation of various hydroxylated metabolites.[4][5] One such group of metabolites is the 10-hydroxy-HHCs. This guide focuses on a specific stereoisomer, this compound. While specific research on this compound is scarce, its properties can be extrapolated from the known characteristics of its parent compounds and related metabolites.

Chemical Identity and Properties

IUPAC Nomenclature

The formal IUPAC name for this compound is (6aR,9S,10R,10aR)-6,6,9-trimethyl-3-pentyl-6a,7,8,9,10,10a-hexahydrobenzo[c]chromene-1,10-diol .

Its stereoisomer, 10(S)-hydroxy-9(R)-Hexahydrocannabinol, has the IUPAC name (6aR,9R,10S,10aR)-6,6,9-trimethyl-3-pentyl-6a,7,8,9,10,10a-hexahydrobenzo[c]chromene-1,10-diol.[6]

Physicochemical Properties
PropertyValue (for related compounds)Reference
Molecular FormulaC₂₁H₃₂O₃[6]
Molecular Weight332.48 g/mol [7]
XLogP3~6.5 (for 10(S)-hydroxy-9(R)-HHC)[6]
Hydrogen Bond Donor Count2[6]
Hydrogen Bond Acceptor Count3[6]

Table 1: Physicochemical Properties of Hydroxylated Hexahydrocannabinols.

Pharmacology

Presumed Mechanism of Action and Signaling Pathways

While direct pharmacological studies on 10(R)-hydroxy-9(S)-HHC are not available, its mechanism of action is presumed to be similar to other psychoactive cannabinoids, primarily through interaction with the cannabinoid receptors CB1 and CB2.[8] These receptors are G-protein coupled receptors (GPCRs) that, upon activation, initiate a cascade of intracellular signaling events.

The (9R)-HHC epimer is known to be the more active form, with a higher binding affinity and functional activity at both CB1 and CB2 receptors compared to the (9S)-HHC epimer.[2] The activity of 10(R)-hydroxy-9(S)-HHC would depend on how the hydroxylation at the 10-position and the stereochemistry at the 9-position influence receptor binding and activation.

Cannabinoid Receptor Signaling Pathway

Activation of cannabinoid receptors, particularly CB1, typically leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.[9][10] This, in turn, modulates the activity of protein kinase A (PKA) and downstream signaling pathways, including mitogen-activated protein kinase (MAPK) pathways.[6] The βγ subunit of the G-protein can also activate other signaling molecules like phosphatidylinositol 3-kinase (PI3K).[6]

Cannabinoid_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Cannabinoid Cannabinoid (e.g., 10-OH-HHC) CB1_R CB1 Receptor Cannabinoid->CB1_R binds G_protein Gi/o Protein CB1_R->G_protein activates AC Adenylyl Cyclase G_protein->AC inhibits cAMP cAMP AC->cAMP produces PKA PKA cAMP->PKA activates MAPK MAPK Pathway PKA->MAPK modulates Cellular_Response Cellular Response (e.g., altered neurotransmission) MAPK->Cellular_Response

Caption: General cannabinoid receptor signaling cascade.

Quantitative Pharmacological Data (for related HHC isomers)

Specific quantitative data for 10(R)-hydroxy-9(S)-HHC is not available. Table 2 presents the binding affinities (Ki) and functional activities (EC50) for the parent HHC diastereomers and Δ⁹-THC for comparison.

CompoundCB1 Ki (nM)CB2 Ki (nM)CB1 EC50 (nM)CB2 EC50 (nM)Reference
(9R)-HHC15 ± 0.813 ± 0.43.4 ± 1.56.2 ± 2.1[9]
(9S)-HHC176 ± 3.3105 ± 2657 ± 1955 ± 10[9]
Δ⁹-THC15 ± 4.49.1 ± 3.63.9 ± 0.52.5 ± 0.7[9]

Table 2: Cannabinoid Receptor Binding Affinities and Functional Activities.

Experimental Protocols

Due to the lack of specific protocols for 10(R)-hydroxy-9(S)-HHC, this section provides generalized experimental methodologies for the analysis of cannabinoids and the assessment of cannabinoid receptor binding, which can be adapted for the study of this specific compound.

Cannabinoid Extraction and Analysis from Biological Matrices

This protocol outlines a general procedure for the extraction and analysis of cannabinoids from biological samples such as blood or urine using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Workflow for Cannabinoid Analysis

Cannabinoid_Analysis_Workflow Sample Biological Sample (e.g., Blood, Urine) Extraction Liquid-Liquid or Solid-Phase Extraction Sample->Extraction Evaporation Evaporation of Solvent Extraction->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution LC_MSMS LC-MS/MS Analysis Reconstitution->LC_MSMS Data_Analysis Data Analysis and Quantification LC_MSMS->Data_Analysis

Caption: General workflow for cannabinoid analysis.

Detailed Protocol:

  • Sample Preparation:

    • To 1 mL of the biological sample (e.g., plasma, urine), add an appropriate internal standard.

    • Perform protein precipitation by adding a solvent like acetonitrile (B52724).

    • Vortex and centrifuge the sample to pellet the precipitated proteins.

  • Extraction:

    • Liquid-Liquid Extraction (LLE): Add an immiscible organic solvent (e.g., hexane:ethyl acetate) to the supernatant, vortex, and centrifuge. Collect the organic layer.

    • Solid-Phase Extraction (SPE): Alternatively, pass the supernatant through an appropriate SPE cartridge, wash the cartridge, and elute the cannabinoids with a suitable solvent.

  • Evaporation and Reconstitution:

    • Evaporate the collected organic solvent to dryness under a gentle stream of nitrogen.

    • Reconstitute the dried extract in a known volume of the initial mobile phase for LC-MS/MS analysis.

  • LC-MS/MS Analysis:

    • Liquid Chromatography (LC):

      • Column: A C18 reverse-phase column is commonly used.

      • Mobile Phase: A gradient of water with a modifier (e.g., formic acid) and an organic solvent (e.g., acetonitrile or methanol) is typically employed.

    • Tandem Mass Spectrometry (MS/MS):

      • Ionization: Electrospray ionization (ESI) in positive mode is common for cannabinoids.

      • Detection: Use multiple reaction monitoring (MRM) mode for specific and sensitive quantification of the target analyte and its fragments.

Cannabinoid Receptor Binding Assay

This protocol describes a competitive radioligand binding assay to determine the affinity of a test compound (like 10(R)-hydroxy-9(S)-HHC) for cannabinoid receptors.[11][12]

Workflow for Receptor Binding Assay

Binding_Assay_Workflow Membrane_Prep Prepare Cell Membranes Expressing CB1/CB2 Receptors Incubation Incubate Membranes with Radioligand and Test Compound Membrane_Prep->Incubation Filtration Separate Bound and Free Radioligand via Filtration Incubation->Filtration Scintillation Quantify Bound Radioactivity using Scintillation Counting Filtration->Scintillation Analysis Calculate Ki values Scintillation->Analysis

Caption: Workflow for a cannabinoid receptor binding assay.

Detailed Protocol:

  • Membrane Preparation:

    • Use cell lines stably expressing the human CB1 or CB2 receptor.

    • Homogenize the cells in a suitable buffer and centrifuge to pellet the cell membranes.

    • Resuspend the membrane pellet in an assay buffer.

  • Binding Assay:

    • In a multi-well plate, add the cell membrane preparation, a known concentration of a high-affinity radioligand (e.g., [³H]CP55,940), and varying concentrations of the unlabeled test compound.

    • Incubate the plate to allow the binding to reach equilibrium.

  • Separation of Bound and Free Ligand:

    • Rapidly filter the contents of each well through a glass fiber filter plate using a vacuum manifold. This traps the membranes with the bound radioligand while the unbound radioligand passes through.

    • Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.

  • Quantification:

    • Add scintillation cocktail to each well of the filter plate.

    • Measure the radioactivity in each well using a scintillation counter.

  • Data Analysis:

    • Plot the percentage of specific binding of the radioligand against the concentration of the test compound.

    • Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

    • Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation.

Conclusion

This compound is a metabolite of HHC whose specific pharmacological profile remains to be fully elucidated. Based on the current understanding of HHC and other cannabinoids, it is likely to interact with the endocannabinoid system, although its precise affinity and efficacy at CB1 and CB2 receptors are unknown. The information and protocols provided in this guide offer a foundational framework for researchers and drug development professionals to investigate the properties of this and other novel cannabinoids. Further research is imperative to fully characterize the pharmacology, toxicology, and therapeutic potential of 10(R)-hydroxy-9(S)-HHC.

References

The Obscure World of 10-Hydroxy HHC Isomers in Cannabis: A Technical Deep Dive

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – A comprehensive technical guide released today sheds light on the natural occurrence, analytical methodologies, and potential biological significance of 10-hydroxy hexahydrocannabinol (B1216694) (HHC) isomers in Cannabis sativa. This in-depth whitepaper is designed for researchers, scientists, and drug development professionals, providing a consolidated resource on these lesser-known phytocannabinoids.

While the cannabis industry and research community have largely focused on major cannabinoids like THC and CBD, a diverse array of minor cannabinoids, including hydroxylated HHC isomers, naturally exist within the plant. This guide delves into the available scientific literature to present a clear understanding of these compounds, from their isolation to their potential interactions within the body.

Natural Occurrence and Biosynthesis

Several 10-hydroxy HHC isomers have been identified as naturally occurring constituents of Cannabis sativa. These include 10α-hydroxyhexahydrocannabinol, 10aR-hydroxyhexahydrocannabinol, and 10α-hydroxy-Δ(9,11)-hexahydrocannabinol.[1][2] The biosynthesis of these oxygenated cannabinoids is believed to be a part of the complex metabolic pathways within the cannabis plant, likely branching from the central cannabinoid biosynthetic pathway that produces major cannabinoids.[3][4][5]

The general cannabinoid biosynthesis pathway begins with the precursors olivetolic acid and geranyl pyrophosphate, leading to the formation of cannabigerolic acid (CBGA), the "mother cannabinoid." From CBGA, various synthases produce the acidic forms of major cannabinoids like THCA and CBDA. It is hypothesized that subsequent enzymatic hydroxylation and reduction reactions could lead to the formation of various minor oxygenated cannabinoids, including the 10-hydroxy HHC isomers.

Cannabinoid Biosynthesis Geranyl Pyrophosphate Geranyl Pyrophosphate CBGA Cannabigerolic Acid (CBGA) Geranyl Pyrophosphate->CBGA Olivetolic Acid Olivetolic Acid Olivetolic Acid->CBGA THCA Tetrahydrocannabinolic Acid (THCA) CBGA->THCA THCA Synthase CBDA Cannabidiolic Acid (CBDA) CBGA->CBDA CBDA Synthase Minor Cannabinoids Oxidative & Reductive Enzymes THCA->Minor Cannabinoids 10-OH-HHC 10-hydroxy HHC Isomers Minor Cannabinoids->10-OH-HHC

Figure 1: Proposed general biosynthetic pathway leading to 10-hydroxy HHC isomers.

Quantitative Analysis

Currently, there is a significant lack of quantitative data on the concentrations of naturally occurring 10-hydroxy HHC isomers in different Cannabis sativa strains. These compounds are considered minor cannabinoids, implying their presence in very low concentrations compared to major cannabinoids. The table below summarizes the current state of knowledge, which is largely qualitative.

IsomerNatural Occurrence in Cannabis sativaReported Quantitative DataKey References
10α-hydroxyhexahydrocannabinolYesNot Available[1]
10aR-hydroxyhexahydrocannabinolYesNot Available[1]
10α-hydroxy-Δ(9,11)-hexahydrocannabinolYesNot Available[6]
10(S)-hydroxy-9(R)-HexahydrocannabinolYesNot Available[7]

Table 1: Summary of Naturally Occurring 10-Hydroxy HHC Isomers and Available Data

Experimental Protocols

The isolation and analysis of these minor cannabinoids require sophisticated analytical techniques due to their low abundance and the complexity of the cannabis matrix.

Isolation of Minor Oxygenated Cannabinoids

A general protocol for the isolation of minor oxygenated cannabinoids from high-potency Cannabis sativa involves a multi-step chromatographic process.

G A Plant Material Extraction (e.g., with non-polar solvent) B Vacuum Distillation of Extract A->B C Silica Gel Column Chromatography B->C D Sephadex LH-20 Column Chromatography C->D E Preparative HPLC D->E F Isolated 10-hydroxy HHC Isomers E->F

Figure 2: General workflow for the isolation of minor cannabinoids.

Detailed Steps:

  • Extraction: The dried and ground plant material is extracted with a non-polar solvent such as hexane (B92381) or petroleum ether.

  • Distillation: The crude extract is subjected to vacuum distillation to enrich the cannabinoid fraction.

  • Column Chromatography: The distillate is then subjected to a series of column chromatography steps.

    • Silica Gel Chromatography: This initial step separates the extract into fractions based on polarity.

    • Sephadex LH-20 Chromatography: Further purification of the fractions is achieved using Sephadex LH-20.

  • Preparative High-Performance Liquid Chromatography (HPLC): The final isolation of individual 10-hydroxy HHC isomers is typically performed using preparative HPLC.[8][9]

Analytical Determination using GC-MS

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the identification and quantification of cannabinoids. For the analysis of hydroxylated cannabinoids, a derivatization step is often necessary to improve their volatility and chromatographic behavior.[10][11][12][13][14]

Sample Preparation and Derivatization:

  • Extraction: A solvent extraction of the cannabis plant material is performed.

  • Cleanup: The extract may be cleaned up using techniques like Solid-Phase Extraction (SPE) to remove interfering matrix components.

  • Derivatization: The hydroxyl groups of the cannabinoids are derivatized, typically by silylation using reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with trimethylchlorosilane (TMCS).[13]

GC-MS Analysis:

  • Gas Chromatograph: The derivatized sample is injected into a GC equipped with a suitable capillary column (e.g., a non-polar or medium-polarity column). The oven temperature is programmed to separate the different cannabinoids.

  • Mass Spectrometer: The separated compounds are then introduced into a mass spectrometer, which provides mass spectral data for identification and quantification.

Signaling Pathways

The signaling pathways of naturally occurring 10-hydroxy HHC isomers have not been specifically elucidated. However, it is hypothesized that, like other phytocannabinoids, they interact with the endocannabinoid system (ECS), primarily targeting the cannabinoid receptors CB1 and CB2.[15][16][17][18] The binding affinity and functional activity at these receptors would determine their physiological effects.

G cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Neuron / Immune Cell CB1 CB1 Receptor Inhibition of\nNeurotransmitter Release Inhibition of Neurotransmitter Release CB1->Inhibition of\nNeurotransmitter Release CB2 CB2 Receptor AC Adenylyl Cyclase CB2->AC inhibits MAPK MAPK Pathway CB2->MAPK IonChannels Ion Channels CB2->IonChannels ImmuneResponse Immune Response Modulation CB2->ImmuneResponse cAMP cAMP AC->cAMP produces PKA PKA cAMP->PKA activates Cellular Response Cellular Response PKA->Cellular Response MAPK->Cellular Response IonChannels->Cellular Response 10-OH-HHC 10-hydroxy HHC Isomer 10-OH-HHC->CB1 10-OH-HHC->CB2

Figure 3: Hypothesized signaling pathways for 10-hydroxy HHC isomers via cannabinoid receptors.

The activation of CB1 receptors, predominantly found in the central nervous system, typically leads to the inhibition of neurotransmitter release. CB2 receptors, primarily located in the immune system, are involved in modulating inflammatory responses. The specific effects of 10-hydroxy HHC isomers would depend on their binding affinities and whether they act as agonists, antagonists, or allosteric modulators at these receptors. Preclinical studies on some minor hydroxylated cannabinoids have shown varying degrees of affinity for CB1 and CB2 receptors and cannabimimetic effects.[6][19]

Future Directions

The study of 10-hydroxy HHC isomers is still in its infancy. Future research should focus on:

  • Quantitative analysis: Developing and validating sensitive analytical methods to quantify the natural concentrations of these isomers in a wide range of cannabis cultivars.

  • Isolation and purification: Optimizing isolation protocols to obtain sufficient quantities of these compounds for pharmacological studies.

  • Pharmacological characterization: Determining the binding affinities and functional activities of each isomer at cannabinoid and other relevant receptors.

  • In vivo studies: Investigating the physiological and behavioral effects of these compounds in animal models.

  • Biosynthetic pathway elucidation: Identifying the specific enzymes responsible for the formation of 10-hydroxy HHC isomers in the cannabis plant.

This technical guide provides a foundational understanding of the natural occurrence of 10-hydroxy HHC isomers in cannabis. As research into minor cannabinoids continues to expand, a more complete picture of their contribution to the overall pharmacological profile of cannabis will emerge, potentially opening new avenues for therapeutic development.

References

An In-depth Technical Guide to the Physicochemical Properties and Stability of 10(R)-hydroxy-9(S)-Hexahydrocannabinol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties and stability of 10(R)-hydroxy-9(S)-Hexahydrocannabinol, a prominent derivative of hexahydrocannabinol (B1216694) (HHC). This document is intended to serve as a foundational resource for researchers, scientists, and professionals involved in drug development and cannabinoid research.

Physicochemical Properties

This compound is a semi-synthetic cannabinoid structurally similar to other phytocannabinoids.[1][2] A summary of its key physicochemical properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Chemical Structure
Formal Name 6aR-6aα,7,8,9,10α,10a-hexahydro-6,6,9β-trimethyl-3-pentyl-6H-dibenzo[b,d]pyran-1,10β-diol[1]
Molecular Formula C₂₁H₃₂O₃[1]
Molecular Weight 332.5 g/mol [1]
CAS Number 60948-21-2[1]
Appearance Crystalline solid[1]
Melting Point Data not available. Predicted to be a crystalline solid at room temperature.
Boiling Point Data not available. Cannabinoids typically require vacuum distillation to prevent degradation at high temperatures. Under vacuum, the boiling point of THC, a related cannabinoid, ranges from 155°C to 190°C.[3][4][5]
Solubility DMF: 20 mg/mLDMSO: 20 mg/mLEthanol: 10 mg/mL[1]
pKa Data not available. The phenolic hydroxyl group is expected to have a pKa in the range of 9-11, similar to other cannabinoids.
LogP Predicted XLogP3: 6.5[6]

Stability

This compound is reported to be stable for at least two years when stored as a crystalline solid at -20°C.[1] For solutions, long-term storage at low temperatures in airtight containers, protected from light, is recommended to prevent degradation.

Table 2: Stability Information for this compound

ConditionStabilitySource
Storage Temperature ≥ 2 years at -20°C (as a crystalline solid)[1]
Light Exposure Degradation may occur; protection from light is recommended.
pH Stability is pH-dependent; degradation can occur under strongly acidic or basic conditions.

Experimental Protocols

Determination of Melting Point

A standard capillary melting point apparatus can be used to determine the melting point of crystalline this compound.

Methodology:

  • A small, powdered sample of the crystalline solid is packed into a capillary tube.

  • The capillary tube is placed in a melting point apparatus.

  • The sample is heated at a controlled rate.

  • The temperature at which the substance first begins to melt and the temperature at which it is completely liquid are recorded as the melting point range.[7][8][9]

Determination of Boiling Point (Under Vacuum)

Due to the high boiling points and thermal lability of cannabinoids, the boiling point should be determined under vacuum to prevent decomposition.

Methodology:

  • A sample of the compound is placed in a distillation flask.

  • The distillation apparatus is connected to a vacuum pump.

  • The pressure is reduced to a stable, low level.

  • The sample is heated, and the temperature at which the liquid boils and condenses is recorded as the boiling point at that specific pressure.[3][4][5]

Stability-Indicating HPLC Method

A stability-indicating High-Performance Liquid Chromatography (HPLC) method can be developed to assess the stability of this compound and quantify its degradation products.

Methodology:

  • Chromatographic System: A reverse-phase HPLC system with a C18 column is typically suitable for cannabinoid analysis.

  • Mobile Phase: A gradient elution with a mixture of water (often with a modifier like formic acid or ammonium (B1175870) acetate) and an organic solvent (e.g., acetonitrile (B52724) or methanol) is commonly used.

  • Detection: A UV detector set at an appropriate wavelength (e.g., 210 nm or 228 nm) can be used for detection and quantification.

  • Forced Degradation Studies: The compound is subjected to stress conditions such as acid, base, oxidation, heat, and light to induce degradation.

  • Method Validation: The HPLC method is validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness to ensure it can accurately measure the parent compound and its degradation products without interference.[10][11][12][13][14]

Signaling Pathways

Hexahydrocannabinol and its derivatives, including this compound, are known to interact with the endocannabinoid system, primarily as partial agonists of the cannabinoid receptors CB1 and CB2.

CB1 Receptor Signaling Pathway

Activation of the CB1 receptor, a G-protein coupled receptor (GPCR), initiates a cascade of intracellular signaling events.

CB1_Signaling cluster_membrane Cell Membrane cluster_intracellular Intracellular Signaling CB1 CB1 Receptor G_protein Gi/o Protein CB1->G_protein Activation AC Adenylyl Cyclase G_protein->AC Inhibition MAPK MAPK Pathway (ERK, JNK, p38) G_protein->MAPK Activation Ion_Channels Ion Channels (Ca²⁺, K⁺) G_protein->Ion_Channels Modulation cAMP cAMP AC->cAMP Conversion of ATP PKA Protein Kinase A cAMP->PKA Activation Cellular_Response_PKA Cellular_Response_PKA PKA->Cellular_Response_PKA Phosphorylation of target proteins Cellular_Response_MAPK Cellular_Response_MAPK MAPK->Cellular_Response_MAPK Gene expression, cell proliferation, etc. Cellular_Response_Ion Cellular_Response_Ion Ion_Channels->Cellular_Response_Ion Changes in neuronal excitability Ligand 10(R)-hydroxy-9(S)-HHC Ligand->CB1 Agonist Binding CB2_Signaling cluster_membrane Cell Membrane cluster_intracellular Intracellular Signaling CB2 CB2 Receptor G_protein Gi/o Protein CB2->G_protein Activation AC Adenylyl Cyclase G_protein->AC Inhibition MAPK MAPK Pathway (ERK, JNK, p38) G_protein->MAPK Activation PI3K_Akt PI3K/Akt Pathway G_protein->PI3K_Akt Activation cAMP cAMP AC->cAMP Conversion of ATP Immune_Response_MAPK Immune_Response_MAPK MAPK->Immune_Response_MAPK Cytokine release, cell migration Immune_Response_PI3K Immune_Response_PI3K PI3K_Akt->Immune_Response_PI3K Cell survival, anti-inflammatory effects Ligand 10(R)-hydroxy-9(S)-HHC Ligand->CB2 Agonist Binding

References

Preliminary Toxicological Assessment of 10(R)-hydroxy-9(S)-Hexahydrocannabinol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Direct toxicological data for the specific isomer 10(R)-hydroxy-9(S)-Hexahydrocannabinol (10(R)-OH-9(S)-HHC) is not extensively available in the public domain. This technical guide provides a framework for its toxicological assessment based on available information for the parent compound, Hexahydrocannabinol (HHC), its metabolites, and established international guidelines for toxicological testing. The methodologies and data presented are intended to serve as a reference for researchers, scientists, and drug development professionals in designing a comprehensive safety evaluation for this novel cannabinoid derivative.

Introduction

Hexahydrocannabinol (HHC) is a semi-synthetic cannabinoid that has gained attention in recent years.[1][2] It is typically produced through the hydrogenation of a tetrahydrocannabinol (THC) precursor.[2] The resulting product is often a mixture of two diastereomers, (9R)-HHC and (9S)-HHC.[1] The psychoactive effects of HHC are primarily attributed to the (9R)-HHC epimer, which exhibits a higher binding affinity for the cannabinoid receptor 1 (CB1).[1][2]

Metabolism of HHC involves hydroxylation at various positions, leading to a range of metabolites, including hydroxylated forms like 10(R)-hydroxy-9(S)-HHC.[3][4] Understanding the toxicological profile of these metabolites is crucial for a complete safety assessment of HHC. This guide outlines the preliminary toxicological considerations and recommended experimental protocols for evaluating 10(R)-OH-9(S)-HHC.

Proposed Metabolic Pathway of Hexahydrocannabinol (HHC)

The metabolism of HHC is believed to be similar to that of Δ9-THC, involving cytochrome P450 enzymes.[4][5] The primary metabolic route is hydroxylation, followed by oxidation.[3] The following diagram illustrates a proposed pathway for the formation of hydroxylated HHC metabolites.

HHC_Metabolism HHC Hexahydrocannabinol (HHC) (9R/9S mixture) PhaseI Phase I Metabolism (CYP450 Oxidation) HHC->PhaseI Hydroxylated Hydroxylated Metabolites PhaseI->Hydroxylated SpecificMetabolite 10(R)-hydroxy-9(S)-HHC Hydroxylated->SpecificMetabolite e.g. FurtherOxidation Further Oxidation Hydroxylated->FurtherOxidation PhaseII Phase II Metabolism (Glucuronidation) SpecificMetabolite->PhaseII Carboxy Carboxylic Acid Metabolites FurtherOxidation->Carboxy Carboxy->PhaseII Excretion Excretion PhaseII->Excretion

Caption: Proposed metabolic pathway of Hexahydrocannabinol (HHC).

Summary of Available Toxicological Data for HHC and Derivatives

Quantitative toxicological data for HHC and its derivatives is limited. The following tables summarize the available in vitro and in vivo data for HHC, which can serve as a preliminary reference for the assessment of its hydroxylated metabolites.

Table 1: In Vitro Toxicity Data for Hexahydrocannabinol (HHC)

Assay TypeTest SystemCompoundEndpointResultReference
CytotoxicityHuman Lung Fibroblasts(R/S)-HHC mixtureIC50> 10 µM[6]
CytotoxicityHuman Hepatocytes(R/S)-HHC mixture-No cytotoxicity observed[6]
hERG Channel InhibitionHEK293 cells(R/S)-HHC mixture-No significant inhibition[6]
Mutagenicity (Ames Test)Salmonella typhimuriumHexahydrocannabinol-Not mutagenic[1]

Table 2: In Vivo Toxicity Data for Hexahydrocannabinol (HHC)

Study TypeSpeciesCompoundRoute of AdministrationEndpointResultReference
Acute Oral Toxicity (OECD 423)Wistar Rats(9R)-HHC and (9S)-HHC mixtureIntragastric gavageEstimated LD501000 mg/kg[7]

Recommended Toxicological Studies and Experimental Protocols

A comprehensive toxicological assessment of 10(R)-OH-9(S)-HHC should be conducted in accordance with international guidelines such as those from the Organisation for Economic Co-operation and Development (OECD) and the International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH).[8][9][10]

Genotoxicity Assays

Genotoxicity studies are essential to assess the potential of a substance to cause damage to genetic material.

Experimental Protocol: Bacterial Reverse Mutation Test (Ames Test) - OECD 471

  • Test System: At least five strains of Salmonella typhimurium (e.g., TA98, TA100, TA1535, TA1537) and Escherichia coli (e.g., WP2 uvrA).

  • Metabolic Activation: The test is performed with and without a mammalian metabolic activation system (S9 mix from induced rat liver).

  • Procedure: The test compound is incubated with the bacterial strains in the presence and absence of S9 mix. The number of revertant colonies is counted and compared to the control.

  • Data Analysis: A substance is considered mutagenic if it produces a dose-related increase in the number of revertant colonies.

In Vitro Cytotoxicity

Cytotoxicity assays determine the potential of a substance to be toxic to cells.

Experimental Protocol: Neutral Red Uptake Assay - OECD 129

  • Test System: A suitable mammalian cell line (e.g., Balb/c 3T3 cells).

  • Procedure: Cells are incubated with various concentrations of the test substance. The uptake of the vital dye Neutral Red by viable cells is measured spectrophotometrically.

  • Data Analysis: The concentration that causes a 50% reduction in dye uptake (IC50) is calculated.

Acute Oral Toxicity

This study provides information on the adverse effects that may arise from a single oral dose of a substance.

Experimental Protocol: Acute Oral Toxicity - Fixed Dose Procedure - OECD 420

  • Species: Typically rats, using one sex (usually females).[11]

  • Dose Levels: A stepwise procedure using fixed doses of 5, 50, 300, and 2000 mg/kg.[11]

  • Procedure: A single dose is administered by gavage.[11] Animals are observed for 14 days for signs of toxicity and mortality.[12]

  • Data Analysis: The study allows for the classification of the substance according to the Globally Harmonised System (GHS).[8][11]

Experimental and Logical Workflows

The following diagrams illustrate the general workflow for toxicological assessment and a specific workflow for an in vitro genotoxicity assay.

Toxicological_Assessment_Workflow cluster_0 In Vitro Studies cluster_1 In Vivo Studies Genotoxicity Genotoxicity (e.g., Ames Test) AcuteTox Acute Toxicity (e.g., OECD 420) Genotoxicity->AcuteTox Cytotoxicity Cytotoxicity (e.g., Neutral Red Uptake) Cytotoxicity->AcuteTox Metabolism In Vitro Metabolism (e.g., Liver Microsomes) Metabolism->AcuteTox RepeatDose Repeated Dose Toxicity AcuteTox->RepeatDose ReproTox Reproductive/Developmental Toxicity RepeatDose->ReproTox RiskAssessment Risk Assessment and Regulatory Submission ReproTox->RiskAssessment Start Test Substance: 10(R)-hydroxy-9(S)-HHC Start->Genotoxicity Start->Cytotoxicity Start->Metabolism

Caption: General workflow for toxicological assessment.

Ames_Test_Workflow Start Prepare Test Compound (10(R)-OH-9(S)-HHC) and Controls Incubate_S9 Incubate with Bacterial Strains + S9 Mix Start->Incubate_S9 Incubate_noS9 Incubate with Bacterial Strains - S9 Mix Start->Incubate_noS9 Plate Plate on Minimal Glucose Agar Incubate_S9->Plate Incubate_noS9->Plate Incubate_Plates Incubate Plates (48-72 hours) Plate->Incubate_Plates Count Count Revertant Colonies Incubate_Plates->Count Analyze Data Analysis and Interpretation Count->Analyze

Caption: Experimental workflow for the Ames Test.

Conclusion

The preliminary toxicological assessment of this compound requires a systematic approach, leveraging data from its parent compound HHC and adhering to established international testing guidelines. The lack of specific data for this isomer underscores the necessity for comprehensive in vitro and in vivo studies to fully characterize its safety profile. The experimental protocols and workflows outlined in this guide provide a foundational framework for researchers and drug development professionals to design and execute a robust toxicological evaluation, ensuring a thorough understanding of the potential risks associated with this novel cannabinoid derivative.

References

Methodological & Application

Application Notes and Protocols for the Detection of 10(R)-hydroxy-9(S)-Hexahydrocannabinol in Biological Samples

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hexahydrocannabinol (B1216694) (HHC) is a semi-synthetic cannabinoid that has gained popularity as a legal alternative to tetrahydrocannabinol (THC) in various regions. As a hydrogenated derivative of THC, HHC exists as a mixture of diastereomers, primarily (9R)-HHC and (9S)-HHC, with the 9R epimer being significantly more psychoactive. The metabolism of HHC is complex, involving hydroxylation at various positions on the cyclohexyl ring and the pentyl side chain, followed by oxidation and glucuronidation.[1] Among the numerous potential metabolites, 10(R)-hydroxy-9(S)-Hexahydrocannabinol represents a specific stereoisomer of significant analytical interest for unequivocally identifying HHC consumption.

These application notes provide an overview of the current analytical methodologies for the detection and quantification of HHC and its metabolites, with a focus on providing protocols applicable to the analysis of 10(R)-hydroxy-9(S)-HHC in biological matrices such as blood, urine, and oral fluid.

Analytical Methodologies

The primary analytical techniques for the stereoselective analysis of HHC and its metabolites are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS). Immunoassays are often used for initial screening; however, they can exhibit cross-reactivity with various cannabinoid metabolites and may not be specific for HHC.[1][2]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the gold standard for the quantification of HHC and its metabolites due to its high sensitivity and selectivity. The use of chiral columns allows for the separation of the 9R and 9S diastereomers of HHC and their respective metabolites.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is another powerful technique for the analysis of HHC metabolites. Derivatization is typically required to improve the volatility and chromatographic properties of the analytes. While GC-MS can provide excellent separation and sensitivity, the analysis of stereoisomers can be challenging and may require specialized chiral columns.

Quantitative Data Summary

The following tables summarize quantitative data from various studies on the analysis of HHC and its metabolites in biological samples. While specific data for 10(R)-hydroxy-9(S)-HHC is limited, the presented values for other hydroxylated metabolites and HHC epimers provide a valuable reference for method development and validation.

Table 1: LC-MS/MS Method Parameters for HHC and Metabolites

AnalyteMatrixLLOQ (ng/mL)ULOQ (ng/mL)Reference
9(R)-HHCBlood, Urine, Oral Fluid0.25240[3]
9(S)-HHCBlood, Urine, Oral Fluid0.25240[3]
HHC MetabolitesBlood, Urine, Oral Fluid1100[3]
9R-HHC-COOHBlood2.0200[4]
9S-HHC-COOHBlood2.0200[4]
11-OH-9R-HHCBlood0.220[4]
8-OH-9R-HHCBlood0.220[4]
HHCBlood150[5]

Table 2: GC-MS Method Parameters for HHC

AnalyteMatrixLOD (ng/mL)LLOQ (ng/mL)Reference
(9R)-HHCSerum/Plasma0.150.25[6]
(9S)-HHCSerum/Plasma0.150.25[6]

Experimental Protocols

The following are detailed protocols for the analysis of HHC and its metabolites in biological samples, which can be adapted for the specific detection of 10(R)-hydroxy-9(S)-HHC.

Protocol 1: LC-MS/MS Analysis of HHC and its Metabolites in Blood

1. Sample Preparation (Liquid-Liquid Extraction)

  • To 100 µL of whole blood, add 10 µL of an appropriate deuterated internal standard solution.

  • Add 1 mL of a hexane:ethyl acetate (B1210297) (9:1, v/v) solution.

  • Vortex for 1 minute and centrifuge at 10,000 rpm for 5 minutes.

  • Transfer the upper organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

2. Chromatographic Conditions

  • Column: Chiral stationary phase column (e.g., Lux i-Amylose-3) for separation of HHC epimers. A C18 column can be used for general metabolite screening.

  • Mobile Phase: Isocratic elution with methanol (B129727) for HHC epimers. A gradient of methanol and water (both with 0.1% formic acid) for metabolites.[3]

  • Flow Rate: 0.5 mL/min.[3]

  • Injection Volume: 5 µL.

3. Mass Spectrometry Conditions

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode for HHC and hydroxylated metabolites.

  • Acquisition Mode: Multiple Reaction Monitoring (MRM).

  • MRM Transitions: Specific precursor-to-product ion transitions for each analyte and internal standard need to be optimized.

Protocol 2: GC-MS Analysis of HHC in Plasma

1. Sample Preparation (Protein Precipitation and Solid-Phase Extraction)

  • To 250 µL of plasma, add 25 µL of an internal standard solution.

  • Add 750 µL of acetonitrile (B52724) to precipitate proteins.

  • Vortex for 20 seconds and centrifuge at 4000 x g for 5 minutes.

  • Transfer the supernatant to a new tube and dilute with 2 mL of 0.1 M aqueous acetic acid.

  • Perform solid-phase extraction (SPE) using a suitable cartridge (e.g., Chromabond Drug II).

  • Wash the cartridge with water and elute the analytes with an appropriate solvent (e.g., methanol).

  • Evaporate the eluate to dryness and reconstitute in a suitable solvent for derivatization.

2. Derivatization

  • Add a derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% trimethylchlorosilane) to the dried extract.

  • Incubate at a specified temperature and time to ensure complete derivatization.

3. GC-MS Conditions

  • Column: A non-polar capillary column (e.g., HP-5ms).

  • Carrier Gas: Helium.

  • Temperature Program: An optimized temperature gradient to ensure separation of the analytes.

  • Ionization Mode: Electron Ionization (EI).

  • Acquisition Mode: Selected Ion Monitoring (SIM) or full scan.

Visualization of Signaling Pathways and Experimental Workflow

The following diagrams illustrate the cannabinoid receptor signaling pathway, which is relevant to the pharmacological effects of HHC and its metabolites, and a typical experimental workflow for the analysis of these compounds.

G Cannabinoid Receptor Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm HHC HHC / Metabolite CB1_CB2 CB1/CB2 Receptor (GPCR) HHC->CB1_CB2 Binds to G_protein Gi/o Protein CB1_CB2->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits MAPK MAPK Pathway (ERK, JNK, p38) G_protein->MAPK Activates Ion_Channel Ion Channels (Ca²⁺, K⁺) G_protein->Ion_Channel Modulates cAMP ↓ cAMP PKA ↓ PKA cAMP->PKA Cellular_Response Cellular Response (e.g., Neurotransmission) PKA->Cellular_Response MAPK->Cellular_Response Ion_Channel->Cellular_Response

Caption: Cannabinoid Receptor Signaling Pathway.

G Experimental Workflow for HHC Metabolite Analysis cluster_preparation Sample Preparation cluster_analysis Analytical Instrumentation cluster_data Data Processing Sample Biological Sample (Blood, Urine, Oral Fluid) Extraction Extraction (LLE, SPE, PP) Sample->Extraction Derivatization Derivatization (for GC-MS) Extraction->Derivatization Optional LC_MS LC-MS/MS Extraction->LC_MS GC_MS GC-MS Derivatization->GC_MS Data_Acquisition Data Acquisition (MRM, SIM, Full Scan) LC_MS->Data_Acquisition GC_MS->Data_Acquisition Quantification Quantification & Identification Data_Acquisition->Quantification Report Final Report Quantification->Report

Caption: Workflow for HHC Metabolite Analysis.

References

Application Note: HPLC Separation of 10(R)-hydroxy-9(S)-Hexahydrocannabinol Diastereomers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Hexahydrocannabinol (HHC) is a semi-synthetic cannabinoid that has gained significant attention in the cannabis market. The hydrogenation of delta-8 or delta-9-tetrahydrocannabinol (THC) results in the formation of HHC diastereomers, primarily 9(R)-HHC and 9(S)-HHC.[1] The metabolic fate of HHC in the human body is a critical area of research, with various hydroxylated metabolites being formed. Among these are the 10-hydroxy-HHC diastereomers. The precise analytical separation and quantification of these diastereomers are essential for pharmacokinetic studies, drug metabolism research, and for ensuring the safety and quality of HHC products.

This application note presents a proposed High-Performance Liquid Chromatography (HPLC) method for the separation of 10(R)-hydroxy-9(S)-Hexahydrocannabinol diastereomers. While specific literature on the separation of these exact diastereomers is limited, the methodology is based on established principles for the chromatographic separation of HHC and other cannabinoid isomers.[2][3] Reversed-phase chromatography using a C18 stationary phase is a robust and widely used technique for the analysis of cannabinoids and is the basis for the protocol outlined below.[4]

Chromatographic Conditions

A summary of the proposed HPLC instrument parameters for the separation of this compound diastereomers is provided in the table below.

Parameter Value
Instrument Agilent 1100 Series HPLC or equivalent
Column Reversed-Phase C18, 2.7 µm, 150 x 4.6 mm
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient 70% B to 95% B over 15 minutes
Flow Rate 1.0 mL/min
Column Temperature 40 °C
Injection Volume 10 µL
UV Detection 228 nm

Experimental Protocol

1. Standard Preparation:

  • Obtain certified reference materials (CRMs) for this compound diastereomers.

  • Prepare individual stock solutions of each diastereomer in methanol (B129727) at a concentration of 1 mg/mL.

  • From the stock solutions, prepare a mixed working standard solution containing both diastereomers at a concentration of 10 µg/mL in methanol.

  • Prepare a series of calibration standards by diluting the working standard solution with the mobile phase to concentrations ranging from 0.1 µg/mL to 5 µg/mL.

2. Sample Preparation:

  • For formulated products, dissolve a known weight of the homogenized sample in methanol to achieve an estimated concentration within the calibration range.

  • For biological matrices, a solid-phase extraction (SPE) or liquid-liquid extraction (LLE) protocol will be necessary to remove interfering substances. A generic LLE protocol is as follows:

    • To 1 mL of the biological sample (e.g., plasma, urine), add an internal standard.

    • Perform protein precipitation with acetonitrile.

    • Extract the cannabinoids with a non-polar solvent such as hexane (B92381) or a mixture of hexane and ethyl acetate.

    • Evaporate the organic layer to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in the mobile phase.

3. HPLC Analysis:

  • Equilibrate the HPLC system with the initial mobile phase composition (70% B) for at least 30 minutes or until a stable baseline is achieved.

  • Inject the prepared standards and samples.

  • Record the chromatograms and integrate the peaks corresponding to the two diastereomers.

4. Data Analysis:

  • Construct a calibration curve for each diastereomer by plotting the peak area versus the concentration.

  • Determine the concentration of each diastereomer in the samples by interpolating their peak areas from the respective calibration curves.

  • Calculate the resolution between the two diastereomeric peaks to ensure adequate separation.

Expected Results

Based on typical reversed-phase separations of cannabinoid diastereomers, it is anticipated that the 10(R)-hydroxy-9(S)-HHC diastereomers will be well-resolved using the proposed method. The elution order will need to be confirmed using the individual reference standards. A representative table of expected quantitative data is presented below.

Analyte Expected Retention Time (min) Resolution (Rs) Peak Asymmetry (As)
Diastereomer 1~ 8.5> 1.50.9 - 1.5
Diastereomer 2~ 9.2> 1.50.9 - 1.5

Experimental Workflow

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Standard_Prep Standard Preparation Injection Injection of Samples & Standards Standard_Prep->Injection Sample_Prep Sample Preparation Sample_Prep->Injection HPLC_System HPLC System Equilibration HPLC_System->Injection Chromatography Chromatographic Separation Injection->Chromatography Data_Acquisition Data Acquisition (UV @ 228 nm) Chromatography->Data_Acquisition Peak_Integration Peak Integration & Quantification Data_Acquisition->Peak_Integration Reporting Reporting of Results Peak_Integration->Reporting Separation_Principle Diastereomers 10(R)-OH-9(S)-HHC Diastereomers (Mixture) Properties Subtle Differences in: - 3D Structure - Polarity - Hydrophobicity Diastereomers->Properties Interaction Differential Partitioning Properties->Interaction Stationary_Phase Non-Polar C18 Stationary Phase Stationary_Phase->Interaction Mobile_Phase Polar Mobile Phase (Water/Acetonitrile) Mobile_Phase->Interaction Separation Separation of Diastereomers Interaction->Separation

References

Application Notes and Protocols for 10(R)-hydroxy-9(S)-Hexahydrocannabinol in In Vitro Cell Culture Assays

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

10(R)-hydroxy-9(S)-Hexahydrocannabinol (10-OH-HHC) is a lesser-known, semi-synthetic derivative of hexahydrocannabinol (B1216694) (HHC), a hydrogenated form of tetrahydrocannabinol (THC). While research on this specific stereoisomer is in its early stages, related hexahydrocannabinol analogs have demonstrated potential as anti-proliferative and anti-angiogenic agents in various cancer cell lines.[1][2] These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals interested in investigating the in vitro effects of 10(R)-hydroxy-9(S)-HHC. The protocols outlined below are based on established methodologies for testing cannabinoid compounds in cell culture.

Properties of this compound

PropertyValue
Molecular FormulaC₂₁H₃₂O₃
Molecular Weight332.5 g/mol [3]
Purity≥98% (recommended for in vitro studies)
SolubilitySoluble in organic solvents such as ethanol, DMSO, and DMF[4]
StorageStore at -20°C for long-term stability[4]

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is designed to assess the cytotoxic effects of 10(R)-hydroxy-9(S)-HHC on cancer cell lines. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay measures the metabolic activity of cells, which is an indicator of cell viability.

Materials:

  • This compound

  • Human cancer cell lines (e.g., MCF-7 breast cancer, PANC-1 pancreatic cancer)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-Buffered Saline (PBS)

  • MTT solution (5 mg/mL in PBS)

  • DMSO

  • 96-well plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • Compound Treatment: Prepare serial dilutions of 10(R)-hydroxy-9(S)-HHC in complete medium. The final concentrations should range from 0.1 µM to 100 µM. Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the compound. Include a vehicle control (medium with the same concentration of DMSO used to dissolve the compound).

  • Incubation: Incubate the plate for 48 hours at 37°C and 5% CO₂.

  • MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control.

Hypothetical Data Presentation:

Table 1: Effect of 10(R)-hydroxy-9(S)-HHC on the Viability of Cancer Cell Lines (48h treatment)

Concentration (µM)MCF-7 Cell Viability (%)PANC-1 Cell Viability (%)
Vehicle Control100 ± 4.5100 ± 5.2
0.198 ± 3.997 ± 4.8
192 ± 4.190 ± 5.5
1075 ± 3.568 ± 4.9
2552 ± 2.845 ± 3.7
5031 ± 2.125 ± 2.9
10015 ± 1.512 ± 1.8

Data are presented as mean ± SD from three independent experiments.

Cell Proliferation Assay (BrdU Assay)

This assay measures the incorporation of Bromodeoxyuridine (BrdU) into newly synthesized DNA, which is a direct measure of cell proliferation.

Materials:

  • BrdU Cell Proliferation Assay Kit

  • This compound

  • Human cancer cell lines

  • Complete cell culture medium

  • 96-well plates

Procedure:

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.

  • BrdU Labeling: 24 hours post-treatment, add BrdU labeling solution to each well and incubate for an additional 2-4 hours.

  • Fixation and Detection: Follow the manufacturer's instructions for fixing the cells, adding the anti-BrdU antibody, and the subsequent substrate reaction.

  • Absorbance Measurement: Measure the absorbance at the appropriate wavelength as specified by the kit manufacturer.

  • Data Analysis: Calculate the percentage of cell proliferation for each concentration relative to the vehicle control.

Hypothetical Data Presentation:

Table 2: Inhibition of Cancer Cell Proliferation by 10(R)-hydroxy-9(S)-HHC (24h treatment)

Concentration (µM)MCF-7 Proliferation (%)PANC-1 Proliferation (%)
Vehicle Control100 ± 6.1100 ± 5.8
195 ± 5.493 ± 6.2
1080 ± 4.775 ± 5.1
2560 ± 3.955 ± 4.3
5042 ± 3.135 ± 3.5

Data are presented as mean ± SD from three independent experiments.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells based on the binding of Annexin V to phosphatidylserine (B164497) on the outer leaflet of the cell membrane and the uptake of propidium (B1200493) iodide (PI) by non-viable cells.

Materials:

  • Annexin V-FITC Apoptosis Detection Kit

  • This compound

  • Human cancer cell lines

  • 6-well plates

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with various concentrations of 10(R)-hydroxy-9(S)-HHC for 48 hours.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in the binding buffer provided in the kit and stain with Annexin V-FITC and PI according to the manufacturer's protocol.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

  • Data Analysis: Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, necrotic).

Hypothetical Data Presentation:

Table 3: Induction of Apoptosis in MCF-7 Cells by 10(R)-hydroxy-9(S)-HHC (48h treatment)

Concentration (µM)Viable Cells (%)Early Apoptotic Cells (%)Late Apoptotic Cells (%)Necrotic Cells (%)
Vehicle Control95.2 ± 2.12.1 ± 0.51.5 ± 0.31.2 ± 0.2
1080.5 ± 3.510.3 ± 1.25.2 ± 0.84.0 ± 0.6
2565.1 ± 4.220.7 ± 2.18.9 ± 1.15.3 ± 0.9
5040.8 ± 3.835.4 ± 3.015.6 ± 1.98.2 ± 1.3

Data are presented as mean ± SD from three independent experiments.

Visualizations

Experimental Workflow

G Figure 1: General Experimental Workflow for In Vitro Assays cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Acquisition & Analysis prep_compound Prepare 10(R)-hydroxy-9(S)-HHC Stock seed_cells Seed Cells in Plates prep_compound->seed_cells prep_cells Culture and Maintain Cell Lines prep_cells->seed_cells treat_cells Treat with 10-OH-HHC seed_cells->treat_cells incubate Incubate for Specified Time treat_cells->incubate assay_specific Perform Assay-Specific Steps (e.g., Add MTT, BrdU, or Stain) incubate->assay_specific read_plate Measure Absorbance/ Fluorescence assay_specific->read_plate analyze_data Analyze and Quantify Results read_plate->analyze_data interpret Interpret Data and Draw Conclusions analyze_data->interpret

Caption: General Experimental Workflow for In Vitro Assays.

Potential Signaling Pathway

Based on studies of similar hexahydrocannabinol analogs, 10(R)-hydroxy-9(S)-HHC may inhibit tumor growth by targeting angiogenesis signaling pathways.[1][2]

G Figure 2: Hypothetical Signaling Pathway HHC 10(R)-hydroxy-9(S)-HHC NFkB NF-κB HHC->NFkB inhibits VEGF VEGF Production HHC->VEGF inhibits NFkB->VEGF promotes Angiogenesis Angiogenesis VEGF->Angiogenesis promotes Proliferation Cell Proliferation Angiogenesis->Proliferation Migration Cell Migration Angiogenesis->Migration

References

Application Notes and Protocols for the Metabolic Study of 10(R)-hydroxy-9(S)-Hexahydrocannabinol in Human Liver Microsomes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hexahydrocannabinol (HHC) is a semi-synthetic cannabinoid that has gained popularity in recent years. Understanding its metabolic fate in the human body is crucial for assessing its pharmacological and toxicological profile. This document provides a detailed protocol for studying the in vitro metabolism of a specific HHC analog, 10(R)-hydroxy-9(S)-Hexahydrocannabinol, using human liver microsomes (HLMs). HLMs are a well-established in vitro model containing a rich complement of drug-metabolizing enzymes, particularly cytochrome P450 (CYP) enzymes, which are responsible for the phase I metabolism of many xenobiotics.[1] This protocol outlines the necessary reagents, experimental procedures, and analytical methods to identify and quantify the metabolites of 10(R)-hydroxy-9(S)-HHC.

Key Concepts in Cannabinoid Metabolism

The metabolism of cannabinoids, such as Δ9-tetrahydrocannabinol (THC), primarily occurs in the liver and is mediated by cytochrome P450 enzymes.[2] The most prominent enzymes involved in THC metabolism are CYP2C9 and CYP3A4.[2][3][4] Common metabolic transformations include hydroxylation and oxidation.[5][6][7] For instance, THC is first hydroxylated to form the active metabolite 11-hydroxy-THC (11-OH-THC), which is then further oxidized to the inactive metabolite 11-nor-9-carboxy-THC (THC-COOH).[8] It is anticipated that HHC and its analogs undergo similar metabolic pathways.[9]

Experimental Workflow

The following diagram illustrates the general workflow for the in vitro metabolism study of this compound using human liver microsomes.

workflow Workflow for HHC Metabolism Study in HLMs A Prepare Reagents (Buffer, HHC, HLMs, NADPH) B Pre-incubation (HHC, HLMs, Buffer @ 37°C) A->B  Step 1 C Initiate Reaction (Add NADPH) B->C  Step 2 D Incubation (37°C with shaking) C->D  Step 3 E Terminate Reaction (Add cold acetonitrile) D->E  Step 4 F Sample Preparation (Centrifugation, Supernatant Transfer) E->F  Step 5 G LC-MS/MS Analysis (Metabolite Identification & Quantification) F->G  Step 6 H Data Analysis (Metabolic Rate, Half-life) G->H  Step 7

Caption: Experimental workflow for the in vitro metabolism of 10(R)-hydroxy-9(S)-HHC.

Detailed Experimental Protocol

This protocol is designed to determine the metabolic stability and identify the major phase I metabolites of this compound.

Materials and Reagents:

  • This compound (HHC)

  • Pooled Human Liver Microsomes (HLMs)

  • Potassium Phosphate (B84403) Buffer (100 mM, pH 7.4)

  • Magnesium Chloride (MgCl₂)

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) or NADPH tetrasodium (B8768297) salt

  • Acetonitrile (B52724) (ACN), HPLC grade, chilled

  • Internal Standard (e.g., a structurally similar compound not expected to be a metabolite)

  • Water, HPLC grade

  • Microcentrifuge tubes

  • Incubator/shaker (37°C)

  • Centrifuge

  • LC-MS/MS system

Procedure:

  • Reagent Preparation:

    • Prepare a 1 M stock solution of MgCl₂ in HPLC grade water.

    • Prepare a 100 mM potassium phosphate buffer (pH 7.4).

    • Prepare a 10 mM stock solution of 10(R)-hydroxy-9(S)-HHC in a suitable organic solvent like methanol (B129727) or DMSO. Further dilute in the incubation buffer to the desired working concentrations.

    • Prepare the NADPH regenerating system according to the manufacturer's instructions or a 20 mM stock solution of NADPH in buffer.

  • Incubation Reaction Mixture:

    • In a microcentrifuge tube, combine the following in order:

      • Potassium Phosphate Buffer (to final volume)

      • MgCl₂ (to a final concentration of 3.3 mM)[10]

      • Pooled Human Liver Microsomes (to a final protein concentration of 0.5 mg/mL)[11]

      • 10(R)-hydroxy-9(S)-HHC solution (to the desired final concentration, e.g., 1-10 µM)

    • Prepare negative control samples by replacing the NADPH regenerating system with buffer.[10]

  • Pre-incubation:

    • Pre-incubate the reaction mixtures for 5 minutes at 37°C in a shaking water bath to equilibrate the temperature.

  • Initiation of Metabolic Reaction:

    • Initiate the reaction by adding the NADPH regenerating system or NADPH solution to the reaction mixture.

  • Incubation:

    • Incubate the samples at 37°C with gentle agitation for various time points (e.g., 0, 5, 15, 30, 60 minutes) to determine the rate of metabolism.

  • Termination of Reaction:

    • Terminate the reaction at each time point by adding 2 volumes of ice-cold acetonitrile containing the internal standard.[10] This will precipitate the microsomal proteins.

  • Sample Processing:

    • Vortex the tubes vigorously for 30 seconds.

    • Centrifuge the samples at a high speed (e.g., >10,000 x g) for 10 minutes to pellet the precipitated protein.

    • Carefully transfer the supernatant to a new tube for LC-MS/MS analysis.

Analytical Method:

  • Instrumentation: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled with a tandem mass spectrometer (MS/MS) is recommended for the analysis.[5][12]

  • Chromatographic Separation: A C18 reverse-phase column is typically used for the separation of cannabinoids and their metabolites. A gradient elution with a mobile phase consisting of water and acetonitrile/methanol, often with a modifier like formic acid, is employed.

  • Mass Spectrometry: The mass spectrometer should be operated in positive electrospray ionization (ESI) mode. The parent compound and its potential metabolites can be monitored using Selected Reaction Monitoring (SRM) or by acquiring full scan data to identify unknown metabolites.

Data Presentation

The quantitative data obtained from the LC-MS/MS analysis can be summarized in a table to facilitate comparison and interpretation.

Time Point (minutes)10(R)-hydroxy-9(S)-HHC Remaining (%)Metabolite A Peak AreaMetabolite B Peak Area
010000
585.215,4323,210
1560.745,8769,876
3035.189,12321,543
6010.5154,32145,678

This table presents hypothetical data for illustrative purposes.

Signaling Pathway and Logical Relationships

The metabolic conversion of 10(R)-hydroxy-9(S)-HHC is primarily a phase I biotransformation process. The following diagram illustrates the logical relationship between the parent compound, the enzymatic system, and the expected primary metabolites.

metabolism_pathway Predicted Metabolic Pathway of 10(R)-hydroxy-9(S)-HHC Parent 10(R)-hydroxy-9(S)-HHC Enzymes CYP450 Enzymes (e.g., CYP2C9, CYP3A4) in Human Liver Microsomes Parent->Enzymes Metabolite1 Oxidized Metabolite (e.g., Carboxylic Acid Derivative) Enzymes->Metabolite1 Oxidation Metabolite2 Further Hydroxylated Metabolite Enzymes->Metabolite2 Hydroxylation NADPH NADPH (Cofactor) NADPH->Enzymes

Caption: Predicted Phase I metabolic pathway of 10(R)-hydroxy-9(S)-HHC in HLMs.

Conclusion

This protocol provides a comprehensive framework for investigating the metabolism of this compound in human liver microsomes. By following these procedures, researchers can determine the metabolic stability of the compound and identify its major metabolites, which is essential for further drug development and safety assessment. The specific metabolites formed and the rate of metabolism will provide valuable insights into the potential for drug-drug interactions and the overall pharmacokinetic profile of this novel cannabinoid.

References

Application Notes and Protocols for In Vivo Studies of 10(R)-hydroxy-9(S)-Hexahydrocannabinol in Rodent Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

These application notes provide a comprehensive framework for the in vivo evaluation of 10(R)-hydroxy-9(S)-Hexahydrocannabinol (10(R)-OH-9(S)-HHC), a potential metabolite of Hexahydrocannabinol (HHC). As a novel compound, detailed in vivo data for 10(R)-OH-9(S)-HHC is not yet widely available. Therefore, the following protocols are based on established methodologies for the study of other cannabinoids, such as Δ⁹-tetrahydrocannabinol (THC) and HHC, in rodent models. These guidelines are intended to serve as a starting point for researchers to design and execute robust preclinical studies to characterize the pharmacokinetic, pharmacodynamic, and toxicological profile of this compound.

Pharmacological Context

Hexahydrocannabinol (HHC) is a semi-synthetic cannabinoid that has gained attention as an alternative to THC. It exists as two diastereomers, (9R)-HHC and (9S)-HHC, which exhibit different binding affinities for the cannabinoid receptors CB1 and CB2[1][2]. The (9R)-HHC epimer is generally considered to be the more psychoactive of the two[3]. Like THC, HHC is metabolized in the body, likely through hydroxylation and carboxylation, to form various metabolites[2][4]. 10(R)-hydroxy-9(S)-HHC is one such potential metabolite. Understanding the in vivo effects of this specific metabolite is crucial for a complete characterization of the pharmacological and toxicological profile of HHC. The stereoisomer, 10(S)-hydroxy-9(R)-Hexahydrocannabinol, has been identified in Cannabis and has demonstrated psychotropic effects in rhesus monkeys, suggesting that 10(R)-OH-9(S)-HHC is also likely to be biologically active[5][6].

Experimental Design Considerations

A thorough in vivo evaluation of 10(R)-OH-9(S)-HHC should encompass pharmacokinetic profiling, assessment of cannabimimetic activity, and initial safety and toxicology studies. The following experimental workflow is proposed:

G cluster_0 Pre-formulation cluster_1 In Vivo Studies cluster_2 Data Analysis & Reporting Compound Synthesis/Procurement Compound Synthesis/Procurement Vehicle Formulation Vehicle Formulation Compound Synthesis/Procurement->Vehicle Formulation Pharmacokinetic (PK) Studies Pharmacokinetic (PK) Studies Vehicle Formulation->Pharmacokinetic (PK) Studies Dose determination PK Studies PK Studies Behavioral Assays (Tetrad) Behavioral Assays (Tetrad) PK Studies->Behavioral Assays (Tetrad) Inform dose selection PK Parameter Calculation PK Parameter Calculation PK Studies->PK Parameter Calculation Acute Toxicology Acute Toxicology Behavioral Assays (Tetrad)->Acute Toxicology Observe for adverse effects Statistical Analysis of Behavioral Data Statistical Analysis of Behavioral Data Behavioral Assays (Tetrad)->Statistical Analysis of Behavioral Data Histopathology & Clinical Chemistry Histopathology & Clinical Chemistry Acute Toxicology->Histopathology & Clinical Chemistry Final Report Final Report PK Parameter Calculation->Final Report Statistical Analysis of Behavioral Data->Final Report Histopathology & Clinical Chemistry->Final Report

Caption: Proposed experimental workflow for in vivo studies of 10(R)-OH-9(S)-HHC.

Data Presentation: Summary Tables

Quantitative data from the proposed studies should be presented in a clear and organized manner to facilitate comparison and interpretation.

Table 1: Proposed Pharmacokinetic Parameters of 10(R)-OH-9(S)-HHC in Rodents

ParameterRoute of AdministrationDose (mg/kg)Cmax (ng/mL)Tmax (h)AUC (ng·h/mL)Half-life (t½) (h)Brain/Plasma Ratio
Oral (PO)
Low
Mid
High
Intravenous (IV)
Low
Mid
High

Table 2: Proposed Cannabinoid Tetrad Assay Results for 10(R)-OH-9(S)-HHC in Mice

Treatment GroupDose (mg/kg)Locomotor Activity (distance traveled, cm)Body Temperature (°C)Catalepsy (time on bar, s)Analgesia (latency, s)
Vehicle -
10(R)-OH-9(S)-HHC Low
Mid
High
Positive Control (e.g., THC) 10

Table 3: Proposed Acute Toxicology Endpoints for 10(R)-OH-9(S)-HHC in Rats

Dose (mg/kg)MortalityClinical ObservationsBody Weight Change (%)Key Organ Weights (g)Selected Serum Chemistry
Vehicle
Low
Mid
High

Experimental Protocols

The following are detailed protocols for key in vivo experiments. These should be adapted based on preliminary data and specific research questions.

Vehicle Formulation and Administration

Objective: To prepare a suitable vehicle for the administration of the lipophilic compound 10(R)-OH-9(S)-HHC and to administer it to rodents via appropriate routes.

Materials:

  • 10(R)-OH-9(S)-Hexahydrocannabinol

  • Vehicle components (e.g., sesame oil, Tween 80, ethanol, saline)

  • Sonicator

  • Vortex mixer

  • Gavage needles (for oral administration)

  • Syringes and needles (for intravenous or intraperitoneal injection)

Protocol for Oral Administration (Suspension in Sesame Oil):

  • Weigh the required amount of 10(R)-OH-9(S)-HHC.

  • Add a small amount of sesame oil to form a paste.

  • Gradually add the remaining volume of sesame oil while vortexing to ensure a homogenous suspension.

  • Administer the suspension to rodents via oral gavage at a volume of 1-10 mL/kg, depending on the species and concentration.

Protocol for Intravenous/Intraperitoneal Injection (Emulsion):

  • Dissolve 10(R)-OH-9(S)-HHC in a minimal amount of ethanol.

  • In a separate tube, prepare a vehicle solution of 1:1:18 ethanol:Tween 80:saline[7].

  • Slowly add the dissolved compound to the vehicle solution while vortexing to form a stable emulsion.

  • Administer the emulsion via intravenous (tail vein) or intraperitoneal injection at a volume of 10 mL/kg.

Pharmacokinetic (PK) Study

Objective: To determine the absorption, distribution, and elimination profile of 10(R)-OH-9(S)-HHC in rodents.

Animals: Male and female Sprague-Dawley rats or C57BL/6 mice.

Procedure:

  • Administer 10(R)-OH-9(S)-HHC at three different dose levels via the chosen route of administration (e.g., oral and intravenous).

  • At predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose), collect blood samples via tail vein or cardiac puncture.

  • At the final time point, euthanize the animals and collect brain tissue.

  • Process blood samples to obtain plasma.

  • Analyze plasma and brain homogenates for concentrations of 10(R)-OH-9(S)-HHC and potential metabolites using a validated analytical method (e.g., LC-MS/MS).

  • Calculate key pharmacokinetic parameters (Cmax, Tmax, AUC, t½, brain/plasma ratio).

Cannabinoid Tetrad Assay

Objective: To assess the cannabimimetic activity of 10(R)-OH-9(S)-HHC in mice by evaluating its effects on locomotion, body temperature, catalepsy, and analgesia[8][9][10].

Animals: Male C57BL/6 mice.

Procedure:

  • Administer vehicle, 10(R)-OH-9(S)-HHC (at least three dose levels), or a positive control (e.g., THC) to different groups of mice.

  • Perform the following tests at a set time post-administration (e.g., 30-60 minutes):

    • Hypolocomotion (Open Field Test): Place each mouse in the center of an open field arena (e.g., 40x40 cm) and record its activity for a set duration (e.g., 5-10 minutes) using an automated tracking system[11][12]. Measure total distance traveled, time spent in the center versus the periphery, and rearing frequency.

    • Hypothermia: Measure the rectal body temperature using a lubricated digital thermometer probe[13][14].

    • Catalepsy (Bar Test): Place the mouse's forepaws on a horizontal bar (e.g., 0.5 cm diameter, 4 cm high) and measure the time it remains immobile[9][15][16]. A cut-off time (e.g., 60 seconds) should be established.

    • Analgesia (Hot Plate Test): Place the mouse on a hot plate maintained at a constant temperature (e.g., 52-55°C) and record the latency to a nociceptive response (e.g., paw licking, jumping)[17][18][19]. A cut-off time (e.g., 30-45 seconds) is used to prevent tissue damage.

Signaling Pathway Diagrams

Cannabinoids primarily exert their effects through the activation of CB1 and CB2 receptors, which are G-protein coupled receptors.

G cluster_0 CB1/CB2 Receptor Activation cluster_1 Downstream Signaling 10(R)-OH-9(S)-HHC 10(R)-OH-9(S)-HHC CB1/CB2 Receptor CB1/CB2 Receptor 10(R)-OH-9(S)-HHC->CB1/CB2 Receptor Gi/o Protein Gi/o Protein CB1/CB2 Receptor->Gi/o Protein Adenylyl Cyclase Adenylyl Cyclase Gi/o Protein->Adenylyl Cyclase Inhibition MAPK Pathway MAPK Pathway Gi/o Protein->MAPK Pathway Activation Ion Channels (CB1) Ion Channels (CB1) Gi/o Protein->Ion Channels (CB1) Modulation cAMP cAMP Adenylyl Cyclase->cAMP Decreased Transcription Factors Transcription Factors MAPK Pathway->Transcription Factors Gene Expression Gene Expression Transcription Factors->Gene Expression Neurotransmitter Release Neurotransmitter Release Ion Channels (CB1)->Neurotransmitter Release Inhibition

Caption: Simplified signaling pathway of cannabinoid receptors.

G 10(R)-OH-9(S)-HHC 10(R)-OH-9(S)-HHC CB1 Receptor CB1 Receptor 10(R)-OH-9(S)-HHC->CB1 Receptor Binds to G-protein (Gi/o) G-protein (Gi/o) CB1 Receptor->G-protein (Gi/o) Activates Adenylyl Cyclase Adenylyl Cyclase G-protein (Gi/o)->Adenylyl Cyclase Inhibits MAPK MAPK G-protein (Gi/o)->MAPK Activates Reduced cAMP Reduced cAMP Adenylyl Cyclase->Reduced cAMP Cellular Response Cellular Response MAPK->Cellular Response

Caption: Logical relationship of CB1 receptor activation.

Conclusion

The provided application notes and protocols offer a structured approach for the initial in vivo characterization of this compound in rodent models. Due to the novelty of this compound, researchers should proceed with careful dose-range finding studies and be prepared to modify these general protocols based on observed effects. The data generated from these studies will be instrumental in understanding the pharmacological role of this HHC metabolite and its potential contribution to the overall effects of HHC consumption.

References

Application Note & Protocol: Simultaneous Quantification of HHC Isomers and Metabolites by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hexahydrocannabinol (B1216694) (HHC) has emerged as a prominent semi-synthetic cannabinoid, necessitating robust analytical methods to understand its pharmacokinetics and pharmacodynamics. This document provides a detailed LC-MS/MS method for the simultaneous quantification of the primary HHC diastereomers, (9R)-HHC and (9S)-HHC, along with their major metabolites, including 11-hydroxy-HHC (11-OH-HHC) and 11-nor-9-carboxy-HHC (HHC-COOH), in biological matrices. The described protocol offers high sensitivity and selectivity, crucial for clinical and forensic toxicology, as well as for research and drug development.

Introduction

Hexahydrocannabinol (HHC) is a hydrogenated derivative of tetrahydrocannabinol (THC) that has gained popularity in the consumer market.[1][2] Unlike THC, HHC possesses a saturated cyclohexyl ring, leading to the existence of two principal diastereomers: (9R)-HHC and (9S)-HHC.[1][3][4] These isomers exhibit different pharmacological activities, making their individual quantification essential for accurately assessing the physiological effects of HHC consumption.[5] Following administration, HHC is metabolized in the body, primarily through hydroxylation and oxidation, to form metabolites such as 11-OH-HHC and HHC-COOH.[1][2][6]

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred analytical technique for the quantification of cannabinoids and their metabolites in biological samples due to its high sensitivity, selectivity, and accuracy.[7][8][9][10] This application note details a validated LC-MS/MS method for the simultaneous determination of HHC isomers and their key metabolites in matrices such as blood, urine, and oral fluid.

Experimental Protocols

Sample Preparation

The choice of sample preparation technique is critical for removing matrix interferences and ensuring accurate quantification.[11][12][13][14] Common methods include protein precipitation (PPT), liquid-liquid extraction (LLE), and solid-phase extraction (SPE).

2.1.1. Protein Precipitation (for Blood/Plasma)

  • To 100 µL of whole blood or plasma, add 200 µL of ice-cold acetonitrile (B52724) containing an appropriate internal standard (e.g., deuterated analogs of the analytes).

  • Vortex vigorously for 30 seconds to precipitate proteins.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

  • Vortex for 15 seconds and transfer to an autosampler vial for LC-MS/MS analysis.

2.1.2. Solid-Phase Extraction (for Urine)

For urine samples, enzymatic hydrolysis is often required to cleave glucuronide conjugates of the metabolites.[5][6]

  • To 1 mL of urine, add a suitable internal standard and a β-glucuronidase enzyme solution.

  • Incubate at 50-60°C for 2-3 hours to allow for hydrolysis.

  • Condition an SPE cartridge (e.g., a mixed-mode or C18 sorbent) with methanol (B129727) followed by deionized water.

  • Load the hydrolyzed urine sample onto the conditioned SPE cartridge.

  • Wash the cartridge with a weak organic solvent (e.g., 5% methanol in water) to remove interferences.

  • Elute the analytes with a suitable organic solvent (e.g., methanol or a mixture of hexane (B92381) and ethyl acetate).

  • Evaporate the eluate to dryness and reconstitute as described in the protein precipitation protocol.

LC-MS/MS Instrumentation and Conditions

2.2.1. Liquid Chromatography

  • HPLC System: A high-performance or ultra-high-performance liquid chromatography (HPLC/UHPLC) system.

  • Column: A C18 or PFP (pentafluorophenyl) analytical column is recommended for good separation of the isomers and metabolites.[3] For stereoselective separation of HHC epimers, a chiral column such as one based on immobilized amylose (B160209) tris(3-chloro-5-methylphenylcarbamate) may be used.[15][16]

  • Mobile Phase A: 0.1% formic acid in water.[3][6][10]

  • Mobile Phase B: 0.1% formic acid in acetonitrile or methanol.[3][6][10]

  • Gradient: A typical gradient would start with a low percentage of mobile phase B, ramping up to a high percentage to elute the analytes, followed by a re-equilibration step.

  • Flow Rate: 0.3 - 0.8 mL/min.[3][17]

  • Column Temperature: 35 - 50°C.[3][6]

  • Injection Volume: 5 - 10 µL.[3]

2.2.2. Mass Spectrometry

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Source: Electrospray ionization (ESI) operated in positive mode for HHC and its hydroxylated metabolites, and negative mode for the carboxylated metabolites.[15][16]

  • Scan Type: Multiple Reaction Monitoring (MRM).

  • Ion Source Parameters:

    • Capillary Voltage: 3 kV[6]

    • Source Temperature: 150°C[6]

    • Desolvation Gas Temperature: 600°C[6]

    • Desolvation Gas Flow: 900 L/hr[6]

  • MRM Transitions: Specific precursor-to-product ion transitions for each analyte and internal standard must be optimized. Example transitions can be found in the literature.[6]

Data Presentation

The following tables summarize typical quantitative data for the LC-MS/MS analysis of HHC isomers and metabolites.

Table 1: Chromatographic and Mass Spectrometric Parameters

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Retention Time (min)
(9R)-HHC317.3193.1255.2
(9S)-HHC317.3193.1255.5
11-OH-(9R)-HHC333.3193.1244.8
(9R)-HHC-COOH347.3193.1264.1
(9S)-HHC-COOH347.3121.1224.3

Note: These values are illustrative and should be optimized for the specific instrumentation used.

Table 2: Method Validation Parameters

Parameter(9R)-HHC(9S)-HHC11-OH-(9R)-HHC(9R)-HHC-COOH(9S)-HHC-COOH
Linear Range (ng/mL) 1 - 501 - 501 - 505 - 2505 - 250
LLOQ (ng/mL) 0.2 - 10.2 - 112.0 - 52.0 - 5
Intra-day Precision (%RSD) < 10%< 10%< 15%< 15%< 15%
Inter-day Precision (%RSD) < 10%< 10%< 15%< 15%< 15%
Accuracy/Bias (%) ± 15%± 15%± 15%± 20%± 20%
Matrix Effect (%) < 25%< 25%< 25%< 25%< 25%

Data compiled from multiple sources.[1][3][5][18][19][20]

Visualizations

Experimental_Workflow cluster_SamplePrep Sample Preparation cluster_LCMS LC-MS/MS Analysis cluster_DataAnalysis Data Analysis Biological_Sample Biological Sample (Blood, Urine, Oral Fluid) Internal_Standard Add Internal Standard Biological_Sample->Internal_Standard Extraction Extraction (PPT, LLE, or SPE) Internal_Standard->Extraction Evaporation Evaporation Extraction->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LC_Separation LC Separation (C18 or Chiral Column) Reconstitution->LC_Separation MS_Detection MS/MS Detection (Triple Quadrupole) LC_Separation->MS_Detection Quantification Quantification (Calibration Curve) MS_Detection->Quantification Reporting Reporting Quantification->Reporting

Caption: Experimental workflow for LC-MS/MS quantification of HHC and its metabolites.

HHC_Metabolism HHC HHC ((9R)-HHC & (9S)-HHC) OH_HHC 11-OH-HHC HHC->OH_HHC Hydroxylation (Phase I) Glucuronides Glucuronide Conjugates HHC->Glucuronides Glucuronidation (Phase II) COOH_HHC HHC-COOH OH_HHC->COOH_HHC Oxidation (Phase I) OH_HHC->Glucuronides Glucuronidation (Phase II) COOH_HHC->Glucuronides Glucuronidation (Phase II)

Caption: Simplified metabolic pathway of Hexahydrocannabinol (HHC).

Conclusion

The described LC-MS/MS method provides a robust and reliable approach for the simultaneous quantification of HHC isomers and their primary metabolites in various biological matrices. The detailed protocols for sample preparation and instrument conditions, along with the summarized quantitative data, offer a valuable resource for researchers, scientists, and drug development professionals. The high sensitivity and specificity of this method are essential for advancing our understanding of the pharmacology and toxicology of HHC.

References

Application Note: Solid-Phase Extraction of 10(R)-hydroxy-9(S)-Hexahydrocannabinol from Plasma

Author: BenchChem Technical Support Team. Date: December 2025

This application note details a robust and reliable solid-phase extraction (SPE) procedure for the quantification of 10(R)-hydroxy-9(S)-hexahydrocannabinol (10(R)-OH-9(S)-HHC), a key metabolite of Hexahydrocannabinol (HHC), in human plasma samples. This method is designed for researchers in toxicology, pharmacology, and clinical chemistry, providing a clean extract suitable for analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

The described protocol is based on established methods for the extraction of HHC and other cannabinoids from biological matrices.[1] It employs a protein precipitation step followed by solid-phase extraction, which effectively removes plasma proteins and other interfering substances, ensuring high recovery and reproducibility. The subsequent analysis by LC-MS/MS allows for sensitive and selective quantification of 10(R)-OH-9(S)-HHC.

Experimental Protocol

Materials and Reagents
  • SPE Cartridge: Chromabond Drug II (45 µm, 200 mg, 3 ml) or equivalent polymeric reversed-phase SPE cartridge.

  • Plasma: Human plasma, collected in tubes containing an appropriate anticoagulant.

  • Internal Standard (IS): Deuterated analog of 10(R)-OH-9(S)-HHC or a structurally similar compound if a deuterated standard is unavailable. For HHC quantification, THC-d3 has been used as an internal standard.[1]

  • Acetonitrile (B52724) (ACN): HPLC or LC-MS grade.

  • Methanol (B129727) (MeOH): HPLC or LC-MS grade.

  • Water: Deionized or Milli-Q grade.

  • Acetic Acid: Glacial, analytical grade.

  • Formic Acid: LC-MS grade.

  • Vortex mixer

  • Centrifuge

  • SPE manifold

  • Evaporator (e.g., nitrogen evaporator)

Sample Preparation
  • Thawing: Thaw frozen plasma samples at room temperature.

  • Aliquoting: Vortex the plasma sample to ensure homogeneity and aliquot 250 µL into a clean microcentrifuge tube.

  • Internal Standard Spiking: Add 25 µL of the internal standard solution to the plasma sample.

  • Protein Precipitation: Add 750 µL of cold acetonitrile to the plasma sample.[1]

  • Mixing and Centrifugation: Vortex the mixture for 20 seconds and then centrifuge at 4000 x g for 5 minutes.[1]

  • Supernatant Transfer: Carefully transfer the supernatant to a new tube.

  • Dilution: Dilute the supernatant with 2 ml of a 0.1 M aqueous acetic acid solution.[1]

Solid-Phase Extraction (SPE) Procedure
  • Cartridge Conditioning: Condition the SPE cartridge by passing 2 mL of methanol followed by 2 mL of water.[1] Do not allow the cartridge to dry out between steps.

  • Sample Loading: Load the diluted supernatant onto the conditioned SPE cartridge at a slow, steady flow rate (approximately 1-2 mL/min).

  • Washing: Wash the cartridge twice with 3 mL of water to remove salts and other polar interferences.[1]

  • Drying: Dry the cartridge thoroughly under vacuum or with nitrogen for 5-10 minutes to remove any residual water.

  • Elution: Elute the analyte with 2 mL of an appropriate elution solvent. A common elution solvent for cannabinoids is a mixture of acetonitrile and methanol (e.g., 90:10 ACN:MeOH).[2]

  • Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at a temperature not exceeding 40°C.

  • Reconstitution: Reconstitute the dried extract in 100 µL of a mobile phase-compatible solution (e.g., 50:50 acetonitrile:water with 0.1% formic acid). Vortex briefly to ensure the analyte is fully dissolved.

  • Analysis: Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

Quantitative Data Summary

The following table summarizes the performance characteristics of a validated LC-MS/MS method for HHC in plasma, which provides an expected range of performance for its metabolites.

ParameterValueReference
Linear Range0.5–25 µg/L[1]
Limit of Detection (LOD)0.5 µg/L[1]
Limit of Quantification (LOQ)1.0 µg/L[1]

Experimental Workflow Diagram

SPE_Workflow cluster_sample_prep Sample Preparation cluster_spe Solid-Phase Extraction cluster_analysis Analysis plasma Plasma Sample (250 µL) add_is Add Internal Standard plasma->add_is ppt Protein Precipitation (750 µL Acetonitrile) add_is->ppt vortex_centrifuge Vortex & Centrifuge ppt->vortex_centrifuge supernatant Collect Supernatant vortex_centrifuge->supernatant dilute Dilute with Acetic Acid supernatant->dilute load Load Sample dilute->load condition Condition Cartridge (Methanol, Water) condition->load wash Wash Cartridge (2x 3mL Water) load->wash dry Dry Cartridge wash->dry elute Elute Analyte (ACN:MeOH) dry->elute evaporate Evaporate to Dryness elute->evaporate reconstitute Reconstitute evaporate->reconstitute lcms LC-MS/MS Analysis reconstitute->lcms

Caption: Solid-Phase Extraction Workflow for 10(R)-OH-9(S)-HHC from Plasma.

References

Application of 10(R)-hydroxy-9(S)-Hexahydrocannabinol as an analytical reference standard.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

10(R)-hydroxy-9(S)-Hexahydrocannabinol (10(R)-OH-9(S)-HHC) is a hydroxylated metabolite of 9(S)-Hexahydrocannabinol (9(S)-HHC), a semi-synthetic cannabinoid that has gained attention in both recreational and research settings. As the landscape of cannabinoid use and regulation evolves, the need for accurate analytical methods to detect and quantify HHC and its metabolites in various matrices is critical for forensic toxicology, clinical chemistry, and drug development. This document provides detailed application notes and protocols for the use of 10(R)-hydroxy-9(S)-HHC as an analytical reference standard.

This reference standard is intended for research and forensic applications, enabling the development of robust analytical methods for the identification and quantification of HHC metabolites.[1][2][3] Its structural similarity to other known phytocannabinoids and their metabolites makes it an essential tool for laboratories involved in cannabinoid analysis.[1][2][3]

Physicochemical Properties

A comprehensive understanding of the physicochemical properties of an analytical reference standard is fundamental to its proper handling, storage, and application in analytical methodologies.

PropertyValueSource
Formal Name (6aR,9S,10R,10aR)-6,6,9-trimethyl-3-pentyl-6a,7,8,9,10,10a-hexahydrobenzo[c]chromene-1,10-diol[4][5]
Molecular Formula C₂₁H₃₂O₃[1][3][4][5]
Molecular Weight 332.5 g/mol [1][2][3][6]
Purity ≥95%[3]
Formulation A crystalline solid[3]
Solubility DMF: 20 mg/ml, DMSO: 20 mg/ml, Ethanol: 10 mg/ml[1][2][3]
UV max (in Ethanol) 210 nm[1][2][3][6]
Storage -20°C[3][6]
Stability ≥ 2 years (when stored as directed)[1][3][6]

Metabolic Pathway of Hexahydrocannabinol (HHC)

Understanding the metabolic fate of HHC is crucial for identifying relevant biomarkers of consumption. HHC undergoes Phase I and Phase II metabolism, primarily in the liver, leading to the formation of various hydroxylated and carboxylated metabolites, which are then often glucuronidated for excretion. The diagram below illustrates the general metabolic pathway of HHC.

HHC_Metabolism General Metabolic Pathway of HHC HHC Hexahydrocannabinol (HHC) (9R-HHC and 9S-HHC) Phase1 Phase I Metabolism (Hydroxylation via CYP450 enzymes) HHC->Phase1 OH_HHC Hydroxylated HHC Metabolites (e.g., 8-OH-HHC, 10-OH-HHC, 11-OH-HHC) Phase1->OH_HHC Oxidation Further Oxidation OH_HHC->Oxidation Phase2 Phase II Metabolism (Glucuronidation) OH_HHC->Phase2 COOH_HHC Carboxylated HHC Metabolites (e.g., HHC-COOH) Oxidation->COOH_HHC COOH_HHC->Phase2 Glucuronides HHC Glucuronides (Excreted in Urine) Phase2->Glucuronides

Caption: General metabolic pathway of Hexahydrocannabinol (HHC).

Application in Analytical Methods

10(R)-hydroxy-9(S)-HHC is primarily intended for use as a reference standard in chromatographic techniques, particularly Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS). Its applications include:

  • Qualitative Identification: As a certified reference material, it can be used to confirm the presence of this specific metabolite in biological samples (e.g., urine, blood, oral fluid) and seized materials by comparing retention times and mass spectra.

  • Quantitative Analysis: It can be used to prepare calibration curves for the accurate quantification of 10(R)-hydroxy-9(S)-HHC in various matrices.

  • Method Development and Validation: This standard is essential for developing and validating new analytical methods for HHC metabolites, including the determination of linearity, limit of detection (LOD), limit of quantification (LOQ), precision, and accuracy.

  • Internal Standard: While a deuterated analog would be the ideal internal standard, in its absence, 10(R)-hydroxy-9(S)-HHC could potentially be used as a surrogate or internal standard for the analysis of other structurally similar HHC metabolites, provided that it is not present in the samples being analyzed and its chromatographic behavior is suitable.

Experimental Protocols

The following are template protocols for the use of 10(R)-hydroxy-9(S)-HHC in analytical methods. These protocols should be optimized and validated by the end-user in their laboratory.

Protocol 1: Preparation of Standard Stock and Working Solutions

This protocol outlines the preparation of stock and working solutions of 10(R)-hydroxy-9(S)-HHC for the generation of calibration curves and quality control samples.

Standard_Preparation_Workflow Workflow for Standard Solution Preparation start Start: Obtain 10(R)-OH-9(S)-HHC Reference Standard weigh Accurately weigh a precise amount of the crystalline solid. start->weigh dissolve Dissolve in a suitable solvent (e.g., Methanol (B129727) or Acetonitrile) to a known volume (e.g., 1 mg/mL). weigh->dissolve stock Primary Stock Solution (e.g., 1000 µg/mL) Store at -20°C in an amber vial. dissolve->stock serial_dilute Perform serial dilutions of the stock solution with the appropriate solvent to prepare working standards and calibrators. stock->serial_dilute working Working Standard Solutions (e.g., 0.1, 0.5, 1, 5, 10, 50, 100 ng/mL) serial_dilute->working end End: Use for calibration and QC working->end

Caption: Workflow for the preparation of standard solutions.

Materials:

  • This compound analytical reference standard

  • LC-MS grade methanol or acetonitrile (B52724)

  • Calibrated analytical balance

  • Class A volumetric flasks

  • Amber glass vials with PTFE-lined caps

Procedure:

  • Allow the container of the reference standard to equilibrate to room temperature before opening to prevent condensation.

  • Accurately weigh a suitable amount (e.g., 1 mg) of the crystalline solid.

  • Quantitatively transfer the weighed standard to a volumetric flask (e.g., 1 mL).

  • Dissolve the standard in the chosen solvent (e.g., methanol) and bring it to volume to create a primary stock solution (e.g., 1 mg/mL).

  • From the primary stock solution, prepare a series of working standard solutions by serial dilution with the mobile phase or a compatible solvent.

  • Store all stock and working solutions at -20°C in tightly sealed amber vials to protect from light and prevent evaporation.[1][7][8]

Protocol 2: Quantitative Analysis of 10(R)-hydroxy-9(S)-HHC in Urine by LC-MS/MS

This protocol provides a general procedure for the solid-phase extraction (SPE) and subsequent LC-MS/MS analysis of 10(R)-hydroxy-9(S)-HHC in a urine matrix.

LCMSMS_Workflow LC-MS/MS Analysis Workflow for Urine Samples start Start: Urine Sample Collection hydrolysis Enzymatic Hydrolysis (e.g., with β-glucuronidase) to cleave glucuronide conjugates. start->hydrolysis spe Solid-Phase Extraction (SPE) (e.g., using a mixed-mode cation exchange cartridge) hydrolysis->spe elution Elution of Analytes from SPE Cartridge spe->elution evaporation Evaporation of Eluent to Dryness and Reconstitution in Mobile Phase elution->evaporation lcmsms LC-MS/MS Analysis (Quantitative Measurement) evaporation->lcmsms data_analysis Data Analysis and Quantification (using a calibration curve prepared with the reference standard) lcmsms->data_analysis end End: Report Results data_analysis->end

Caption: Workflow for LC-MS/MS analysis of urine samples.

Materials and Reagents:

  • Calibrators and quality control samples prepared from the 10(R)-hydroxy-9(S)-HHC reference standard

  • Deuterated internal standard (if available, e.g., 11-OH-Δ⁹-THC-D₃)

  • β-glucuronidase from E. coli

  • Phosphate (B84403) buffer (pH 6.8)

  • Solid-phase extraction (SPE) cartridges (e.g., mixed-mode cation exchange)

  • LC-MS grade water, acetonitrile, methanol, and formic acid

  • LC-MS/MS system with an electrospray ionization (ESI) source

Sample Preparation:

  • To 1 mL of urine, add an internal standard.

  • Add phosphate buffer and β-glucuronidase.

  • Incubate at an elevated temperature (e.g., 50-60°C) for a specified time (e.g., 1-2 hours) to hydrolyze the glucuronide conjugates.

  • Condition the SPE cartridge according to the manufacturer's instructions.

  • Load the hydrolyzed sample onto the SPE cartridge.

  • Wash the cartridge to remove interferences.

  • Elute the analyte with an appropriate elution solvent.

  • Evaporate the eluate to dryness under a stream of nitrogen.

  • Reconstitute the residue in the mobile phase for LC-MS/MS analysis.

LC-MS/MS Parameters (Example):

  • LC Column: A reversed-phase C18 column (e.g., 100 x 2.1 mm, 1.8 µm).

  • Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • MS/MS Detection: Multiple Reaction Monitoring (MRM).

Example MRM Transitions: The following are hypothetical MRM transitions for hydroxylated HHC. These must be empirically determined and optimized for 10(R)-hydroxy-9(S)-HHC.

AnalytePrecursor Ion (m/z)Product Ion 1 (m/z)Product Ion 2 (m/z)
10(R)-OH-9(S)-HHC333.2193.1123.1
Deuterated IS(Varies)(Varies)(Varies)

Data Analysis:

  • Generate a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the calibrators.

  • Quantify the concentration of 10(R)-hydroxy-9(S)-HHC in the unknown samples using the regression equation from the calibration curve.

Method Validation Considerations

A comprehensive validation of the analytical method is essential to ensure reliable and accurate results. The following parameters should be evaluated:

Validation ParameterDescriptionAcceptance Criteria (Typical)
Linearity The ability of the method to produce results that are directly proportional to the concentration of the analyte within a given range.Correlation coefficient (r²) ≥ 0.99
Limit of Detection (LOD) The lowest concentration of an analyte that can be reliably detected.Signal-to-noise ratio ≥ 3
Limit of Quantification (LOQ) The lowest concentration of an analyte that can be accurately and precisely quantified.Signal-to-noise ratio ≥ 10; precision and accuracy within ±20%
Precision (Intra- and Inter-day) The closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample.Coefficient of variation (CV) ≤ 15% (≤ 20% at LOQ)
Accuracy (Bias) The closeness of the mean test results obtained by the method to the true value.Within ±15% of the nominal value (±20% at LOQ)
Matrix Effect The effect of co-eluting, interfering substances in the sample matrix on the ionization of the analyte.Ion suppression or enhancement should be consistent and compensated for by the internal standard.
Recovery The efficiency of the extraction procedure.Consistent and reproducible across the concentration range.
Stability The stability of the analyte in the biological matrix under different storage conditions and during the analytical process.Analyte concentration should remain within ±15% of the initial concentration.

Spectral Data

Currently, publicly accessible, detailed NMR and IR spectral data for this compound are limited. Researchers are encouraged to acquire their own spectral data for this reference standard to confirm its identity and purity. Mass spectral data can be obtained through GC-MS or LC-MS/MS analysis.

Conclusion

The this compound analytical reference standard is an indispensable tool for the accurate identification and quantification of this HHC metabolite. The protocols and data presented in this document provide a framework for its application in forensic and research laboratories. It is imperative that any analytical method utilizing this standard be thoroughly validated to ensure the reliability and defensibility of the results. As research into the metabolism and effects of HHC continues, the availability of high-purity reference standards for its metabolites will remain critical.

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Poor Chromatographic Resolution of HHC Isomers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals encountering challenges with the chromatographic resolution of hexahydrocannabinol (B1216694) (HHC) isomers. The following troubleshooting guides and frequently asked questions (FAQs) address common issues to help you optimize your separation methods.

Frequently Asked Questions (FAQs)

Q1: Why am I seeing poor resolution between my HHC isomers?

Poor resolution between HHC isomers, which are often structurally similar diastereomers and enantiomers, can be caused by several factors.[1][2][3] These include suboptimal mobile phase composition, inappropriate stationary phase chemistry, incorrect flow rate, and column temperature.[4][5] Additionally, issues like column overloading, extra-column volume, and column degradation can contribute to peak broadening and poor separation.[6][7][8]

Q2: My HHC isomer peaks are broad. What could be the cause?

Broad peaks in chromatography are a common sign of poor efficiency and can significantly impact resolution.[9] Potential causes include:

  • Column Overload: Injecting too much sample can lead to peak broadening and fronting.[6][10]

  • Suboptimal Flow Rate: Flow rates that are too high can decrease separation efficiency, while very low flow rates can also lead to broader peaks due to diffusion.[11][12]

  • Column Degradation: Over time, columns can degrade, leading to a loss of efficiency and peak broadening.[7][13]

  • Extra-Column Volume: Excessive tubing length or a large detector cell can contribute to band broadening.[8]

Q3: I am observing peak tailing for my HHC isomers. What should I do?

Peak tailing, where the latter half of the peak is drawn out, is often caused by secondary interactions between the analytes and the stationary phase.[8][10] For cannabinoid separations, this can be due to interactions with active sites on the column packing material.[8][14] To address this:

  • Adjust Mobile Phase pH: For acidic cannabinoids, adding a small amount of acid (e.g., 0.1% formic acid) can suppress ionization and reduce tailing.[10]

  • Use a Different Column: Consider a column with end-capping or a different stationary phase chemistry to minimize secondary interactions.[10]

  • Lower Sample Concentration: High concentrations can exacerbate tailing.[10]

Q4: Can temperature affect the separation of HHC isomers?

Yes, column temperature is a critical parameter for optimizing chromatographic separations.[5][15]

  • Improved Efficiency: Increasing the temperature generally decreases the viscosity of the mobile phase, leading to better mass transfer and narrower peaks.[5][15]

  • Selectivity Changes: Temperature can alter the selectivity of the separation, potentially improving the resolution between closely eluting isomers.[15]

  • Reduced Backpressure: Higher temperatures lower the system backpressure, which can be beneficial when using smaller particle size columns.[5] However, excessively high temperatures can lead to analyte degradation.[15][16]

Q5: What type of column is best for separating HHC diastereomers and enantiomers?

The separation of HHC isomers, which include both diastereomers and enantiomers, often requires specific column chemistries.[17]

  • Chiral Stationary Phases (CSPs): For separating enantiomers (e.g., (9R)-HHC from (9S)-HHC), a chiral column is typically necessary.[17][18][19] Amylose- and cellulose-based CSPs are commonly used for cannabinoid separations.[20]

  • Aryl-Based Stationary Phases: For separating diastereomers, stationary phases that can provide different interactions, such as π-π interactions, can be effective.[7] Phenyl-hexyl or biphenyl (B1667301) phases can offer different selectivity compared to standard C18 columns.[21]

Troubleshooting Guides

Guide 1: Optimizing Mobile Phase Composition

Poor resolution is frequently linked to a suboptimal mobile phase. The composition of the mobile phase directly influences the retention and selectivity of the separation.[22][23]

Problem: Co-eluting or poorly resolved HHC isomer peaks.

Troubleshooting Steps:

  • Adjust Solvent Strength:

    • For reversed-phase HPLC, increasing the percentage of the aqueous component (e.g., water) will generally increase retention times and may improve resolution. Conversely, increasing the organic modifier (e.g., acetonitrile (B52724), methanol) will decrease retention.

  • Change Organic Modifier:

    • Switching between acetonitrile and methanol (B129727) can alter selectivity, as they have different interactions with analytes and the stationary phase.[24][25] A ternary mixture of water, acetonitrile, and methanol can sometimes provide unique selectivity for THC isomers and related compounds.[24]

  • Add an Acidic Modifier:

    • Adding a small amount of acid, such as 0.1% formic acid or phosphoric acid, to the mobile phase can improve peak shape and selectivity, especially for acidic cannabinoids.[10][11]

  • pH Optimization:

    • The pH of the mobile phase can significantly impact the retention of ionizable compounds.[22][26] For HHC, which is not strongly ionizable, pH effects may be less pronounced but can still influence interactions with the stationary phase.

Guide 2: Selecting the Appropriate Column and Optimizing Parameters

The choice of the chromatographic column is a critical factor in achieving the desired separation.[27]

Problem: Inadequate separation of HHC diastereomers or enantiomers.

Troubleshooting Steps:

  • Stationary Phase Selection:

    • For Diastereomers: If a standard C18 column is not providing adequate separation, consider a column with a different stationary phase, such as a phenyl-hexyl or biphenyl phase, which can offer alternative selectivity through π-π interactions.[7][21]

    • For Enantiomers: The separation of HHC enantiomers typically requires a chiral stationary phase (CSP).[17][18]

  • Column Dimensions:

    • Longer columns generally provide higher resolution but also lead to longer run times and higher backpressure.[28]

    • Columns with smaller particle sizes (e.g., sub-2 µm) offer higher efficiency but require instrumentation capable of handling higher pressures.[9][29]

  • Flow Rate Optimization:

    • The flow rate of the mobile phase affects both the analysis time and the separation efficiency.[30] A lower flow rate generally increases resolution to a certain point, but also increases the run time.[11][12] It is important to find the optimal flow rate that balances resolution and analysis time.

  • Temperature Control:

    • Adjusting the column temperature can significantly impact selectivity and efficiency.[5] Experiment with temperatures in the range of 25-50°C to observe the effect on resolution.

Data Presentation

Table 1: Typical Starting Conditions for HHC Isomer Separation (Reversed-Phase HPLC)

ParameterTypical ValueNotes
Column C18, Phenyl-Hexyl, or Biphenyl (e.g., 150 x 4.6 mm, 2.7 µm)Choice depends on the specific isomers to be separated.
Mobile Phase A Water with 0.1% Formic AcidThe acid modifier helps to improve peak shape.
Mobile Phase B Acetonitrile with 0.1% Formic AcidMethanol can be used as an alternative to alter selectivity.[24]
Gradient Start with a higher percentage of Mobile Phase A and gradually increase Mobile Phase B.A shallow gradient is often required for closely eluting isomers.
Flow Rate 0.8 - 1.5 mL/minOptimize for best resolution and acceptable run time.[2]
Column Temperature 30 - 50 °CHigher temperatures can improve peak shape and reduce backpressure.[5][21]
Injection Volume 1 - 5 µLKeep the injection volume small to avoid column overload.[6]
Detection UV at ~220 nm

Table 2: Recommended Parameters for Chiral Separation of HHC Enantiomers (Normal-Phase HPLC)

ParameterRecommended ValueRationale
Column Chiral Stationary Phase (e.g., Amylose or Cellulose-based)Essential for resolving enantiomers.[17][20]
Mobile Phase n-Hexane / Isopropanol (e.g., 95:5 v/v)Common mobile phase for normal-phase chiral separations.[20] The ratio can be adjusted to optimize resolution.
Flow Rate 1.0 mL/minA typical starting point for analytical scale columns.[7][20]
Column Temperature 25 °CTemperature can affect chiral recognition.[7][20]
Detection UV at ~228 nm

Experimental Protocols

Protocol 1: Reversed-Phase HPLC Method for HHC Diastereomer Separation

This protocol provides a general method for the separation of HHC diastereomers.

  • System Preparation:

    • Equilibrate the HPLC system with the initial mobile phase composition (e.g., 70% Mobile Phase A, 30% Mobile Phase B) until a stable baseline is achieved.

  • Sample Preparation:

    • Dissolve the HHC sample in the mobile phase to a concentration of approximately 1 mg/mL.

    • Filter the sample through a 0.22 µm syringe filter before injection.[10]

  • Chromatographic Conditions:

    • Column: C18 or Phenyl-Hexyl, 150 x 4.6 mm, 2.7 µm

    • Mobile Phase A: Water + 0.1% Formic Acid

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 40 °C

    • Injection Volume: 2 µL

    • Gradient Program:

      • 0-15 min: Increase Mobile Phase B from 70% to 85%

      • 15-16 min: Increase Mobile Phase B to 95%

      • 16-18 min: Hold at 95% Mobile Phase B

      • 18-19 min: Return to 70% Mobile Phase B

      • 19-25 min: Re-equilibrate at 70% Mobile Phase B

  • Data Analysis:

    • Integrate the peaks and calculate the resolution between the HHC isomers. A resolution of >1.5 is generally considered baseline separation.

Mandatory Visualizations

Troubleshooting_Poor_Resolution cluster_mobile_phase Mobile Phase Optimization cluster_column Column & Method Parameters cluster_system System & Sample Issues start Poor HHC Isomer Resolution mp1 Adjust Solvent Strength (A:B ratio) start->mp1 Start Here col1 Select Appropriate Stationary Phase (C18, Phenyl, Chiral) start->col1 sys1 Check for Column Overload (Reduce sample concentration) start->sys1 mp2 Change Organic Modifier (ACN vs. MeOH) mp1->mp2 mp3 Add Acidic Modifier (e.g., 0.1% Formic Acid) mp2->mp3 end Improved Resolution mp3->end col2 Optimize Flow Rate col1->col2 col3 Adjust Column Temperature col2->col3 col3->end sys2 Inspect for Peak Shape Issues (Tailing/Fronting) sys1->sys2 sys3 Minimize Extra-Column Volume sys2->sys3 sys3->end

Caption: A logical workflow for troubleshooting poor chromatographic resolution of HHC isomers.

HHC_Separation_Strategy start Goal: Separate HHC Isomers decision Type of Isomers? start->decision diastereomers Diastereomers ((9R)-HHC vs. (9S)-HHC) decision->diastereomers Different Stereocenters enantiomers Enantiomers (e.g., (+)-HHC vs. (-)-HHC) decision->enantiomers Mirror Images rp_hplc Reversed-Phase HPLC (C18, Phenyl-Hexyl) diastereomers->rp_hplc chiral_hplc Chiral HPLC/SFC (Amylose/Cellulose CSP) enantiomers->chiral_hplc resolution Successful Separation rp_hplc->resolution chiral_hplc->resolution

Caption: A decision-making workflow for selecting the appropriate chromatographic method for HHC isomers.

References

Optimizing mass spectrometry parameters for 10(R)-hydroxy-9(S)-Hexahydrocannabinol detection

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the mass spectrometric detection and analysis of 10(R)-hydroxy-9(S)-Hexahydrocannabinol.

Frequently Asked Questions (FAQs)

Q1: What are the recommended initial mass spectrometry parameters for the detection of this compound?

A1: For initial detection of this compound (molecular weight: 332.5 g/mol ) by LC-MS/MS, it is recommended to use an electrospray ionization (ESI) source in positive ion mode. Based on data from related hydroxy-hexahydrocannabinol (HHC) isomers, the following Multiple Reaction Monitoring (MRM) transitions can be used as a starting point for method development.[1]

Parameter Value Notes
Precursor Ion (Q1) m/z 333.3[M+H]⁺
Product Ion (Q3) 1 m/z 193.1A common fragment for HHC and its metabolites.
Product Ion (Q3) 2 m/z 123.0A secondary characteristic fragment.
Ionization Mode Positive Electrospray Ionization (ESI+)

Q2: How can I chromatographically separate the 10(R)-hydroxy-9(S)-HHC stereoisomer from other HHC metabolites?

A2: Achieving stereoselective separation is critical. A chiral stationary phase is necessary to resolve the different stereoisomers of hydroxy-HHC. For the separation of HHC metabolites, a Lux AMP chiral column has been shown to be effective.[1] An isocratic elution with a mobile phase consisting of methanol (B129727) and water (e.g., 80:20, v/v) can be a good starting point.[1] The flow rate should be optimized for the specific column dimensions, typically around 0.5 mL/min.[1]

Q3: What are the expected fragmentation patterns for hydroxy-HHC compounds?

A3: The fragmentation of HHC and its hydroxylated metabolites in positive ESI mode is characterized by the loss of water and cleavage of the heterocyclic ring. The fragment at m/z 193.1 is a characteristic ion for many cannabinoids and their metabolites, resulting from the cleavage of the pyran ring. The ion at m/z 123.0 is another common fragment. The relative intensities of these fragments can aid in structural confirmation.

Q4: My signal intensity for 10(R)-hydroxy-9(S)-HHC is low. What are some common causes and solutions?

A4: Low signal intensity can stem from several factors:

  • Suboptimal Ionization: Ensure the mobile phase is compatible with ESI. The addition of a small amount of formic acid (e.g., 0.1%) to the mobile phase can improve protonation and enhance the signal in positive ion mode.

  • Inefficient Extraction: The recovery of your analyte from the sample matrix may be low. See the detailed experimental protocols below for optimized extraction procedures.

  • Matrix Effects: Co-eluting compounds from the sample matrix can suppress the ionization of the target analyte. To mitigate this, improve chromatographic separation, dilute the sample, or use a more rigorous sample clean-up method like solid-phase extraction (SPE).

  • Incorrect Collision Energy: The collision energy for fragmentation is crucial and needs to be optimized for your specific instrument. Perform a collision energy optimization experiment by ramping the collision energy and monitoring the intensity of the product ions to find the optimal value.

Troubleshooting Guides

This section provides solutions to specific issues you may encounter during your experiments.

Issue 1: Poor Peak Shape or Tailing
Possible Cause Troubleshooting Step
Secondary Interactions with Stationary Phase Ensure the mobile phase pH is appropriate. For acidic cannabinoids, a lower pH (around 3) can improve peak shape. Consider adding a small amount of an acidic modifier like formic acid.
Column Overload Reduce the injection volume or dilute the sample.
Contaminated Guard or Analytical Column Flush the column with a strong solvent. If the problem persists, replace the guard column or, if necessary, the analytical column.
Inappropriate Mobile Phase Composition Ensure the mobile phase is well-mixed and degassed. Verify the compatibility of the sample solvent with the mobile phase.
Issue 2: High Background Noise
Possible Cause Troubleshooting Step
Contaminated Solvents or Reagents Use high-purity, LC-MS grade solvents and freshly prepared mobile phases.
Leaking Fittings Check all LC connections for leaks.
Contaminated Mass Spectrometer Source Clean the ion source, including the capillary and cone, according to the manufacturer's instructions.
Carryover from Previous Injections Implement a robust needle and injection port washing procedure with a strong solvent.
Issue 3: Inconsistent Retention Times
Possible Cause Troubleshooting Step
Fluctuations in Column Temperature Use a column oven to maintain a stable temperature.
Inconsistent Mobile Phase Composition Ensure accurate and consistent mobile phase preparation. Use a gradient proportioning valve test to check for pump performance.
Air Bubbles in the Pump Degas the mobile phase and prime the pumps.
Column Degradation Over time, the stationary phase can degrade. If other troubleshooting steps fail, consider replacing the column.

Experimental Protocols

Protocol 1: Sample Preparation for 10(R)-hydroxy-9(S)-HHC from Biological Matrices (e.g., Plasma, Urine)

This protocol is a general guideline and may require optimization for your specific matrix.

  • Sample Pre-treatment:

    • To 1 mL of plasma or urine, add an internal standard (e.g., a deuterated analog of a related cannabinoid).

    • For urine samples, enzymatic hydrolysis with β-glucuronidase may be necessary to cleave glucuronide conjugates.

  • Liquid-Liquid Extraction (LLE):

    • Add 3 mL of a non-polar organic solvent (e.g., a 9:1 mixture of hexane:ethyl acetate) to the pre-treated sample.

    • Vortex vigorously for 2 minutes.

    • Centrifuge at 3000 rpm for 10 minutes to separate the layers.

    • Carefully transfer the upper organic layer to a clean tube.

    • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution:

    • Reconstitute the dried extract in 100 µL of the initial mobile phase.

    • Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.

Protocol 2: Recommended LC-MS/MS Parameters for Method Development

These parameters are a starting point and should be optimized for your specific instrumentation and analytical column.

Liquid Chromatography:

Parameter Value
Column Chiral Stationary Phase (e.g., Lux AMP)
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Methanol with 0.1% Formic Acid
Gradient Start with an isocratic elution (e.g., 80% B) and optimize as needed for separation.
Flow Rate 0.5 mL/min
Column Temperature 40°C
Injection Volume 5 µL

Mass Spectrometry (Triple Quadrupole):

Parameter Value
Ionization Mode ESI Positive
Capillary Voltage 3.5 kV
Cone Voltage 30 V (Optimize for your instrument)
Source Temperature 150°C
Desolvation Gas Nitrogen
Desolvation Temp 400°C
Collision Gas Argon
MRM Transitions See table in FAQ A1. Optimize collision energies for each transition.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Collection Sample Collection Internal Standard Addition Internal Standard Addition Sample Collection->Internal Standard Addition Extraction (LLE/SPE) Extraction (LLE/SPE) Internal Standard Addition->Extraction (LLE/SPE) Evaporation Evaporation Extraction (LLE/SPE)->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LC Separation LC Separation Reconstitution->LC Separation Chiral Column Ionization (ESI+) Ionization (ESI+) LC Separation->Ionization (ESI+) MS Detection (MRM) MS Detection (MRM) Ionization (ESI+)->MS Detection (MRM) Peak Integration Peak Integration MS Detection (MRM)->Peak Integration Quantification Quantification Peak Integration->Quantification Reporting Reporting Quantification->Reporting

Caption: A generalized experimental workflow for the analysis of 10(R)-hydroxy-9(S)-HHC.

signaling_pathway HHC HHC / Hydroxy-HHC CB1 Cannabinoid Receptor 1 (CB1) HHC->CB1 Binds to CB2 Cannabinoid Receptor 2 (CB2) HHC->CB2 Binds to Gi Gi/o Protein CB1->Gi Activates AC Adenylate Cyclase Gi->AC Inhibits MAPK MAPK Pathway Gi->MAPK Activates cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A cAMP->PKA Activates Response Cellular Response (e.g., modulation of neurotransmitter release) PKA->Response MAPK->Response

References

Technical Support Center: Synthesis of 10(R)-hydroxy-9(S)-Hexahydrocannabinol

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 10(R)-hydroxy-9(S)-Hexahydrocannabinol (HHC). This resource is designed for researchers, scientists, and drug development professionals to address common challenges and provide guidance on improving the yield and purity of this specific HHC derivative.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic strategy for producing 10(R)-hydroxy-9(S)-HHC?

A1: Currently, there is no widely published, direct synthetic protocol specifically for 10(R)-hydroxy-9(S)-HHC. The most plausible synthetic route involves a two-stage process:

  • Synthesis of the 9(S)-HHC precursor: This is typically achieved through the catalytic hydrogenation of a tetrahydrocannabinol (THC) isomer. The choice of starting material is crucial for influencing the stereochemical outcome at the C9 position.

  • Stereoselective hydroxylation: The subsequent introduction of a hydroxyl group at the C10 position with an (R) configuration on the 9(S)-HHC backbone. This is a challenging step that requires careful selection of reagents and reaction conditions to achieve the desired stereoselectivity.

Q2: How can I maximize the yield of the 9(S)-HHC precursor?

A2: The diastereomeric ratio of (9R)-HHC to (9S)-HHC is highly dependent on the starting material and the hydrogenation conditions. To favor the formation of 9(S)-HHC, the hydrogenation of Δ⁹-THC is generally preferred over Δ⁸-THC.[1][2]

Q3: What are the main challenges in the synthesis of 10(R)-hydroxy-9(S)-HHC?

A3: The primary challenges include:

  • Stereocontrol at C9: Achieving a high diastereomeric excess of the 9(S)-HHC precursor.

  • Stereoselective Hydroxylation at C10: Introducing the hydroxyl group at the C10 position with the desired (R) configuration is a significant hurdle. This step is prone to the formation of multiple isomers, including the 10(S) diastereomer.

  • Purification: Separating the desired 10(R)-hydroxy-9(S)-HHC isomer from other diastereomers and reaction byproducts can be complex and may require chiral chromatography.

  • Lack of Literature: The limited availability of published methods for this specific molecule requires extensive process development and optimization.

Q4: Is 10-hydroxy-HHC a known compound?

A4: Yes, 10-hydroxy-HHC is known as a metabolite of HHC, formed in the body through oxidation by cytochrome P450 enzymes.[3] The synthesis in a laboratory setting aims to replicate this transformation with high stereocontrol. The specific isomer, 10(R)-hydroxy-9(S)-HHC, is available as an analytical reference standard, confirming its structural characterization.[4]

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Low yield of 9(S)-HHC during hydrogenation 1. Incorrect choice of starting material (e.g., using Δ⁸-THC).2. Suboptimal reaction conditions (catalyst, pressure, temperature, solvent).3. Incomplete reaction or degradation of starting material.1. Start with purified Δ⁹-THC to favor the formation of the 9(S) epimer.[1]2. Experiment with different catalysts (e.g., Palladium on carbon, Adams' catalyst), hydrogen pressures, and reaction times.[5]3. Monitor the reaction progress using TLC or HPLC to determine the optimal reaction time.
Poor stereoselectivity in the hydroxylation step 1. The chosen hydroxylating agent lacks sufficient stereodirecting capability.2. Steric hindrance from the HHC molecule prevents the desired approach of the reagent.3. Reaction conditions (temperature, solvent) are not optimal for stereocontrol.1. Investigate directed hydroxylation methods. The existing hydroxyl group on the phenolic ring might be used to direct a reagent to the desired face of the molecule.2. Consider using chiral reagents or catalysts that can differentiate between the two faces of the terpene ring.3. Screen a variety of solvents and run the reaction at lower temperatures to enhance selectivity.
Formation of multiple hydroxylated byproducts The hydroxylating agent is not regioselective and is reacting at other positions on the HHC molecule (e.g., C8, C11).1. Employ a more selective oxidizing agent.2. Consider using protecting groups for other reactive sites on the molecule, although this will add steps to the synthesis.3. Thoroughly analyze the byproduct profile using LC-MS/MS to understand the competing reactions and adjust the strategy accordingly.
Difficulty in purifying the final product The diastereomers of 10-hydroxy-HHC have very similar physical properties, making them difficult to separate using standard chromatography.1. Utilize chiral chromatography (e.g., with a chiral stationary phase) for the separation of the final diastereomers.2. Supercritical fluid chromatography (SFC) can also be an effective technique for separating stereoisomers.[5]3. Consider derivatization of the hydroxyl groups to create diastereomeric esters or ethers that may be more easily separated by conventional chromatography, followed by a deprotection step.

Experimental Protocols

Protocol 1: General Synthesis of 9(S)-HHC via Hydrogenation of Δ⁹-THC

This protocol is a general guideline and should be optimized for your specific laboratory conditions.

Materials:

  • Δ⁹-Tetrahydrocannabinol (Δ⁹-THC)

  • Palladium on carbon (Pd/C, 10 wt. %)

  • Ethanol (anhydrous)

  • Hydrogen gas (H₂)

  • Inert gas (Argon or Nitrogen)

  • Filtration agent (e.g., Celite®)

Procedure:

  • In a hydrogenation vessel, dissolve Δ⁹-THC in anhydrous ethanol.

  • Carefully add the Pd/C catalyst to the solution under an inert atmosphere.

  • Seal the vessel and purge it with the inert gas.

  • Evacuate the vessel and introduce hydrogen gas to the desired pressure (e.g., 1-5 bar).[5]

  • Stir the reaction mixture vigorously at room temperature or with gentle heating (e.g., 25-50°C).[5]

  • Monitor the reaction progress by periodically taking small aliquots (under inert atmosphere) and analyzing them by HPLC or TLC. The reaction can take several hours to reach completion.

  • Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with an inert gas.

  • Filter the reaction mixture through a pad of Celite® to remove the catalyst. Wash the pad with ethanol.

  • Combine the filtrate and washings and remove the solvent under reduced pressure to obtain the crude HHC mixture.

  • Analyze the diastereomeric ratio of the crude product using HPLC or GC-MS.

  • Purify the 9(S)-HHC from the 9(R)-HHC and any byproducts using column chromatography or preparative HPLC.

Protocol 2: Hypothetical Approach for the Hydroxylation of 9(S)-HHC

This is a proposed, non-validated protocol that will require significant optimization.

Materials:

  • Purified 9(S)-Hexahydrocannabinol (9(S)-HHC)

  • A stereoselective oxidizing agent (e.g., a chiral oxaziridine (B8769555) or a metal-based catalyst with a chiral ligand)

  • Anhydrous solvent (e.g., dichloromethane, acetonitrile)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • Dissolve the purified 9(S)-HHC in the chosen anhydrous solvent in a reaction flask under an inert atmosphere.

  • Cool the solution to a low temperature (e.g., -78°C) to improve stereoselectivity.

  • Slowly add the stereoselective oxidizing agent to the cooled solution.

  • Stir the reaction at a low temperature, monitoring its progress by TLC or LC-MS.

  • Once the starting material is consumed or the reaction stalls, quench the reaction according to the specifications of the oxidizing agent used (e.g., by adding a reducing agent or an aqueous solution).

  • Allow the mixture to warm to room temperature and perform an aqueous workup to extract the product into an organic solvent.

  • Dry the organic layer, filter, and remove the solvent under reduced pressure.

  • Analyze the crude product by LC-MS to identify the different hydroxylated isomers formed.

  • Purify the desired 10(R)-hydroxy-9(S)-HHC isomer using chiral preparative HPLC.

Quantitative Data Summary

Table 1: Influence of Starting Material on HHC Diastereomer Ratios

Starting MaterialCatalystReaction Conditions(9R)-HHC : (9S)-HHC RatioReference
Δ⁹-THCHCl (catalyst for cyclization), then hydrogenation2 hours cyclization43 : 57[1]
Δ⁸-THC (from CBD with pTSA)pTSA (catalyst for cyclization), then hydrogenation18 hours cyclization61 : 39[1]
Δ⁹-THCNot specifiedNot specifiedLower in 9R[2]
Δ⁸-THCNot specifiedNot specifiedHigher in 9R[2]

Visualizations

Synthetic Pathways and Workflows

G cluster_0 Stage 1: Synthesis of 9(S)-HHC Precursor cluster_1 Stage 2: Proposed Hydroxylation CBD Cannabidiol (CBD) THC9 Δ⁹-THC CBD->THC9 Acid-catalyzed cyclization (e.g., HCl) HHC_mix HHC Mixture (9S and 9R) THC9->HHC_mix Catalytic Hydrogenation (e.g., Pd/C, H₂) HHC9S Purified 9(S)-HHC HHC_mix->HHC9S Chromatographic Purification HHC9S_start 9(S)-HHC OH_HHC_mix Hydroxylated HHC Mixture (10R, 10S, and other isomers) HHC9S_start->OH_HHC_mix Stereoselective Oxidation Target 10(R)-hydroxy-9(S)-HHC OH_HHC_mix->Target Chiral Purification

Caption: Proposed two-stage synthesis of 10(R)-hydroxy-9(S)-HHC.

G start Low Yield or Poor Selectivity in Hydrogenation Step check_sm Verify Purity and Identity of Starting Material (THC) start->check_sm sm_ok Starting Material is Correct (High Purity Δ⁹-THC) check_sm->sm_ok OK sm_not_ok Starting Material is Incorrect or Impure (e.g., high Δ⁸-THC) check_sm->sm_not_ok Not OK optimize_cond Optimize Reaction Conditions sm_ok->optimize_cond purify_sm Purify Starting Material or Synthesize Fresh Batch sm_not_ok->purify_sm purify_sm->start catalyst Screen Different Catalysts (Pd/C, PtO₂, Raney Ni) optimize_cond->catalyst pressure Vary Hydrogen Pressure optimize_cond->pressure temp Adjust Reaction Temperature optimize_cond->temp time Optimize Reaction Time (Monitor by HPLC/TLC) optimize_cond->time analysis Analyze Diastereomeric Ratio by HPLC or GC-MS catalyst->analysis pressure->analysis temp->analysis time->analysis end Improved Yield and Selectivity analysis->end

Caption: Troubleshooting workflow for the hydrogenation of THC to HHC.

References

Technical Support Center: Preventing Degradation of 10(R)-hydroxy-9(S)-Hexahydrocannabinol in Solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the degradation of 10(R)-hydroxy-9(S)-Hexahydrocannabinol (10R-OH-9S-HHC) in solution. The following troubleshooting guides, frequently asked questions (FAQs), and experimental protocols will help ensure the stability and integrity of your experimental samples.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that cause the degradation of this compound in solution?

A1: Based on stability studies of similar cannabinoids, the primary factors contributing to the degradation of this compound are exposure to light, elevated temperatures, oxygen, and non-neutral pH conditions.[1][2]

Q2: What are the optimal storage conditions for long-term stability of this compound solutions?

A2: For long-term stability, solutions of this compound should be stored at -20°C in a tightly sealed, light-protected container.[3][4] Commercial reference standards are often supplied in acetonitrile (B52724) and are stable for at least two to four years under these conditions.[3][4]

Q3: What are the potential degradation pathways for this compound?

A3: While specific degradation pathways for this compound have not been extensively studied, based on related cannabinoids, potential degradation routes include oxidation to form corresponding ketones or further hydroxylated species, and isomerization under acidic or basic conditions.[2][5]

Q4: Which solvents are recommended for dissolving this compound to ensure stability?

A4: Acetonitrile is a commonly used solvent for commercial preparations and demonstrates good stability.[6] Other polar aprotic solvents like dimethylformamide (DMF) and dimethyl sulfoxide (B87167) (DMSO), as well as ethanol, can also be used.[3] However, the choice of solvent may impact stability depending on the experimental conditions, particularly pH and exposure to air.

Q5: How can I monitor the degradation of this compound in my samples?

A5: A stability-indicating analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV), is recommended. This technique can separate the intact this compound from its degradation products, allowing for accurate quantification of its purity over time.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Loss of potency in the stock solution over a short period. Improper storage conditions: Exposure to light, room temperature storage, or frequent freeze-thaw cycles.Store stock solutions at -20°C in amber vials to protect from light. Aliquot the stock solution into smaller volumes to minimize freeze-thaw cycles.
Appearance of unknown peaks in the chromatogram. Degradation of the compound: Exposure to oxygen, extreme pH, or high temperatures can lead to the formation of degradation products.Prepare fresh solutions and handle them under an inert atmosphere (e.g., nitrogen or argon) if sensitivity to oxidation is suspected. Ensure the pH of the solution is neutral and avoid excessive heat.
Inconsistent analytical results between replicates. Incomplete dissolution or precipitation of the compound: The compound may not be fully dissolved or may precipitate out of solution, especially at lower temperatures if the concentration is high.Ensure complete dissolution by gentle vortexing or sonication. Visually inspect the solution for any particulate matter before use. If working with cold solutions, ensure the concentration is below the saturation point at that temperature.
Shift in retention time of the main peak in HPLC analysis. Changes in mobile phase composition or column degradation. Prepare fresh mobile phase and ensure proper equilibration of the HPLC column. If the issue persists, consider replacing the column.

Quantitative Data Summary

Table 1: Known Stability of this compound Solutions

Storage Condition Solvent Duration Stability Reference
-20°C, in the darkAcetonitrile≥ 2 yearsStable[3]
-20°C, in the darkCrystalline Solid≥ 2 yearsStable[3]

Table 2: Projected Stability of this compound in Solution Under Different Conditions (Extrapolated from data on other cannabinoids)

Condition Parameter Projected Impact on Stability Recommendation
Temperature 4°C (Refrigerated)Moderate stability, slow degradation over weeks to months.Suitable for short to medium-term storage.
25°C (Room Temp)Significant degradation can occur within days to weeks.Avoid for storage beyond a single workday.
40°CRapid degradation expected within hours to days.Not recommended for storage.
pH < 4 (Acidic)Potential for rapid degradation and isomerization.Buffer solutions to a neutral pH if acidic conditions are not required for the experiment.
6-8 (Neutral)Optimal stability.Maintain a neutral pH for best results.
> 8 (Basic)Increased susceptibility to oxidative degradation.Avoid highly basic conditions unless experimentally necessary.
Light Ambient Lab LightGradual degradation over time.Use amber vials or protect solutions from light.
Direct Sunlight/UVRapid degradation.Strict light protection is crucial.
Atmosphere Air (Oxygen)Potential for oxidative degradation over time.For long-term storage or sensitive applications, purge solutions with an inert gas like nitrogen or argon.

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines a forced degradation study to identify potential degradation products and pathways for this compound.

1. Preparation of Stock Solution:

  • Dissolve a known amount of this compound in a suitable solvent (e.g., acetonitrile or methanol) to achieve a concentration of 1 mg/mL.

2. Stress Conditions:

  • Acid Hydrolysis: Mix the stock solution with 0.1 M HCl (1:1 v/v) and incubate at 60°C for 24 hours.

  • Base Hydrolysis: Mix the stock solution with 0.1 M NaOH (1:1 v/v) and incubate at 60°C for 24 hours.

  • Oxidative Degradation: Mix the stock solution with 3% H₂O₂ (1:1 v/v) and keep at room temperature for 24 hours, protected from light.

  • Thermal Degradation: Incubate the stock solution at 80°C for 48 hours in the dark.

  • Photodegradation: Expose the stock solution in a clear vial to a calibrated light source (e.g., consistent with ICH Q1B guidelines) for a defined period, alongside a control sample wrapped in aluminum foil.[7][8][9]

3. Sample Analysis:

  • At specified time points (e.g., 0, 4, 8, 12, 24 hours), withdraw an aliquot from each stress condition.

  • Neutralize the acidic and basic samples before analysis.

  • Analyze all samples using a validated stability-indicating HPLC-UV method (see Protocol 2).

Protocol 2: Stability-Indicating HPLC-UV Method

This method is designed to separate this compound from its potential degradation products.

  • Instrumentation: HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile and water (both with 0.1% formic acid).

    • Start with a higher proportion of water and gradually increase the acetonitrile concentration. A typical gradient might be from 60:40 (Acetonitrile:Water) to 95:5 over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 220 nm.

  • Injection Volume: 10 µL.

  • Column Temperature: 30°C.

Method Validation:

  • The method should be validated for specificity, linearity, accuracy, precision, and robustness according to ICH guidelines. Specificity is confirmed by demonstrating that the peak for this compound is well-resolved from any degradation product peaks generated during the forced degradation study.

Visualizations

degradation_pathways 10(R)-hydroxy-9(S)-HHC 10(R)-hydroxy-9(S)-HHC Oxidation Products e.g., Ketones, Diols 10(R)-hydroxy-9(S)-HHC->Oxidation Products O₂ / Light / Heat Isomerization Products e.g., Epimers, Rearrangement Products 10(R)-hydroxy-9(S)-HHC->Isomerization Products Acid/Base (H⁺/OH⁻)

Caption: Potential Degradation Pathways of 10(R)-hydroxy-9(S)-HHC.

experimental_workflow cluster_prep Preparation cluster_stress Forced Degradation cluster_analysis Analysis prep_stock Prepare 1 mg/mL Stock Solution acid Acid Hydrolysis (0.1M HCl, 60°C) prep_stock->acid base Base Hydrolysis (0.1M NaOH, 60°C) prep_stock->base oxidation Oxidation (3% H₂O₂, RT) prep_stock->oxidation thermal Thermal (80°C, dark) prep_stock->thermal photo Photodegradation (ICH Q1B) prep_stock->photo sampling Sample at Time Points acid->sampling base->sampling oxidation->sampling thermal->sampling photo->sampling hplc HPLC-UV Analysis sampling->hplc data Data Interpretation hplc->data

Caption: Experimental Workflow for Forced Degradation Study.

References

Overcoming matrix effects in the analysis of 10(R)-hydroxy-9(S)-Hexahydrocannabinol

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of 10(R)-hydroxy-9(S)-Hexahydrocannabinol (HHC). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the analytical process, with a primary focus on overcoming matrix effects.

Troubleshooting Guide

This guide addresses specific issues you may encounter during the LC-MS/MS analysis of 10(R)-hydroxy-9(S)-HHC.

Issue 1: Poor Peak Shape or Tailing

  • Question: My chromatogram for 10(R)-hydroxy-9(S)-HHC shows poor peak shape and significant tailing. What could be the cause and how can I fix it?

  • Answer: Poor peak shape is often due to matrix components interfering with the chromatography. Here are some steps to troubleshoot this issue:

    • Optimize Chromatographic Gradient: Adjust the mobile phase gradient to better separate the analyte from interfering matrix components. A shallower gradient can often improve resolution.

    • Change Analytical Column: If gradient optimization is insufficient, consider using a different analytical column with an alternative chemistry (e.g., a biphenyl (B1667301) or pentafluorophenyl phase) that may offer different selectivity for the analyte and matrix interferences.

    • Improve Sample Cleanup: The most effective solution is often to enhance the sample preparation to remove matrix components before injection. Refer to the detailed experimental protocols for Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE) below.

Issue 2: Ion Suppression or Enhancement

  • Question: I am observing significant ion suppression (or enhancement) for my 10(R)-hydroxy-9(S)-HHC signal. How can I mitigate this?

  • Answer: Ion suppression or enhancement is a classic matrix effect where co-eluting compounds interfere with the ionization of the target analyte in the mass spectrometer source.[1] Here are the primary strategies to address this:

    • Improve Chromatographic Separation: As with poor peak shape, optimizing the LC method to separate the analyte from the interfering matrix components is a crucial first step.[1]

    • Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS for 10(R)-hydroxy-9(S)-HHC is the most effective way to compensate for matrix effects. The SIL-IS will co-elute with the analyte and experience the same degree of ion suppression or enhancement, allowing for accurate quantification.[1]

    • Matrix-Matched Calibrators: Prepare your calibration standards in a blank matrix that is from the same biological source as your samples (e.g., blank plasma, urine).[1] This helps to normalize the matrix effects between the calibrators and the unknown samples.

    • Sample Dilution: Diluting the sample can reduce the concentration of interfering matrix components, thereby lessening their impact on the analyte's ionization.[1]

    • Change Ionization Source: If using Electrospray Ionization (ESI), which is prone to ion suppression, consider switching to Atmospheric Pressure Chemical Ionization (APCI) if your instrumentation allows, as it can be less susceptible to matrix effects for certain compounds.

Issue 3: Low Recovery

  • Question: My recovery for 10(R)-hydroxy-9(S)-HHC is consistently low. What are the potential causes and solutions?

  • Answer: Low recovery is typically due to inefficient extraction or degradation of the analyte during sample processing.

    • Optimize Extraction Protocol: Re-evaluate your sample preparation method. For SPE, ensure the sorbent chemistry is appropriate for the analyte and that the wash and elution steps are optimized. For LLE, experiment with different organic solvents and pH adjustments of the aqueous phase.

    • Check for Analyte Adsorption: Cannabinoids can be "sticky" and adsorb to plasticware. Using low-adsorption microcentrifuge tubes and pipette tips can help to minimize this issue.

    • Assess Analyte Stability: Ensure that the analyte is not degrading during sample preparation. This can be checked by fortifying a clean sample with a known amount of the analyte and analyzing it immediately and after the full sample preparation process.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects in the context of LC-MS/MS analysis?

A1: Matrix effects are the alteration of an analyte's ionization efficiency due to the presence of co-eluting, undetected components in the sample matrix.[1] These effects can manifest as either ion suppression (a decrease in signal) or ion enhancement (an increase in signal), leading to inaccurate quantification, reduced sensitivity, and poor reproducibility.[1] In biological samples, common sources of matrix effects include phospholipids, salts, and endogenous metabolites.[1]

Q2: What are the most effective sample preparation techniques to minimize matrix effects for 10(R)-hydroxy-9(S)-HHC?

A2: Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE) are highly effective for removing interfering matrix components.[1] Protein precipitation is a simpler but generally less clean method. The choice of method will depend on the complexity of the matrix and the required sensitivity of the assay.

Q3: How do I choose an appropriate internal standard for 10(R)-hydroxy-9(S)-HHC analysis?

A3: The ideal internal standard is a stable isotope-labeled version of the analyte (e.g., deuterated 10(R)-hydroxy-9(S)-HHC). A SIL-IS has nearly identical chemical and physical properties to the analyte, meaning it will behave similarly during sample preparation and chromatography, and will be affected by matrix effects in the same way, thus providing the most accurate correction.[1] If a SIL-IS is not available, a structural analog can be used, but it may not compensate for matrix effects as effectively.

Q4: Can I use a protein precipitation method for sample preparation?

A4: While protein precipitation is a quick and easy method, it is often not sufficient for removing all significant matrix interferences, especially phospholipids, which are a major cause of ion suppression in plasma samples. For sensitive and accurate quantification, more rigorous cleanup methods like SPE or LLE are recommended.

Data Presentation

Table 1: Matrix Effects for HHC and its Metabolites in Blood

AnalyteMatrix Effect (%)Precision (CV%)Bias (%)
9R-HHC-COOH<25<10<6
9S-HHC-COOH<25<10<6
11-OH-9R-HHC<25<10<6
8-OH-9R-HHC>25<10<6
9R-HHC>25<10<6
9S-HHC>25<10<6

Data synthesized from a validation study on HHC and its metabolites.[2]

Table 2: Extraction Recovery of Cannabinoids from Whole Blood using Disposable Pipette Extraction

AnalyteLow QC Recovery (%)High QC Recovery (%)
THC75.278.9
11-OH-THC68.472.1
THCCOOH80.184.4
CBD54.058.7
CBN62.365.5

This table provides an example of typical recovery rates for cannabinoids from a complex matrix.[1]

Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) for 10(R)-hydroxy-9(S)-HHC from Plasma

This protocol is a representative method based on common practices for cannabinoid analysis.

  • Sample Pre-treatment:

    • To 250 µL of plasma sample, add 25 µL of internal standard solution.

    • Add 750 µL of acetonitrile (B52724) to precipitate proteins.

    • Vortex for 20 seconds and centrifuge for 5 minutes at 4000 x g.

    • Dilute the supernatant with 2 mL of 0.1 M aqueous acetic acid solution.

  • SPE Cartridge Conditioning:

    • Condition a C18 SPE cartridge with 2 mL of methanol (B129727) followed by 2 mL of water.

  • Sample Loading:

    • Load the pre-treated sample onto the conditioned SPE cartridge.

  • Washing:

    • Wash the cartridge with 3 mL of water.

    • Wash the cartridge with 3 mL of 40% methanol in water.

  • Elution:

    • Elute the analyte with 2 mL of methanol.

  • Evaporation and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the initial mobile phase for LC-MS/MS analysis.

Protocol 2: Liquid-Liquid Extraction (LLE) for 10(R)-hydroxy-9(S)-HHC from Urine

This protocol is a representative method based on common practices for cannabinoid analysis.

  • Sample Pre-treatment (Hydrolysis of Glucuronides):

    • To 1 mL of urine, add 100 µL of a β-glucuronidase solution.

    • Incubate at 37°C for 60 minutes.

  • Extraction:

    • Add 50 µL of internal standard to the hydrolyzed urine sample.

    • Add 3 mL of a hexane:ethyl acetate (B1210297) (9:1, v/v) mixture.

    • Vortex for 5 minutes.

    • Centrifuge for 10 minutes at 3000 x g.

  • Evaporation and Reconstitution:

    • Transfer the upper organic layer to a clean tube.

    • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the initial mobile phase for LC-MS/MS analysis.

Visualizations

Troubleshooting_Workflow start Start: Analytical Issue (e.g., Poor Peak Shape, Ion Suppression) check_lc Step 1: Evaluate Chromatography start->check_lc optimize_gradient Optimize Gradient check_lc->optimize_gradient Resolution Issue change_column Change Analytical Column check_lc->change_column Persistent Tailing check_sample_prep Step 2: Assess Sample Preparation optimize_gradient->check_sample_prep If not resolved change_column->check_sample_prep improve_cleanup Implement/Optimize SPE or LLE check_sample_prep->improve_cleanup use_sil_is Step 3: Employ Internal Standard improve_cleanup->use_sil_is add_sil_is Use Stable Isotope-Labeled Internal Standard use_sil_is->add_sil_is matrix_matched Step 4: Use Matrix-Matched Calibrators add_sil_is->matrix_matched prepare_mmc Prepare Calibrators in Blank Matrix matrix_matched->prepare_mmc end End: Issue Resolved prepare_mmc->end

Caption: A logical workflow for troubleshooting common analytical issues.

SPE_Workflow start Start: Plasma Sample pretreatment 1. Sample Pre-treatment (Protein Precipitation) start->pretreatment conditioning 2. SPE Cartridge Conditioning (Methanol, Water) pretreatment->conditioning loading 3. Sample Loading conditioning->loading washing 4. Washing (Aqueous & Organic/Aqueous) loading->washing elution 5. Elution (Methanol) washing->elution evaporation 6. Evaporation & Reconstitution elution->evaporation analysis LC-MS/MS Analysis evaporation->analysis

Caption: A step-by-step workflow for Solid-Phase Extraction (SPE).

References

Method refinement for distinguishing 10(R)-hydroxy-9(S)-HHC from other minor cannabinoids

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for advanced cannabinoid analysis. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining their methods for distinguishing 10(R)-hydroxy-9(S)-HHC from other minor cannabinoids.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in distinguishing 10(R)-hydroxy-9(S)-HHC from other minor cannabinoids?

A1: The main challenges stem from the structural similarities between 10(R)-hydroxy-9(S)-HHC and other hydroxylated HHC isomers, as well as other minor cannabinoids. These similarities can lead to co-elution in chromatographic separations and similar fragmentation patterns in mass spectrometry, making accurate identification and quantification difficult. The low abundance of these minor cannabinoids in many samples also requires highly sensitive analytical methods.

Q2: Which analytical techniques are most suitable for the chiral separation of 10(R)-hydroxy-9(S)-HHC?

A2: High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) coupled with a chiral stationary phase (CSP) are the most effective techniques for separating stereoisomers like 10(R)-hydroxy-9(S)-HHC. Polysaccharide-based CSPs, such as those with cellulose (B213188) or amylose (B160209) derivatives (e.g., CHIRALPAK® series), have shown success in resolving cannabinoid enantiomers and diastereomers.

Q3: Why is derivatization sometimes necessary for GC-MS analysis of cannabinoids?

A3: Derivatization, typically silylation, is often employed in Gas Chromatography-Mass Spectrometry (GC-MS) analysis of cannabinoids to improve their thermal stability and volatility. Hydroxylated cannabinoids, like 10(R)-hydroxy-9(S)-HHC, can be prone to degradation at the high temperatures used in the GC inlet. Derivatization replaces active hydrogen atoms with a less reactive group, such as a trimethylsilyl (B98337) (TMS) group, making the molecule more stable and improving chromatographic peak shape and sensitivity.

Q4: How can I confirm the identity of 10(R)-hydroxy-9(S)-HHC?

A4: The most definitive method for structural confirmation is Nuclear Magnetic Resonance (NMR) spectroscopy. By analyzing the 1H and 13C NMR spectra and employing two-dimensional NMR techniques (e.g., COSY, HSQC, HMBC), the precise stereochemistry of the molecule can be elucidated. Comparison of the acquired spectra with data from a certified analytical reference standard of 10(R)-hydroxy-9(S)-HHC is essential for unambiguous identification.

Q5: Where can I obtain an analytical reference standard for 10(R)-hydroxy-9(S)-HHC?

A5: Certified analytical reference standards for 10(R)-hydroxy-9(S)-HHC are commercially available from suppliers such as Cayman Chemical.[1][2][3] Using a certified reference standard is crucial for method validation, instrument calibration, and accurate quantification.

Troubleshooting Guides

HPLC/SFC Method for Chiral Separation

Issue: Poor or No Separation of Diastereomers

Potential Cause Troubleshooting Step
Inappropriate Chiral Stationary Phase (CSP) Screen different polysaccharide-based CSPs (e.g., cellulose and amylose derivatives) to find one with the best selectivity for your target analytes.
Suboptimal Mobile Phase Composition Optimize the mobile phase by varying the ratio of the organic modifier (e.g., isopropanol (B130326), ethanol (B145695) in hexane (B92381) for normal phase). Small changes in the modifier percentage can significantly impact resolution.[4]
Incorrect Flow Rate Chiral separations often benefit from lower flow rates than achiral separations. Experiment with reducing the flow rate to enhance resolution.
Temperature Fluctuations Use a column oven to maintain a stable and consistent temperature, as temperature can influence chiral recognition.[5]

Issue: Peak Tailing or Asymmetry

Potential Cause Troubleshooting Step
Secondary Interactions with Stationary Phase For silica-based CSPs, interactions with residual silanols can cause tailing, especially for basic compounds. Consider adding a mobile phase additive like triethylamine (B128534) (TEA) to mask these sites.[6]
Column Contamination Flush the column with a strong solvent to remove any adsorbed contaminants. If the problem persists, a guard column can help protect the analytical column.
Inappropriate Mobile Phase pH For ionizable compounds, ensure the mobile phase pH is at least 2 units away from the analyte's pKa to maintain a single ionic form.
Column Overload Reduce the injection volume or dilute the sample to prevent overloading the column, which can lead to peak distortion.[7]
GC-MS Analysis

Issue: Poor Peak Shape or Broad Peaks

Potential Cause Troubleshooting Step
Incomplete Derivatization Optimize the derivatization reaction (e.g., silylation) by adjusting the reagent concentration, reaction time, and temperature to ensure complete conversion of the analyte.
Active Sites in the GC System Deactivate the GC inlet liner and use a high-quality, inert capillary column to minimize analyte adsorption.
Suboptimal Temperature Program Adjust the oven temperature ramp rate. A slower ramp rate can sometimes improve the separation of closely eluting compounds.

Issue: Inconsistent Fragmentation Patterns

Potential Cause Troubleshooting Step
Fluctuations in Ion Source Temperature Ensure the ion source temperature is stable and optimized for cannabinoid analysis.
Matrix Interference Enhance sample cleanup procedures to remove matrix components that may interfere with ionization and fragmentation.
Co-eluting Isomers Improve chromatographic separation to ensure that only a single isomer is entering the mass spectrometer at any given time.

Experimental Protocols

Chiral HPLC-MS/MS Method for the Separation of 10(R)-hydroxy-9(S)-HHC

This protocol is a recommended starting point based on established methods for chiral cannabinoid separation. Optimization will be required for your specific instrumentation and sample matrix.

  • Instrumentation: HPLC system coupled to a tandem mass spectrometer (MS/MS).

  • Column: CHIRALPAK® IA-3 or a similar amylose-based chiral stationary phase (e.g., 150 x 4.6 mm, 3 µm).

  • Mobile Phase: A mixture of n-hexane and isopropanol (IPA). Start with a ratio of 95:5 (v/v) and adjust the IPA concentration to optimize separation.[4] The addition of a small amount of an acidic or basic modifier may improve peak shape.

  • Flow Rate: 0.5 mL/min.

  • Column Temperature: 25°C.

  • Injection Volume: 5 µL.

  • MS/MS Detection: Use electrospray ionization (ESI) in positive mode. Optimize the MRM transitions for 10(R)-hydroxy-9(S)-HHC and other target cannabinoids using a certified reference standard.

GC-MS Method for the Analysis of 10(R)-hydroxy-9(S)-HHC
  • Instrumentation: Gas chromatograph coupled to a mass spectrometer (GC-MS).

  • Derivatization: Silylate the dried sample extract with a suitable reagent (e.g., BSTFA with 1% TMCS) by heating at 70°C for 30 minutes.

  • Column: A low-polarity capillary column such as a DB-5ms or equivalent (e.g., 30 m x 0.25 mm, 0.25 µm).

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Oven Program:

    • Initial temperature: 150°C, hold for 1 minute.

    • Ramp to 280°C at 10°C/min.

    • Hold at 280°C for 5 minutes.

  • Injection: Splitless injection at 250°C.

  • MS Detection: Electron ionization (EI) at 70 eV. Scan from m/z 50 to 550.

Quantitative Data

The following tables provide hypothetical, yet representative, quantitative data for the analysis of 10(R)-hydroxy-9(S)-HHC and a potential closely eluting isomer, 10(S)-hydroxy-9(R)-HHC. Note: Actual retention times and mass-to-charge ratios may vary depending on the specific instrumentation and analytical conditions.

Table 1: HPLC Retention Times on a Chiral Stationary Phase

CompoundRetention Time (min)
10(R)-hydroxy-9(S)-HHC12.5
10(S)-hydroxy-9(R)-HHC13.8

Table 2: GC-MS Data for Silylated Hydroxylated HHC Isomers

Compound (as TMS derivative)Retention Time (min)Key Mass-to-Charge Ratios (m/z)
10(R)-hydroxy-9(S)-HHC-TMS15.2404 (M+), 389, 314, 299
10(S)-hydroxy-9(R)-HHC-TMS15.5404 (M+), 389, 314, 299

Visualizations

Experimental_Workflow General Workflow for Cannabinoid Isomer Analysis cluster_prep Sample Preparation cluster_analysis Analytical Separation & Detection cluster_data Data Analysis Sample Cannabis Matrix Extraction Extraction Sample->Extraction Cleanup Solid-Phase Extraction (SPE) Extraction->Cleanup Derivatization Derivatization (for GC-MS) Cleanup->Derivatization Optional HPLC Chiral HPLC/SFC Cleanup->HPLC NMR NMR Confirmation Cleanup->NMR For Structural Elucidation GCMS GC-MS Derivatization->GCMS MSMS MS/MS Detection HPLC->MSMS GCMS->MSMS Quantification Quantification MSMS->Quantification Identification Identification MSMS->Identification Report Final Report Quantification->Report Identification->Report Troubleshooting_Logic Troubleshooting Logic for Poor Peak Shape Start Poor Peak Shape Observed (Tailing or Asymmetry) CheckSystem Check for System-Level Issues (e.g., leaks, dead volume) Start->CheckSystem CheckColumn Evaluate Column Performance (e.g., age, contamination) CheckSystem->CheckColumn No FixSystem Fix Leaks, Replace Tubing CheckSystem->FixSystem Yes CheckMethod Review Method Parameters (e.g., mobile phase, pH) CheckColumn->CheckMethod No CleanColumn Clean or Replace Column/Guard Column CheckColumn->CleanColumn Yes OptimizeMethod Optimize Mobile Phase, pH, Temperature CheckMethod->OptimizeMethod Yes End Acceptable Peak Shape CheckMethod->End No FixSystem->Start CleanColumn->Start OptimizeMethod->Start

References

Technical Support Center: Cannabinoid Immunoassays & HHC Metabolite Cross-Reactivity

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals encountering challenges with cannabinoid immunoassays due to cross-reactivity with hexahydrocannabinol (B1216694) (HHC) metabolites.

Frequently Asked Questions (FAQs)

Q1: Why am I seeing positive results for THC in samples from subjects who have only consumed HHC?

A1: This is a common issue arising from the structural similarity between the metabolites of HHC and THC.[1][2] Standard cannabinoid immunoassays utilize antibodies that target metabolites of THC, primarily 11-nor-9-carboxy-THC (THC-COOH).[3][4] HHC is metabolized in the body into compounds such as 11-hydroxy-HHC (11-OH-HHC) and 11-nor-9-carboxy-HHC (HHC-COOH).[2][4] These HHC metabolites are structurally very similar to their THC counterparts, causing the immunoassay antibodies to bind to them, resulting in a false-positive result for THC.[1][2][3]

Q2: Which HHC metabolites are known to cross-react with THC immunoassays?

A2: The primary HHC metabolites responsible for cross-reactivity are 11-OH-HHC and HHC-COOH.[2] Their structural resemblance to 11-OH-THC and THC-COOH, the main targets of many cannabinoid assays, is the principal cause of this analytical interference.[2][5] Studies have demonstrated significant cross-reactivity of HHC and its carboxylic acid metabolites in various commercial cannabinoid immunoassay kits.[6][7][8]

Q3: Does the level of cross-reactivity vary between different immunoassay kits?

A3: Yes, the degree of cross-reactivity can differ significantly depending on the specific immunoassay kit being used.[6][7] Different manufacturers use antibodies with varying specificity and affinity. Some assays may exhibit higher cross-reactivity with HHC metabolites than others.[3] Therefore, it is crucial to validate the specificity of your chosen assay for the compounds of interest.

Q4: How can I confirm that a positive result is due to HHC cross-reactivity and not THC?

A4: A positive result from an immunoassay should be considered a presumptive positive. To definitively identify the specific cannabinoids and their metabolites present in a sample, a more specific confirmatory method is necessary.[1] The gold standard for confirmation is mass spectrometry, typically either Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS).[2][3][9] These techniques can separate and accurately identify and quantify individual cannabinoid metabolites, allowing you to distinguish between THC and HHC.

Q5: Are there any immunoassay kits that are specific to HHC and do not cross-react with THC?

A5: Currently, most commercially available cannabinoid immunoassays are designed to detect THC and its metabolites and are known to have cross-reactivity with HHC. The development of highly specific immunoassays for HHC is an ongoing area of research. For specific detection of HHC, mass spectrometric methods are the recommended approach.

Troubleshooting Guide

Issue: Unexpected Positive Results in THC-Negative Control Samples Spiked with HHC

This guide provides a systematic approach to troubleshooting unexpected positive results in THC-negative samples that are known to contain HHC or its metabolites.

G start Start: Unexpected Positive THC Result check_assay 1. Review Assay Specificity - Check manufacturer's data for HHC cross-reactivity. start->check_assay run_controls 2. Run Comprehensive Controls - Negative Control (no cannabinoids) - Positive THC Control - HHC-only Control check_assay->run_controls analyze_controls 3. Analyze Control Results run_controls->analyze_controls confirm_cross_reactivity 4. Hypothesis: Cross-Reactivity Confirmed analyze_controls->confirm_cross_reactivity HHC control is positive no_cross_reactivity Hypothesis: Other Issue analyze_controls->no_cross_reactivity HHC control is negative confirm_ms 5b. Confirm with Mass Spectrometry (GC-MS or LC-MS/MS) confirm_cross_reactivity->confirm_ms troubleshoot_other 5a. Troubleshoot Other Variables - Reagent integrity - Sample contamination - Procedural error no_cross_reactivity->troubleshoot_other troubleshoot_other->run_controls Re-run assay report_findings 6. Report Findings with Confirmation Data confirm_ms->report_findings end End: Issue Resolved report_findings->end

Caption: Troubleshooting workflow for HHC cross-reactivity in cannabinoid immunoassays.

Data on HHC Metabolite Cross-Reactivity

The following table summarizes publicly available data on the cross-reactivity of HHC and its metabolites in cannabinoid immunoassays. It is important to note that cross-reactivity can vary between different assay manufacturers and even between different lots of the same assay.

CompoundImmunoassay Kit ManufacturerCutoff Concentration (ng/mL)Observed Cross-Reactivity (%)Reference
9(R)-HHC-COOHNot SpecifiedNot Specified120%[10]
9(S)-HHC-COOHNot SpecifiedNot Specified48%[10]
HHC MetabolitesMultiple20 or 25 and 50Varying selectivity[6][7]
HHC-COOHNot SpecifiedNot SpecifiedHigh[8]

Experimental Protocols

Protocol for Determining Immunoassay Cross-Reactivity with HHC Metabolites

This protocol outlines a method for researchers to determine the percentage of cross-reactivity of HHC and its metabolites in a specific cannabinoid immunoassay.

Objective: To quantify the cross-reactivity of HHC, 11-OH-HHC, and HHC-COOH in a cannabinoid immunoassay.

Materials:

  • Cannabinoid immunoassay kit (e.g., ELISA kit)

  • Certified reference standards for:

    • THC-COOH (calibrator)

    • Hexahydrocannabinol (HHC)

    • 11-hydroxy-hexahydrocannabinol (11-OH-HHC)

    • 11-nor-9-carboxy-hexahydrocannabinol (HHC-COOH)

  • Drug-free urine or appropriate matrix

  • Microplate reader

  • Standard laboratory equipment (pipettes, tubes, etc.)

Procedure:

  • Preparation of Calibrators and Controls:

    • Prepare a standard curve using the THC-COOH reference standard according to the immunoassay kit's instructions. A typical range might be 0, 10, 25, 50, 100, and 200 ng/mL.

    • Prepare a series of dilutions of HHC, 11-OH-HHC, and HHC-COOH in the drug-free matrix. The concentration range should be broad enough to produce a response in the assay (e.g., 10, 50, 100, 200, 500, 1000 ng/mL).

  • Immunoassay Procedure:

    • Follow the manufacturer's protocol for the cannabinoid immunoassay.

    • Run the THC-COOH standard curve in duplicate.

    • Run each dilution of the HHC, 11-OH-HHC, and HHC-COOH test compounds in duplicate.

  • Data Analysis:

    • Generate a standard curve by plotting the absorbance (or other signal) versus the concentration of the THC-COOH calibrators.

    • For each dilution of the HHC, 11-OH-HHC, and HHC-COOH, determine the apparent "THC-COOH equivalent" concentration by interpolating its signal from the THC-COOH standard curve.

    • Calculate the percent cross-reactivity for each test compound at each concentration using the following formula:

      % Cross-Reactivity = (Apparent THC-COOH Concentration / Actual Concentration of Test Compound) x 100

  • Interpretation of Results:

    • A high percentage of cross-reactivity indicates that the assay is likely to produce a false-positive result in the presence of that HHC metabolite.

    • Tabulate the results to compare the cross-reactivity of the different HHC metabolites.

G cluster_prep Preparation Phase cluster_assay Immunoassay Execution cluster_analysis Data Analysis prep_cal Prepare THC-COOH Standard Curve run_assay Run ELISA according to manufacturer's protocol prep_cal->run_assay prep_hhc Prepare Serial Dilutions of HHC Metabolites prep_hhc->run_assay gen_curve Generate THC-COOH Standard Curve run_assay->gen_curve interpolate Interpolate Apparent THC-COOH Concentration for HHC Samples gen_curve->interpolate calculate Calculate % Cross-Reactivity interpolate->calculate

Caption: Experimental workflow for determining HHC metabolite cross-reactivity.

HHC and THC Metabolic Pathways Leading to Cross-Reactivity

The diagram below illustrates the metabolic pathways of both HHC and THC, highlighting the structural similarities of their key metabolites that lead to immunoassay cross-reactivity.

G cluster_thc THC Metabolism cluster_hhc HHC Metabolism THC Δ⁹-THC THC_OH 11-OH-THC THC->THC_OH Hydroxylation THC_COOH 11-nor-9-carboxy-THC (THC-COOH) THC_OH->THC_COOH Oxidation Cross_Reactivity Structural Similarity Leads to Immunoassay Cross-Reactivity THC_COOH->Cross_Reactivity HHC HHC HHC_OH 11-OH-HHC HHC->HHC_OH Hydroxylation HHC_COOH 11-nor-9-carboxy-HHC (HHC-COOH) HHC_OH->HHC_COOH Oxidation HHC_COOH->Cross_Reactivity

Caption: Metabolic pathways of THC and HHC illustrating the basis for immunoassay cross-reactivity.

References

Best practices for handling and storing 10(R)-hydroxy-9(S)-Hexahydrocannabinol in the lab

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with best practices for handling and storing 10(R)-hydroxy-9(S)-Hexahydrocannabinol in a laboratory setting.

Frequently Asked Questions (FAQs)

Q1: What are the recommended long-term storage conditions for this compound?

A1: For long-term storage, this compound should be stored at -20°C.[1] Under these conditions, the compound is stable for at least two years.[1] Frozen storage is a common and effective method for preserving the stability of synthetic cannabinoids over extended periods.[2][3]

Q2: How should I store the compound for daily or short-term use?

A2: For short-term use, it is advisable to prepare aliquots of the compound in a suitable solvent and store them at -20°C. This practice minimizes the need for repeated freeze-thaw cycles of the stock supply, which can potentially lead to degradation. If the compound is in a solid (crystalline) form, tightly seal the container and store it in a desiccator at a low temperature to protect it from moisture and air.

Q3: My this compound solution has changed color. What does this indicate?

A3: A change in color, such as the development of a dark orange hue, can be an indication of oxidation.[4] While some color change may not significantly impact the compound's purity for all applications, it is a sign of potential degradation. It is recommended to verify the compound's purity using an appropriate analytical method, such as HPLC or LC-MS, before proceeding with sensitive experiments.

Q4: What solvents are suitable for dissolving this compound?

A4: Based on available data, this compound is soluble in the following solvents at the specified concentrations:

  • DMF: 20 mg/ml

  • DMSO: 20 mg/ml

  • Ethanol: 10 mg/ml[1]

The choice of solvent will depend on the specific requirements of your experiment. For biological assays, ensure the final concentration of the organic solvent is compatible with your experimental system.

Q5: What are the primary degradation pathways for this compound?

A5: Like other cannabinoids, this compound is susceptible to oxidation.[4][5] The hydroxyl group and the hexahydrocannabinol (B1216694) scaffold can be sensitive to air, light, and elevated temperatures. The metabolic pathways of HHC involve oxidation, leading to hydroxylated and carboxylic acid species, which suggests that the compound itself is prone to similar oxidative processes under improper storage conditions.[5][6]

Troubleshooting Guide

Issue Possible Cause(s) Recommended Action(s)
Inconsistent experimental results Compound degradation due to improper storage or handling.1. Verify the storage conditions of your stock and working solutions. Ensure they are protected from light and stored at -20°C. 2. Prepare fresh working solutions from a stock that has undergone minimal freeze-thaw cycles. 3. Confirm the purity of your compound using an analytical technique like HPLC or LC-MS.
Precipitate forms in the solution upon storage The concentration of the compound exceeds its solubility in the chosen solvent at the storage temperature.1. Gently warm the solution to room temperature and vortex to redissolve the precipitate. 2. If the issue persists, consider preparing a more dilute stock solution. 3. Ensure the correct solvent is being used for your desired concentration.
Difficulty dissolving the crystalline solid Inadequate solvent volume or insufficient mixing.1. Ensure you are using a recommended solvent (DMF, DMSO, Ethanol) at a concentration within its solubility limit.[1] 2. Use sonication or gentle warming to aid dissolution. 3. Increase the volume of the solvent if necessary.

Experimental Protocols

Protocol 1: Preparation of Stock Solution
  • Acclimatization: Allow the vial containing the crystalline this compound to equilibrate to room temperature for at least 15-20 minutes before opening. This prevents condensation of moisture inside the vial.

  • Solvent Addition: Add the desired volume of a suitable solvent (e.g., DMSO) to the vial to achieve the target concentration (e.g., 10 mg/mL).

  • Dissolution: Cap the vial tightly and vortex thoroughly until the solid is completely dissolved. Gentle warming or sonication can be used to facilitate dissolution if necessary.

  • Storage: Store the stock solution in a tightly sealed, light-protecting vial at -20°C.

Protocol 2: Long-Term Storage
  • Aliquoting: For long-term storage, it is recommended to aliquot the stock solution into smaller, single-use volumes. This minimizes the number of freeze-thaw cycles the main stock undergoes.

  • Container: Use amber glass vials or other light-protecting containers.

  • Inert Atmosphere: For maximum stability, consider flushing the headspace of the vial with an inert gas like argon or nitrogen before sealing.

  • Storage Conditions: Store the aliquots at -20°C.

Visualizations

experimental_workflow cluster_storage Compound Storage cluster_prep Solution Preparation cluster_use Experimental Use cluster_troubleshooting Troubleshooting storage Store at -20°C acclimatize Acclimatize to Room Temp storage->acclimatize add_solvent Add Solvent (e.g., DMSO) acclimatize->add_solvent dissolve Vortex/Sonicate to Dissolve add_solvent->dissolve prepare_working Prepare Working Solution dissolve->prepare_working perform_assay Perform Assay prepare_working->perform_assay check_purity Inconsistent Results? perform_assay->check_purity verify_storage Verify Storage Conditions check_purity->verify_storage Yes

Caption: Experimental workflow for handling this compound.

troubleshooting_logic cluster_issue Problem Identification cluster_action Corrective Actions start Issue Encountered inconsistent_results Inconsistent Results? start->inconsistent_results color_change Color Change? start->color_change precipitation Precipitate Formed? start->precipitation check_purity Check Purity (HPLC/LC-MS) inconsistent_results->check_purity Yes review_storage Review Storage Protocol inconsistent_results->review_storage color_change->check_purity Yes warm_redissolve Warm and Redissolve precipitation->warm_redissolve Yes prepare_fresh Prepare Fresh Solution check_purity->prepare_fresh Degraded dilute_solution Consider Dilution warm_redissolve->dilute_solution If recurs

Caption: Troubleshooting decision tree for common issues.

References

Calibration curve issues in the quantification of hydroxylated cannabinoids

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing common challenges encountered during the quantification of hydroxylated cannabinoids.

Troubleshooting Guides

This section provides solutions to common problems encountered during the development and validation of analytical methods for hydroxylated cannabinoids.

Issue 1: Poor Calibration Curve Linearity (r² < 0.99)

Q: My calibration curve for a hydroxylated cannabinoid (e.g., 11-OH-THC) is non-linear. What are the potential causes and how can I fix it?

A: Non-linearity in calibration curves is a frequent issue in the analysis of hydroxylated cannabinoids and can stem from several factors. Below is a step-by-step guide to troubleshoot this problem.

Potential Causes and Solutions:

Potential Cause Explanation Recommended Action
Detector Saturation At high concentrations, the detector response may no longer be proportional to the analyte concentration, leading to a flattening of the curve.[1]Dilute samples to fall within the linear dynamic range of the instrument.[1] Alternatively, if using LC-MS/MS, a less sensitive MRM transition can be used for quantification of high-concentration samples.
Matrix Effects Co-eluting matrix components can suppress or enhance the ionization of the analyte, leading to a non-linear response.[2][3][4] This is particularly common in complex matrices like plasma, oral fluid, and edible products.[2][3][5]Improve sample cleanup using techniques like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) to remove interfering compounds.[4][5] The use of matrix-matched calibration standards or a stable isotope-labeled internal standard (SIL-IS) is highly recommended to compensate for these effects.[6]
Inappropriate Calibration Range The selected concentration range may be too wide, extending beyond the linear response of the instrument.Narrow the calibration range to bracket the expected concentration of the unknown samples. Ensure the range covers at least three orders of magnitude.[1]
Analyte Adsorption Cannabinoids can adsorb to sample vials and other surfaces, leading to losses, especially at lower concentrations.[7] This can cause the curve to deviate from linearity.Use silanized vials to prevent adsorption.[7]
Improper Standard Preparation Errors in serial dilutions can propagate and affect the linearity of the calibration curve.[1]Prepare calibration standards from separate, independently prepared stock solutions to minimize error.

Troubleshooting Workflow for Non-Linearity:

G start Non-Linear Calibration Curve (r² < 0.99) check_high_conc Is the curve flattening at high concentrations? start->check_high_conc detector_saturation Potential Detector Saturation check_high_conc->detector_saturation Yes check_low_conc Are low concentration points deviating significantly? check_high_conc->check_low_conc No solution_saturation Dilute high concentration standards and samples. Use less sensitive MRM transition if available. detector_saturation->solution_saturation adsorption_issue Potential Analyte Adsorption or Poor Sensitivity check_low_conc->adsorption_issue Yes matrix_effects Suspect Matrix Effects check_low_conc->matrix_effects No solution_adsorption Use silanized vials. Optimize instrument parameters for better sensitivity. adsorption_issue->solution_adsorption solution_matrix Improve sample cleanup (SPE, LLE). Use matrix-matched calibrants or a SIL-IS. matrix_effects->solution_matrix

Caption: Troubleshooting logic for a non-linear calibration curve.
Issue 2: High Variability and Poor Reproducibility

Q: My quality control (QC) samples show high variability (%CV > 15%) between runs. What could be the cause?

A: High variability in QC samples is a critical issue that compromises the reliability of your quantitative data. This often points to inconsistencies in the analytical workflow.

Potential Causes and Solutions:

Potential Cause Explanation Recommended Action
Inconsistent Sample Preparation Manual sample preparation steps, such as liquid-liquid extraction, can introduce variability if not performed consistently.Automate sample preparation where possible. Ensure thorough training for all analysts on the specific protocol. Use a stable isotope-labeled internal standard to correct for variations in extraction recovery.
Matrix Effects Inconsistent matrix effects between different lots of biological matrix can lead to variability.Evaluate matrix effects from multiple sources (e.g., different patient samples) during method validation. If significant lot-to-lot variability is observed, consider a more robust sample cleanup method.
Instrument Instability Fluctuations in instrument performance (e.g., MS source temperature, gas flows) can cause inconsistent responses.[8]Perform regular instrument maintenance and calibration. Monitor system suitability by injecting a standard at the beginning of each run to ensure consistent performance.
Analyte Instability Hydroxylated cannabinoids can be unstable in biological matrices, especially if not stored correctly.[9]Investigate the stability of your analyte under different storage conditions (e.g., freeze-thaw cycles, bench-top stability).[9] Ensure samples are stored at -80°C and processed promptly after thawing.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they impact the quantification of hydroxylated cannabinoids?

A1: Matrix effects are the alteration of an analyte's ionization efficiency due to co-eluting, undetected components in the sample matrix.[4] These effects can lead to either ion suppression or enhancement, resulting in inaccurate quantification, reduced sensitivity, and poor reproducibility.[4] In the analysis of hydroxylated cannabinoids, complex matrices like chocolate, blood, or plasma contain numerous endogenous compounds (e.g., lipids, proteins, sugars) that can interfere with the ionization process in the mass spectrometer.[2][3][10] For instance, research has shown that components in chocolate can cause significant signal suppression for cannabinoids.[2][3]

Q2: What is the best analytical technique for quantifying hydroxylated cannabinoids?

A2: Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is widely regarded as the gold standard for the quantification of hydroxylated cannabinoids in biological matrices.[11][12] This technique offers high sensitivity and selectivity, which is crucial for detecting the low concentrations often found in biological samples.[13] While gas chromatography-mass spectrometry (GC-MS) can also be used, it often requires a derivatization step to improve the volatility and thermal stability of the cannabinoids, which can add complexity to the sample preparation process.[14][15]

Q3: How many points should I use for my calibration curve?

A3: A calibration curve should consist of a blank sample (matrix without analyte or internal standard), a zero sample (matrix with internal standard only), and at least six to eight non-zero concentration levels.[16] Using more calibration points can increase the accuracy of the quantification, as it provides a more reliable fit for the regression line and narrows the confidence intervals.[1] The concentration range should cover the expected concentrations of the unknown samples, including the lower limit of quantification (LLOQ) and the upper limit of quantification (ULOQ).[17]

Q4: What are acceptable validation parameters for a bioanalytical method for hydroxylated cannabinoids?

A4: Method validation should demonstrate that the analytical procedure is reliable and reproducible for its intended use. Key validation parameters and their typical acceptance criteria according to regulatory guidelines (e.g., FDA, EMA) are summarized below.[17][18]

Typical Bioanalytical Method Validation Parameters:

Parameter Acceptance Criteria
Linearity (r²) ≥ 0.99
Accuracy Within ±15% of the nominal concentration (±20% at the LLOQ)[18]
Precision (%CV) ≤ 15% (≤ 20% at the LLOQ)[18]
Lower Limit of Quantification (LLOQ) The lowest concentration on the calibration curve with acceptable accuracy and precision. The analyte response at the LLOQ should be at least five times the response of the blank.[16]
Selectivity No significant interfering peaks at the retention time of the analyte and internal standard in blank matrix samples.
Matrix Effect The coefficient of variation of the matrix factor across different lots of matrix should be ≤ 15%.
Recovery Should be consistent, precise, and reproducible.
Stability Analyte should be stable in the matrix for the duration of sample collection, processing, and storage.

Experimental Protocols

Protocol 1: Generic LC-MS/MS Method for 11-OH-THC in Plasma

This protocol provides a general guideline and should be optimized for your specific instrumentation and experimental needs.

1. Sample Preparation (Solid-Phase Extraction - SPE):

  • To 100 µL of plasma, add 10 µL of an internal standard solution (e.g., 11-OH-THC-d3).

  • Add 200 µL of 4% phosphoric acid to precipitate proteins.

  • Vortex and centrifuge at 10,000 x g for 5 minutes.

  • Condition an SPE cartridge (e.g., mixed-mode cation exchange) with methanol (B129727) followed by water.

  • Load the supernatant onto the SPE cartridge.

  • Wash the cartridge with an acidic aqueous solution followed by a non-polar solvent (e.g., hexane).

  • Elute the analyte with a mixture of a non-polar solvent and a volatile base (e.g., dichloromethane/isopropanol/ammonium hydroxide).

  • Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in the mobile phase.

2. LC-MS/MS Conditions:

  • LC Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in methanol.

  • Gradient: A typical gradient would start with a high percentage of Mobile Phase A, ramping up to a high percentage of Mobile Phase B to elute the analyte, followed by a re-equilibration step.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • Mass Spectrometer: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source in positive mode.

  • MRM Transitions: Monitor at least two transitions for both the analyte and the internal standard for confident identification and quantification.

LC-MS/MS Workflow Diagram:

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample + IS ppt Protein Precipitation plasma->ppt spe Solid-Phase Extraction (SPE) ppt->spe reconstitute Evaporation & Reconstitution spe->reconstitute lc LC Separation (C18 Column) reconstitute->lc ms MS/MS Detection (Triple Quadrupole) lc->ms quant Quantification using Calibration Curve ms->quant

Caption: General workflow for the quantification of hydroxylated cannabinoids.

References

Validation & Comparative

A Comparative Analysis of 10(R)-hydroxy-9(S)-Hexahydrocannabinol and Δ9-Tetrahydrocannabinol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of 10(R)-hydroxy-9(S)-Hexahydrocannabinol (10(R)-OH-HHC) and the well-characterized psychoactive cannabinoid, Δ9-Tetrahydrocannabinol (Δ9-THC). Due to a lack of publicly available experimental data for 10(R)-OH-HHC, this comparison primarily focuses on its parent compound, 9(S)-Hexahydrocannabinol (9(S)-HHC), to provide a relevant benchmark against Δ9-THC.

Hexahydrocannabinol (HHC) is a semi-synthetic cannabinoid that exists as two main epimers, (9R)-HHC and (9S)-HHC. Of these, (9R)-HHC exhibits pharmacological activity similar to Δ9-THC, while (9S)-HHC is significantly less active.[1][2][3] 10(R)-OH-HHC is a potential metabolite of 9(S)-HHC, formed through hydroxylation, a common metabolic pathway for cannabinoids.[4]

Quantitative Data Summary

The following table summarizes the available quantitative data for the receptor binding affinity and functional activity of 9(S)-HHC and Δ9-THC at the primary cannabinoid receptors, CB1 and CB2.

CompoundReceptorBinding Affinity (Ki, nM)Functional Activity (EC50, nM)
9(S)-HHC CB1176 ± 3.3[5]57 ± 19[5]
CB2105 ± 26[5]55 ± 10[5]
Δ9-THC CB115 ± 4.4[5]3.9 ± 0.5[5]
CB29.1 ± 3.6[5]2.5 ± 0.7[5]

Experimental Protocols

Cannabinoid Receptor Binding Assay (Competitive Displacement)

This protocol outlines a typical experimental workflow for determining the binding affinity (Ki) of a test compound by measuring its ability to displace a radiolabeled ligand from cannabinoid receptors.

1. Membrane Preparation:

  • HEK293 cells stably expressing human CB1 or CB2 receptors are cultured and harvested.

  • Cells are homogenized in a lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 2.5 mM EDTA, pH 7.4) and centrifuged to pellet the cell membranes.

  • The membrane pellet is washed and resuspended in an assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 2.5 mM EDTA, 0.5% BSA, pH 7.4).

2. Competitive Binding Assay:

  • A constant concentration of a high-affinity radioligand (e.g., [3H]CP55,940) is incubated with the receptor-containing membranes.

  • Increasing concentrations of the unlabeled test compound (e.g., 9(S)-HHC or Δ9-THC) are added to compete for binding with the radioligand.

  • Non-specific binding is determined in the presence of a saturating concentration of a non-radiolabeled high-affinity ligand.

  • The mixture is incubated to allow binding to reach equilibrium.

3. Separation and Detection:

  • The bound and free radioligand are separated by rapid filtration through glass fiber filters.

  • The filters are washed with ice-cold buffer to remove unbound radioligand.

  • The radioactivity retained on the filters is quantified using liquid scintillation counting.

4. Data Analysis:

  • The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition curve.

  • The Ki value is calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Functional Activity Assay (cAMP Accumulation Assay)

This protocol describes a common method for assessing the functional activity (EC50) of a cannabinoid at G-protein coupled receptors like CB1 and CB2 by measuring changes in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.

1. Cell Culture and Treatment:

  • Cells expressing the cannabinoid receptor of interest (e.g., CHO-K1 cells) are seeded in multi-well plates.

  • The cells are pre-treated with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

  • The cells are then stimulated with varying concentrations of the test compound (e.g., 9(S)-HHC or Δ9-THC) in the presence of forskolin, an adenylyl cyclase activator.

2. cAMP Measurement:

  • Following incubation, the cells are lysed to release intracellular cAMP.

  • The concentration of cAMP is determined using a competitive immunoassay, such as a Homogeneous Time-Resolved Fluorescence (HTRF) assay or an Enzyme-Linked Immunosorbent Assay (ELISA).

3. Data Analysis:

  • The concentration-response curve for the inhibition of forskolin-stimulated cAMP accumulation is plotted.

  • The EC50 value, which is the concentration of the agonist that produces 50% of the maximal inhibitory effect, is determined by non-linear regression analysis.

Signaling Pathways and Metabolic Fate

Comparative Signaling Pathways

Both Δ9-THC and HHCs primarily exert their effects through the activation of cannabinoid receptors CB1 and CB2, which are G-protein coupled receptors (GPCRs). The (9R)-HHC epimer is considered the more psychoactive component, with activity comparable to Δ9-THC, while the (9S)-HHC epimer has weaker activity.[6] The signaling cascade following receptor activation is complex and can vary depending on the specific ligand and cellular context.

Comparative Signaling of Δ9-THC and 9(S)-HHC cluster_ligands Ligands cluster_receptors Receptors cluster_effectors Downstream Effectors cluster_cellular_response Cellular Response THC Δ9-THC CB1 CB1 Receptor THC->CB1 Strong Agonist CB2 CB2 Receptor THC->CB2 Strong Agonist HHC 9(S)-HHC (Weaker Agonist) HHC->CB1 Weak Partial Agonist HHC->CB2 Weak Partial Agonist AC Adenylyl Cyclase CB1->AC Inhibition MAPK MAPK Pathway CB1->MAPK Activation IonChannels Ion Channels (e.g., K+, Ca2+) CB1->IonChannels Modulation CB2->AC Inhibition CB2->MAPK Activation Response Modulation of Neurotransmitter Release, Gene Expression, Immune Response AC->Response MAPK->Response IonChannels->Response

Caption: Comparative signaling pathways of Δ9-THC and 9(S)-HHC.

Experimental Workflow: Receptor Binding Assay

The following diagram illustrates a typical workflow for a competitive radioligand binding assay used to determine the binding affinity of cannabinoids.

Workflow for Competitive Radioligand Binding Assay Start Start MembranePrep Membrane Preparation (Receptor Source) Start->MembranePrep Incubation Incubation: Membranes + Radioligand + Test Compound MembranePrep->Incubation Filtration Rapid Filtration (Separation of Bound/ Unbound Ligand) Incubation->Filtration Counting Scintillation Counting (Quantify Bound Radioactivity) Filtration->Counting Analysis Data Analysis (Calculate IC50 and Ki) Counting->Analysis End End Analysis->End

Caption: Workflow for a competitive radioligand binding assay.

Comparative Metabolic Pathways

The metabolism of HHC is believed to be similar to that of Δ9-THC, primarily occurring in the liver via cytochrome P450 enzymes.[4] The main metabolic reactions are hydroxylation and subsequent oxidation. For Δ9-THC, the primary active metabolite is 11-hydroxy-Δ9-THC. Similarly, HHC can be hydroxylated at various positions. The formation of 10(R)-OH-HHC from 9(S)-HHC is a predicted metabolic step.

Comparative Metabolic Pathways cluster_THC Δ9-THC Metabolism cluster_HHC 9(S)-HHC Metabolism THC Δ9-THC OH_THC 11-OH-Δ9-THC (Active Metabolite) THC->OH_THC Hydroxylation (CYP450) COOH_THC THC-COOH (Inactive Metabolite) OH_THC->COOH_THC Oxidation HHC 9(S)-HHC OH_HHC 10(R)-OH-9(S)-HHC (Predicted Metabolite) HHC->OH_HHC Hydroxylation (CYP450) Further_Metabolites Further Oxidized Metabolites OH_HHC->Further_Metabolites Oxidation

Caption: Comparative metabolic pathways of Δ9-THC and 9(S)-HHC.

Conclusion

While a direct comparative analysis of this compound and Δ9-THC is hampered by the current lack of specific experimental data for the HHC metabolite, a comparison with its parent compound, 9(S)-HHC, reveals significant differences in cannabinoid receptor interaction. 9(S)-HHC demonstrates substantially lower binding affinity and functional potency at both CB1 and CB2 receptors compared to Δ9-THC. Based on the principle that hydroxylation can sometimes alter but not always dramatically increase the activity of cannabinoids, it is plausible that 10(R)-OH-HHC would also exhibit lower activity than Δ9-THC. However, this remains speculative without direct experimental evidence. Further research is imperative to fully characterize the pharmacological and pharmacokinetic profiles of HHC metabolites to understand their potential physiological effects and to inform drug development and regulatory decisions.

References

Validating the Analgesic Activity of 10(R)-hydroxy-9(S)-Hexahydrocannabinol and its Analogs in vivo: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the in vivo analgesic activity of hexahydrocannabinol (B1216694) derivatives, with a focus on validating the potential of 10(R)-hydroxy-9(S)-Hexahydrocannabinol (HHC). Due to the limited availability of direct experimental data for 10(R)-hydroxy-9(S)-HHC, this document leverages data from closely related analogs, such as 9-nor-9β-hydroxyhexahydrocannabinol (β-HHC), and compares their efficacy with established analgesics, including the endogenous cannabinoid Δ⁹-tetrahydrocannabinol (THC), the synthetic cannabinoid agonist CP55,940, and the opioid standard, morphine.

Comparative Analgesic Efficacy

The following tables summarize the quantitative data from preclinical in vivo studies, offering a comparative overview of the analgesic potency of various cannabinoids and morphine in established rodent models of pain.

Table 1: Analgesic Potency (ED₅₀) in Thermal Nociception Models in Mice

CompoundHot Plate Test (ED₅₀ mg/kg)Tail Flick Test (ED₅₀ mg/kg)
9-nor-9β-hydroxyhexahydrocannabinol (β-HHC)Data not available7.12[1]
Δ⁹-Tetrahydrocannabinol (THC)Data not available3.9 (i.p.)[2]
CP55,9401.13[3]0.51[3]
Morphine29.4[3]11.3[3]

Table 2: Analgesic Efficacy in the Acetic Acid-Induced Writhing Test in Mice

CompoundEfficacy
Δ⁹-Tetrahydrocannabinol (THC)Potent, with activity comparable to morphine[4]
CP55,940Complete inhibition of writhing[5]
Cannabinol (CBN)3 times more potent than aspirin[4]

Experimental Protocols

Detailed methodologies for the key in vivo analgesic assays cited in this guide are provided below. These protocols are essential for the replication and validation of analgesic activity studies.

Hot Plate Test

The hot plate test is a widely used method to assess the response to thermal pain and is particularly sensitive to centrally acting analgesics.

  • Apparatus: A commercially available hot plate apparatus with a surface temperature maintained at a constant 55 ± 0.5°C.

  • Animals: Male Swiss mice are typically used.

  • Procedure:

    • Prior to drug administration, a baseline measurement of the animal's reaction time is taken.

    • Each mouse is placed individually on the hot plate, and the latency to the first sign of nociception (e.g., paw licking, jumping) is recorded.

    • A cut-off time (typically 30-60 seconds) is established to prevent tissue damage.

    • The test compound or vehicle is administered (e.g., subcutaneously).

    • Measurements are then taken at predetermined intervals (e.g., 15, 30, 60, 90, and 120 minutes) after drug administration.

    • The analgesic effect is determined by a statistically significant increase in the latency to respond compared to the baseline and vehicle-treated groups.

Acetic Acid-Induced Writhing Test

This test is a chemical method for inducing visceral pain and is effective for screening peripherally and centrally acting analgesics.

  • Inducing Agent: A 0.6% solution of acetic acid in saline.

  • Animals: Male Swiss mice are commonly used.

  • Procedure:

    • Animals are pre-treated with the test compound, standard drug (e.g., morphine), or vehicle.

    • After a set absorption period (e.g., 30 minutes), a 0.6% acetic acid solution is injected intraperitoneally (i.p.).

    • Immediately following the injection, the mice are placed in an observation chamber.

    • The number of "writhes" (a characteristic stretching and constriction of the abdomen) is counted over a specific period (e.g., 20 minutes).

    • The analgesic activity is quantified as the percentage of inhibition of writhing in the treated groups compared to the vehicle control group.

Visualizing Experimental and Biological Pathways

To further elucidate the processes involved in validating analgesic activity, the following diagrams, generated using Graphviz, illustrate a typical experimental workflow and the cannabinoid signaling pathway.

experimental_workflow cluster_preclinical_testing In Vivo Analgesic Assay Workflow animal_acclimation Animal Acclimation (e.g., Male Swiss Mice) baseline_measurement Baseline Nociceptive Measurement (Hot Plate / Writhing) animal_acclimation->baseline_measurement drug_administration Drug Administration - 10(R)-hydroxy-9(S)-HHC - Comparator Analgesics - Vehicle Control baseline_measurement->drug_administration post_treatment_measurement Post-Treatment Measurement (Time-course analysis) drug_administration->post_treatment_measurement data_analysis Data Analysis (e.g., ED50 Calculation, Statistical Significance) post_treatment_measurement->data_analysis results Comparative Efficacy Determination data_analysis->results

Caption: Experimental workflow for in vivo analgesic validation.

cannabinoid_signaling_pathway cluster_pathway Cannabinoid Receptor 1 (CB1) Signaling Pathway in Analgesia ligand Cannabinoid Agonist (e.g., HHC analog) cb1_receptor CB1 Receptor (Presynaptic Neuron) ligand->cb1_receptor g_protein Gi/o Protein Activation cb1_receptor->g_protein adenylyl_cyclase Inhibition of Adenylyl Cyclase g_protein->adenylyl_cyclase calcium_channels Inhibition of Voltage-Gated Ca2+ Channels g_protein->calcium_channels potassium_channels Activation of K+ Channels g_protein->potassium_channels camp Decreased cAMP adenylyl_cyclase->camp neurotransmitter_release Reduced Neurotransmitter Release (e.g., Glutamate, Substance P) calcium_channels->neurotransmitter_release potassium_channels->neurotransmitter_release analgesia Analgesic Effect neurotransmitter_release->analgesia

Caption: Simplified CB1 receptor signaling pathway for analgesia.

References

A Comparative Guide to Analytical Methods for the Quantification of 10(R)-hydroxy-9(S)-Hexahydrocannabinol and Related Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of analytical methodologies applicable to the quantification of 10(R)-hydroxy-9(S)-Hexahydrocannabinol (10(R)-OH-HHC). Due to a lack of publicly available cross-validation data for this specific analyte, this document focuses on validated methods for its parent compound, hexahydrocannabinol (B1216694) (HHC), and other closely related hydroxylated metabolites. The experimental data and protocols presented here for analogous compounds offer a robust foundation for the development and validation of analytical methods for 10(R)-OH-HHC.

The primary analytical techniques discussed are High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). These methods are critically evaluated to aid researchers in selecting the most appropriate technique for their specific application, whether for research, quality control, or pharmacokinetic studies.

Quantitative Data Summary

The following tables summarize key validation parameters from studies on HHC and its metabolites, providing a baseline for expected performance characteristics of a validated method for 10(R)-OH-HHC.

Table 1: Performance Characteristics of LC-MS/MS Methods for HHC and its Metabolites

Validation ParameterValueAnalyte(s)Matrix
Linearity Range1 - 50 ng/mLParent and hydroxylated HHC isomersBlood/Urine
5 - 250 ng/mLCarboxylated HHC isomersBlood/Urine
Correlation Coefficient (r²)> 0.992(9R)-HHC, (9S)-HHCOral Fluid, Whole Blood, Seized Material
Limit of Detection (LOD)1 ng/mLNon-carboxylated analytesBlood/Urine
5 ng/mLCarboxylated analytesBlood/Urine
Limit of Quantification (LOQ)0.2 ng/mL9R-HHC, 9S-HHC, 11-OH-9R-HHC, 8-OH-9R-HHCBlood
2.0 ng/mLCarboxylated HHC metabolitesBlood
Accuracy (Bias)< 6%HHC isomers and metabolitesBlood
Precision (%RSD)< 10% (inter and intra-day)HHC isomers and metabolitesBlood

Data synthesized from multiple sources detailing the analysis of various HHC isomers and metabolites.[1][2][3]

Table 2: Performance Characteristics of GC-MS Methods for HHC Diastereomers

Validation ParameterValueAnalyte(s)Matrix
Linearity Range0.25 - 35.35 ng/mL(9R)-HHCSerum/Plasma
0.25 - 21.76 ng/mL(9S)-HHCSerum/Plasma
Correlation Coefficient (r²)Not Specified(9R)-HHC, (9S)-HHCSerum/Plasma
Limit of Detection (LOD)0.15 ng/mL(9R)-HHC, (9S)-HHCSerum/Plasma
Limit of Quantification (LOQ)0.25 ng/mL(9R)-HHC, (9S)-HHCSerum/Plasma
Accuracy (% Recovery)Not Specified(9R)-HHC, (9S)-HHCSerum/Plasma
Precision (%RSD)< 6.5% (Within-run)(9R)-HHC, (9S)-HHCSerum/Plasma
< 10.0% (Between-run)(9R)-HHC, (9S)-HHCSerum/Plasma

Data is based on a validated method for the quantification of HHC diastereomers.[4]

Table 3: General Performance Characteristics of HPLC-UV Methods for Cannabinoids

Validation ParameterValueAnalyte(s)Matrix
Linearity Range0.039–5.000 μg/mLΔ⁹-THCOil
Correlation Coefficient (r²)> 0.999General CannabinoidsVarious
Limit of Detection (LOD)0.019 μg/mLΔ⁹-THCOil
Limit of Quantification (LOQ)0.039 μg/mLΔ⁹-THCOil
Accuracy (% Recovery)Typically 95-105%General CannabinoidsVarious
Precision (%RSD)Typically < 5%General CannabinoidsVarious

Data is generalized from typical HPLC-UV methods for cannabinoid analysis as specific data for hydroxylated HHC was not available.[5]

Detailed Methodologies and Experimental Workflows

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is a highly sensitive and selective technique, making it well-suited for the analysis of cannabinoids and their metabolites in complex biological matrices.

Experimental Protocol:

  • Sample Preparation (Plasma/Blood):

    • To 100 µL of plasma or whole blood, add an internal standard solution (e.g., deuterated 10-OH-HHC).

    • Perform protein precipitation by adding 200 µL of cold acetonitrile (B52724). Vortex for 30 seconds.

    • Centrifuge at 10,000 x g for 10 minutes to pellet the precipitated proteins.

    • Transfer the supernatant to a new tube.

    • For cleaner samples, a solid-phase extraction (SPE) step using a C18 cartridge can be employed. Condition the cartridge with methanol (B129727) and water. Load the supernatant, wash with a low percentage of organic solvent in water, and elute the analytes with methanol or acetonitrile.

    • Evaporate the eluate to dryness under a stream of nitrogen.

    • Reconstitute the residue in the initial mobile phase for injection.

  • Chromatographic Conditions:

    • Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 2.6 µm particle size) is commonly used.

    • Mobile Phase: A gradient elution is typically employed with:

      • Mobile Phase A: Water with 0.1% formic acid and 5 mM ammonium (B1175870) formate.

      • Mobile Phase B: Acetonitrile or methanol with 0.1% formic acid.

    • Flow Rate: 0.3 - 0.5 mL/min.

    • Injection Volume: 5 - 10 µL.

    • Column Temperature: 40 °C.

  • Mass Spectrometric Conditions:

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

    • Detection: Multiple Reaction Monitoring (MRM) is used for quantification. Specific precursor-to-product ion transitions for 10(R)-OH-HHC and its internal standard would need to be optimized.

Workflow Diagram:

LC-MS/MS Workflow cluster_prep Sample Preparation cluster_analysis Analysis Sample Plasma/Blood Sample Add_IS Add Internal Standard Sample->Add_IS Protein_Precipitation Protein Precipitation (Acetonitrile) Add_IS->Protein_Precipitation Centrifuge1 Centrifugation Protein_Precipitation->Centrifuge1 SPE Solid-Phase Extraction (SPE) (Optional Cleanup) Centrifuge1->SPE Evaporate Evaporation SPE->Evaporate Reconstitute Reconstitution Evaporate->Reconstitute LC_Separation LC Separation (C18 Column) Reconstitute->LC_Separation MS_Detection MS/MS Detection (ESI+, MRM) LC_Separation->MS_Detection Data_Processing Data Processing & Quantification MS_Detection->Data_Processing

LC-MS/MS analytical workflow.
Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a robust technique for cannabinoid analysis, though it often requires derivatization to improve the volatility and thermal stability of the analytes.

Experimental Protocol:

  • Sample Preparation (Serum/Plasma):

    • To 1 mL of serum or plasma, add an appropriate internal standard.

    • Perform liquid-liquid extraction (LLE) by adding a mixture of hexane (B92381) and ethyl acetate (B1210297) (e.g., 9:1 v/v). Vortex vigorously and centrifuge to separate the layers.

    • Transfer the organic layer to a clean tube. Repeat the extraction for better recovery.

    • Combine the organic extracts and evaporate to dryness under nitrogen.

  • Derivatization:

    • To the dried extract, add a derivatizing agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

    • Heat the mixture at 70°C for 30 minutes to form trimethylsilyl (B98337) (TMS) derivatives of the hydroxyl groups.

  • GC-MS Conditions:

    • Column: A non-polar capillary column, such as a 5% phenyl-methylpolysiloxane column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).

    • Carrier Gas: Helium at a constant flow rate.

    • Injection Mode: Splitless injection.

    • Temperature Program: Start at a lower temperature (e.g., 100°C), ramp up to a high temperature (e.g., 300°C) to elute all compounds.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Detection: Scan mode for qualitative analysis or Selected Ion Monitoring (SIM) for quantitative analysis, monitoring characteristic ions of the derivatized 10-OH-HHC.

Workflow Diagram:

GC-MS Workflow cluster_prep Sample Preparation cluster_analysis Analysis Sample Serum/Plasma Sample Add_IS Add Internal Standard Sample->Add_IS LLE Liquid-Liquid Extraction (Hexane/Ethyl Acetate) Add_IS->LLE Evaporate Evaporation LLE->Evaporate Derivatization Derivatization (e.g., BSTFA) Evaporate->Derivatization GC_Separation GC Separation Derivatization->GC_Separation MS_Detection MS Detection (EI, SIM/Scan) GC_Separation->MS_Detection Data_Processing Data Processing & Quantification MS_Detection->Data_Processing

GC-MS analytical workflow.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC-UV is a widely accessible and cost-effective method for cannabinoid analysis. While less sensitive than MS-based methods, it is suitable for analyzing higher concentration samples, such as in formulated products.

Experimental Protocol:

  • Sample Preparation (Oil/Extract):

    • Accurately weigh the sample and dissolve it in a suitable organic solvent like methanol or ethanol (B145695) to a known volume.

    • Perform serial dilutions to bring the concentration of the analyte within the calibration range.

    • Filter the final solution through a 0.45 µm syringe filter before injection to remove any particulate matter.

  • Chromatographic Conditions:

    • Column: A C18 reversed-phase column is standard.

    • Mobile Phase: An isocratic or gradient mixture of acetonitrile and water (often with a pH modifier like formic or phosphoric acid). A typical isocratic condition might be 70:30 (v/v) acetonitrile:water with 0.1% formic acid.

    • Flow Rate: 1.0 - 1.5 mL/min.

    • Injection Volume: 10 - 20 µL.

    • Column Temperature: 30 - 40 °C.

    • UV Detection: Wavelength is typically set around 220-230 nm for cannabinoids. A photodiode array (PDA) detector can be used to obtain full UV spectra for peak purity assessment.

Workflow Diagram:

HPLC-UV Workflow cluster_prep Sample Preparation cluster_analysis Analysis Sample Oil/Extract Sample Dissolve Dissolution in Solvent Sample->Dissolve Dilute Serial Dilution Dissolve->Dilute Filter Syringe Filtration Dilute->Filter HPLC_Separation HPLC Separation (C18 Column) Filter->HPLC_Separation UV_Detection UV Detection (220-230 nm) HPLC_Separation->UV_Detection Data_Processing Data Processing & Quantification UV_Detection->Data_Processing

HPLC-UV analytical workflow.

References

A Comparative Analysis of the Psychoactive Effects of Hexahydrocannabinol (HHC) Epimers: 9(R)-HHC vs. 10(R)-hydroxy-9(S)-HHC

Author: BenchChem Technical Support Team. Date: December 2025

A comparative guide for researchers and drug development professionals.

Executive Summary

This guide provides a comparative analysis of the psychoactive effects of two hexahydrocannabinol (B1216694) (HHC) compounds: 9(R)-HHC and 10(R)-hydroxy-9(S)-HHC. A thorough review of the current scientific literature reveals a significant disparity in the available data for these two molecules. While 9(R)-HHC and its epimer, 9(S)-HHC, have been the subject of multiple pharmacological studies, there is a notable absence of published experimental data on the psychoactive properties, receptor binding affinities, and in vivo effects of 10(R)-hydroxy-9(S)-HHC.

Consequently, a direct, data-driven comparison between 9(R)-HHC and 10(R)-hydroxy-9(S)-HHC is not feasible at this time. This guide will therefore focus on presenting the robust body of evidence comparing the two well-researched epimers, 9(R)-HHC and 9(S)-HHC , to illustrate the critical role of stereochemistry in cannabinoid activity. This comparison will serve as a valuable reference for researchers in the field and underscore the necessity for further investigation into hydroxylated HHC metabolites.

The Critical Role of Stereochemistry: 9(R)-HHC vs. 9(S)-HHC

Hexahydrocannabinol is a semi-synthetic cannabinoid that exists as two primary epimers, (9R)-HHC and (9S)-HHC, which differ in the three-dimensional arrangement of the methyl group at the C9 position.[1] This subtle structural difference has profound implications for their pharmacological activity, particularly their interaction with the cannabinoid receptors CB1 and CB2. The CB1 receptor is the primary target for the psychoactive effects of cannabinoids.

The (9R) epimer, with its methyl group in the equatorial position, is considered the psychoactive form of HHC, exhibiting effects similar to Δ⁹-THC.[2][3] In contrast, the (9S) epimer, with its axial methyl group, demonstrates significantly lower affinity for cannabinoid receptors and reduced psychoactive effects.[2][3]

Quantitative Pharmacological Data

The following table summarizes the in vitro data for 9(R)-HHC and 9(S)-HHC, with Δ⁹-THC included for reference.

CompoundCB1 Binding Affinity (Ki, nM)CB2 Binding Affinity (Ki, nM)CB1 Functional Activity (EC50, nM)CB2 Functional Activity (EC50, nM)
9(R)-HHC 15 ± 0.813 ± 0.43.4 ± 1.56.2 ± 2.1
9(S)-HHC 176 ± 3.3105 ± 2657 ± 1955 ± 10
Δ⁹-THC 15 ± 4.49.1 ± 3.63.9 ± 0.52.5 ± 0.7

Data compiled from published research.

In Vivo Psychoactive Effects: The Cannabinoid Tetrad Test

The cannabinoid tetrad test in rodents is a standard method for assessing the in vivo psychoactive effects of cannabinoids. It measures four key indicators: hypolocomotion (reduced movement), catalepsy (immobility), analgesia (pain relief), and hypothermia (reduced body temperature).

Studies have shown that 9(R)-HHC induces all four effects of the cannabinoid tetrad in mice, with a potency comparable to that of Δ⁹-THC.[3][4] These findings suggest that 9(R)-HHC has a high potential to produce THC-like psychoactive effects in humans.[4]

Conversely, 9(S)-HHC produces significantly weaker effects in the tetrad test.[4] It has been observed to cause a slight decrease in body temperature and a minor increase in immobility, but it does not consistently produce hypolocomotion or analgesia.[4] This indicates a much lower potential for psychoactivity.

Experimental Protocols

Radioligand Receptor Binding Assay

Objective: To determine the binding affinity (Ki) of a test compound for cannabinoid receptors.

Methodology:

  • Membrane Preparation: Membranes from cells expressing human CB1 or CB2 receptors are prepared.

  • Incubation: The membranes are incubated with a fixed concentration of a radiolabeled cannabinoid ligand (e.g., [³H]CP55,940) and varying concentrations of the unlabeled test compound (9(R)-HHC or 9(S)-HHC).

  • Separation: The bound and free radioligand are separated by rapid filtration through glass fiber filters.

  • Quantification: The radioactivity retained on the filters, representing the amount of bound radioligand, is measured using liquid scintillation counting.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis. The Ki value is then calculated using the Cheng-Prusoff equation.[5]

G-Protein Activation Assay (e.g., [³⁵S]GTPγS Binding Assay)

Objective: To determine the functional activity (EC50 and Emax) of a test compound as an agonist at cannabinoid receptors.

Methodology:

  • Membrane Preparation: As in the receptor binding assay.

  • Incubation: Membranes are incubated with varying concentrations of the test compound in the presence of GDP and [³⁵S]GTPγS.

  • G-Protein Activation: Agonist binding to the receptor promotes the exchange of GDP for [³⁵S]GTPγS on the Gα subunit of the G-protein.

  • Separation: The bound [³⁵S]GTPγS is separated from the free form by filtration.

  • Quantification: The amount of bound [³⁵S]GTPγS is quantified by scintillation counting.

  • Data Analysis: Dose-response curves are generated, and the EC50 (the concentration of agonist that produces 50% of the maximal response) and Emax (the maximal effect) are determined.

Cannabinoid Tetrad Test in Mice

Objective: To assess the in vivo cannabimimetic effects of a compound.

Methodology:

  • Animal Acclimation: Mice are acclimated to the testing environment.

  • Compound Administration: The test compound (9(R)-HHC or 9(S)-HHC) or vehicle is administered to the mice, typically via intraperitoneal injection.

  • Behavioral Assessment: At a predetermined time after injection, the following four parameters are measured:

    • Hypolocomotion: Spontaneous activity is measured in an open-field arena by tracking the distance traveled or the number of line crossings.[6]

    • Catalepsy: The time the mouse remains immobile with its forepaws placed on an elevated bar is measured.[6]

    • Analgesia: The latency to respond to a thermal stimulus (e.g., hot plate or tail-flick test) is measured.[6]

    • Hypothermia: Core body temperature is measured using a rectal probe.[6]

  • Data Analysis: The effects of the test compound are compared to the vehicle control group.

Visualizing Cannabinoid Signaling and Experimental Workflow

Below are diagrams created using Graphviz to illustrate the CB1 receptor signaling pathway and a typical experimental workflow for a competitive binding assay.

CB1_Signaling_Pathway CB1R CB1 Receptor G_protein Gαi/oβγ CB1R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits Ca_channel Ca²⁺ Channel G_protein->Ca_channel Inhibits K_channel K⁺ Channel G_protein->K_channel Activates MAPK MAPK Pathway G_protein->MAPK Activates cAMP cAMP AC->cAMP produces Ca_ion Ca²⁺ Influx Ca_channel->Ca_ion K_ion K⁺ Efflux K_channel->K_ion Ligand 9(R)-HHC Ligand->CB1R PKA PKA cAMP->PKA Activates Neurotransmitter Neurotransmitter Release Ca_ion->Neurotransmitter Reduced K_ion->Neurotransmitter Inhibited

Caption: CB1 Receptor Signaling Pathway

Competitive_Binding_Assay cluster_workflow Competitive Binding Assay Workflow A Prepare cell membranes expressing CB1/CB2 receptors B Incubate membranes with: - Radiolabeled Ligand (Fixed Conc.) - Unlabeled Test Compound (Variable Conc.) A->B C Separate bound from free radioligand via filtration B->C D Quantify radioactivity on filters C->D E Generate competition curve (Binding vs. [Test Compound]) D->E F Calculate IC50 and Ki values E->F

Caption: Competitive Binding Assay Workflow

Conclusion and Future Directions

The available scientific evidence clearly demonstrates that the psychoactive effects of HHC are primarily attributed to the 9(R) epimer. 9(R)-HHC exhibits high affinity for cannabinoid receptors and produces robust cannabimimetic effects in vivo, comparable to Δ⁹-THC. In stark contrast, 9(S)-HHC has significantly lower receptor affinity and minimal psychoactive activity.

The complete lack of pharmacological data for 10(R)-hydroxy-9(S)-HHC highlights a significant gap in our understanding of HHC metabolism and the activity of its derivatives. Given that hydroxylation is a key metabolic pathway for cannabinoids, often leading to active metabolites, the pharmacological profile of 10(R)-hydroxy-9(S)-HHC and its other hydroxylated isomers is of considerable interest.

Future research should prioritize the synthesis and pharmacological characterization of hydroxylated HHC metabolites, including 10(R)-hydroxy-9(S)-HHC. Such studies, employing the experimental protocols detailed in this guide, are essential for a comprehensive understanding of the psychoactive and potential therapeutic effects of the full spectrum of HHC-related compounds. This knowledge is crucial for drug development professionals and for informing public health and regulatory policies.

References

In Vitro Cytotoxicity of Hexahydrocannabinol (HHC) and its Hydroxylated Metabolites: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the in vitro cytotoxicity of Hexahydrocannabinol (HHC), a semi-synthetic cannabinoid, and addresses the current landscape of toxicological data regarding its primary hydroxylated metabolites. While direct comparative studies on the cytotoxicity of HHC and its hydroxylated metabolites are currently unavailable in peer-reviewed literature, this document synthesizes the existing data for HHC and outlines the known metabolic pathways.

Executive Summary

Emerging research has begun to characterize the in vitro safety profile of Hexahydrocannabinol (HHC). Studies indicate that HHC exhibits selective cytotoxicity, with notable effects on human lung fibroblasts, while demonstrating minimal to no cytotoxicity in human hepatocytes. To date, there is a significant gap in the scientific literature regarding the in vitro cytotoxic profiles of its major hydroxylated metabolites, such as 11-hydroxy-HHC and 8-hydroxy-HHC. This guide presents the available quantitative data for HHC and provides detailed experimental protocols to aid in the design of future comparative studies.

Data Presentation: In Vitro Cytotoxicity of HHC

The following table summarizes the currently available quantitative data on the in vitro cytotoxicity of HHC.

CompoundCell LineAssayEndpointResultCitation
(R/S)-HHCHuman Lung FibroblastsCellTiter-Glo® Luminescent Cell Viability AssayIC5014.4 µM[1][2]
(R/S)-HHCHuman HepatocytesCellTiter-Glo® Luminescent Cell Viability AssayCytotoxicityNon-cytotoxic at concentrations up to 50 µM[1][2]

Note: No in vitro cytotoxicity data (e.g., IC50 values) for the hydroxylated metabolites of HHC (e.g., 11-hydroxy-HHC, 8-hydroxy-HHC) were identified in the reviewed literature.

Experimental Protocols

The following section details the methodology used in the cited studies for assessing the in vitro cytotoxicity of HHC.

Cell Viability Assay for (R/S)-HHC
  • Assay Principle: The CellTiter-Glo® Luminescent Cell Viability Assay determines the number of viable cells in culture based on the quantitation of ATP, which is an indicator of metabolically active cells. A decrease in ATP levels is correlated with increased cytotoxicity.

  • Cell Lines:

    • Human Lung Fibroblasts

    • Plated Human Hepatocytes

  • Test Compound and Control:

    • (R/S)-HHC was tested at nominal concentrations ranging from 0.156 to 50.0 µM in human lung fibroblasts and 0.05 to 50.0 µM in human hepatocytes.[2]

    • Chlorpromazine was used as a positive control for human lung fibroblasts.[2]

    • Terfenadine was used as a positive control for human hepatocytes.[2]

  • Procedure:

    • Cells were seeded in multi-well plates and allowed to attach.

    • Cells were then treated with varying concentrations of (R/S)-HHC or the positive control.

    • Following the incubation period, the CellTiter-Glo® reagent was added to the wells.

    • Luminescence, which is proportional to the amount of ATP present, was measured using a luminometer.

    • The IC50 value, the concentration of a substance that causes a 50% reduction in cell viability, was calculated from the dose-response curve.

Mandatory Visualizations

Metabolic Pathway of HHC

The metabolism of HHC primarily occurs in the liver, where cytochrome P450 enzymes catalyze the hydroxylation of the molecule at various positions. The most significant of these are the formation of 11-hydroxy-HHC and 8-hydroxy-HHC.

HHC_Metabolism cluster_metabolites HHC Hexahydrocannabinol (HHC) Metabolism Hepatic Metabolism (Cytochrome P450) HHC->Metabolism Metabolites Hydroxylated Metabolites Metabolism->Metabolites 11_OH_HHC 11-hydroxy-HHC Metabolites->11_OH_HHC 8_OH_HHC 8-hydroxy-HHC Metabolites->8_OH_HHC Cytotoxicity_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Cell_Culture Cell Seeding in Multi-well Plates Treatment Treatment of Cells with Test Compounds Cell_Culture->Treatment Compound_Prep Preparation of HHC and Control Solutions Compound_Prep->Treatment Incubation Incubation Period Treatment->Incubation Viability_Assay Cell Viability Assay (e.g., CellTiter-Glo®) Incubation->Viability_Assay Data_Acquisition Luminescence Measurement Viability_Assay->Data_Acquisition Data_Analysis IC50 Calculation Data_Acquisition->Data_Analysis

References

Structural Elucidation of 10(R)-hydroxy-9(S)-Hexahydrocannabinol: A Comparative Guide to Analytical Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methodologies for the structural elucidation and confirmation of 10(R)-hydroxy-9(S)-Hexahydrocannabinol (10-OH-HHC), a hydroxylated derivative of the semi-synthetic cannabinoid Hexahydrocannabinol (HHC). While detailed, publicly available 1D and 2D NMR spectral data for 10(R)-hydroxy-9(S)-HHC is limited, this guide offers a predictive analysis based on the closely related 9(S)-HHC structure, alongside a robust comparison with alternative analytical techniques.

Introduction to this compound

This compound is a metabolite of 9(S)-HHC, formed through oxidation in the body.[1] As a derivative of HHC, which has emerged as a semi-synthetic cannabinoid, understanding its structure is crucial for pharmacological and toxicological assessment.[2] Nuclear Magnetic Resonance (NMR) spectroscopy stands as a primary tool for the unambiguous structural determination of such novel compounds.

Structural Elucidation by NMR Spectroscopy

Due to the current lack of publicly available, detailed 1D and 2D NMR data for this compound, this section presents a predictive analysis based on the known spectral assignments of 9(S)-Hexahydrocannabinol. The introduction of a hydroxyl group at the C-10 position is expected to induce notable changes in the chemical shifts of nearby protons and carbons.

Predicted ¹H and ¹³C NMR Spectral Data

The following table outlines the expected ¹H and ¹³C chemical shifts for 10(R)-hydroxy-9(S)-HHC, extrapolated from data for 9(S)-HHC. The numbering convention used is based on standard cannabinoid nomenclature.

PositionPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)Key HMBC Correlations (from ¹H to ¹³C)Key COSY Correlations (¹H-¹H)
2~6.1-6.3~108-110C-1, C-3, C-4, C-10bH-4
4~6.0-6.2~107-109C-2, C-5, C-10bH-2
6a~1.7-1.9~48-50C-6, C-7, C-10a, C-10bH-7, H-10a
7~1.3-1.5, ~1.9-2.1~27-29C-6, C-6a, C-8, C-10aH-6a, H-8
8~1.0-1.2, ~1.8-2.0~24-26C-7, C-9, C-10aH-7, H-9
9~1.5-1.7~30-32C-8, C-10, C-10a, C-11H-8, H-10, H-11
10~3.5-3.7 ~65-70 C-6a, C-9, C-10aH-9, H-10a
10a~1.4-1.6~33-35C-5, C-6a, C-9, C-10, C-10bH-6a, H-10
1'~2.3-2.5~35-37C-2', C-3, C-4H-2'
2'~1.5-1.7~31-33C-1', C-3', C-4'H-1', H-3'
3'~1.2-1.4~22-24C-2', C-4', C-5'H-2', H-4'
4'~1.2-1.4~31-33C-3', C-5'H-3', H-5'
5'~0.8-0.9~14-15C-3', C-4'H-4'
11 (CH₃)~0.9-1.1 (d)~21-23C-8, C-9, C-10H-9
12 (CH₃)~1.3-1.5 (s)~27-29C-6, C-6a, C-7-
13 (CH₃)~1.0-1.2 (s)~19-21C-6, C-6a, C-7-

Note: Predicted chemical shifts are based on the known values for 9(S)-HHC and the expected deshielding effect of the C-10 hydroxyl group. Actual values may vary. The most significant predicted change is the downfield shift of the H-10 proton and C-10 carbon.

Experimental Protocol for NMR Analysis

A detailed experimental protocol for the structural elucidation of a novel cannabinoid like 10(R)-hydroxy-9(S)-HHC using NMR would involve the following steps:

  • Sample Preparation:

    • Dissolve approximately 5-10 mg of the purified compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, Methanol-d₄, or Acetone-d₆).

    • Transfer the solution to a 5 mm NMR tube.

  • 1D NMR Spectroscopy:

    • Acquire a ¹H NMR spectrum to identify the proton environments, their integrations, and coupling patterns.

    • Acquire a ¹³C NMR spectrum to determine the number of unique carbon environments. A DEPT-135 experiment can be used to differentiate between CH, CH₂, and CH₃ groups.

  • 2D NMR Spectroscopy:

    • COSY (Correlation Spectroscopy): To identify proton-proton spin-spin couplings, revealing the connectivity of adjacent protons.

    • HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded proton and carbon atoms.[3]

    • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons, which is crucial for assembling the molecular skeleton.[3]

    • NOESY (Nuclear Overhauser Effect Spectroscopy): To determine the spatial proximity of protons, which is essential for confirming the stereochemistry of the molecule.

Comparison with Alternative Analytical Techniques

While NMR is the gold standard for structural elucidation, other techniques are commonly employed for the analysis of cannabinoids and can provide complementary information.

TechniquePrincipleAdvantagesDisadvantagesApplication for 10-OH-HHC
NMR Spectroscopy Measures the magnetic properties of atomic nuclei.Provides unambiguous structural information, including stereochemistry. Non-destructive.[4]Relatively low sensitivity, requiring pure samples in milligram quantities. Expensive instrumentation.Definitive structural confirmation and stereochemical assignment.
Gas Chromatography-Mass Spectrometry (GC-MS) Separates volatile compounds based on their boiling points and partitioning between a stationary and mobile phase, followed by mass analysis.High sensitivity and resolution. Provides fragmentation patterns for identification.[5][6]Requires derivatization for polar compounds like cannabinoids to prevent thermal degradation. May not differentiate between some isomers.Quantification and identification based on retention time and mass spectrum, particularly when compared to a reference standard.
Liquid Chromatography-Mass Spectrometry (LC-MS) Separates compounds based on their partitioning between a liquid mobile phase and a solid stationary phase, followed by mass analysis.High sensitivity and specificity. Suitable for non-volatile and thermally labile compounds without derivatization. Can be coupled with tandem MS (MS/MS) for enhanced structural information.[7]Co-elution of isomers can be a challenge without optimized chromatography. Ion suppression effects can impact quantification.Ideal for the analysis of 10-OH-HHC in complex matrices like biological fluids. Can separate diastereomers with appropriate chiral chromatography.
X-ray Crystallography Determines the three-dimensional arrangement of atoms in a crystalline solid by analyzing the diffraction pattern of an X-ray beam.Provides the absolute and unambiguous three-dimensional structure of a molecule.Requires a single, high-quality crystal, which can be difficult to obtain for many compounds.Would provide the definitive solid-state structure and stereochemistry if a suitable crystal can be grown.

Experimental Protocols for Alternative Techniques

GC-MS Protocol for Cannabinoid Analysis
  • Sample Preparation and Derivatization:

    • Extract cannabinoids from the matrix using a suitable organic solvent (e.g., hexane (B92381) or methanol).

    • Evaporate the solvent and reconstitute the residue in a derivatizing agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

    • Heat the mixture at 70-80°C for 20-30 minutes to form trimethylsilyl (B98337) (TMS) derivatives.

  • GC-MS Analysis:

    • Gas Chromatograph: Use a capillary column suitable for cannabinoid analysis (e.g., HP-5ms).

    • Injection: Inject 1 µL of the derivatized sample in split or splitless mode.

    • Oven Program: Start at a lower temperature (e.g., 150°C) and ramp up to a higher temperature (e.g., 300°C) to separate the compounds.

    • Mass Spectrometer: Operate in electron ionization (EI) mode and scan a mass range of m/z 50-550.

LC-MS Protocol for Cannabinoid Analysis
  • Sample Preparation:

    • Extract cannabinoids from the matrix using a suitable solvent system (e.g., methanol/chloroform).

    • Centrifuge to remove particulates and dilute the supernatant with the mobile phase.

  • LC-MS Analysis:

    • Liquid Chromatograph: Use a C18 reversed-phase column.

    • Mobile Phase: A gradient of water and acetonitrile (B52724) or methanol, often with an additive like formic acid or ammonium (B1175870) formate (B1220265) to improve ionization.

    • Mass Spectrometer: Use an electrospray ionization (ESI) source in positive or negative ion mode.

    • Detection: Can be performed in full scan mode or, for higher sensitivity and specificity, in selected ion monitoring (SIM) or multiple reaction monitoring (MRM) mode.

Visualizations

Experimental Workflow for Cannabinoid Analysis

G Experimental Workflow for Cannabinoid Analysis cluster_sample_prep Sample Preparation cluster_analysis Analytical Techniques cluster_data Data Analysis & Elucidation Sample Cannabinoid-Containing Matrix Extraction Solvent Extraction Sample->Extraction Purification Purification (e.g., Chromatography) Extraction->Purification NMR NMR Spectroscopy (¹H, ¹³C, COSY, HSQC, HMBC) Purification->NMR Definitive Structure LCMS LC-MS/MS Purification->LCMS Quantification & Identification GCMS GC-MS Purification->GCMS Quantification & Identification Structure Structural Elucidation NMR->Structure Confirmation Confirmation & Quantification LCMS->Confirmation GCMS->Confirmation Structure->Confirmation G Cannabinoid Receptor Signaling Pathway Cannabinoid Cannabinoid (e.g., 10-OH-HHC) CB1R CB1/CB2 Receptor Cannabinoid->CB1R G_protein Gi/o Protein CB1R->G_protein AC Adenylyl Cyclase G_protein->AC α subunit inhibits MAPK MAPK Pathway G_protein->MAPK βγ subunit activates cAMP ↓ cAMP AC->cAMP PKA ↓ PKA cAMP->PKA Cellular_Response Cellular Response (e.g., altered neurotransmission) PKA->Cellular_Response MAPK->Cellular_Response

References

Comparative Binding of HHC Isomers at the Cannabinoid 1 Receptor (CB1)

Author: BenchChem Technical Support Team. Date: December 2025

A detailed comparison of the binding characteristics of two key hexahydrocannabinol (B1216694) (HHC) isomers, (9R)-HHC and (9S)-HHC, at the human CB1 receptor reveals significant stereoselectivity in receptor affinity and functional potency. This guide provides a comprehensive overview of the available experimental data, detailed methodologies for key assays, and visual representations of the underlying biological processes to support researchers in pharmacology and drug development.

Data Presentation: Quantitative Comparison of HHC Isomers and Δ9-THC

The binding affinity (Ki) and functional potency (EC50) of (9R)-HHC and (9S)-HHC at the CB1 receptor have been determined in multiple studies, often in direct comparison with Δ9-tetrahydrocannabinol (Δ9-THC), the primary psychoactive component of cannabis. The data consistently demonstrates that the (9R)-epimer possesses significantly higher affinity and potency than the (9S)-epimer.

CompoundBinding Affinity (Ki) at CB1 (nM)Functional Potency (EC50) at CB1 (nM)
(9R)-HHC 15 ± 0.8[1]3.4 ± 1.5[1], 53.4[2]
(9S)-HHC 176 ± 3.3[1]57 ± 19[1], 624.3[2]
Δ9-THC 15 ± 4.4[1]3.9 ± 0.5[1]

Note: Ki and EC50 values can vary between different studies and assay conditions. The data presented represents values from cited literature.

The (9R)-HHC isomer exhibits a binding affinity at the CB1 receptor that is comparable to that of Δ9-THC.[1] In contrast, the (9S)-HHC isomer shows a markedly lower affinity, approximately 10-fold less than its (9R) counterpart.[3] This difference in binding affinity translates to their functional activity, where (9R)-HHC is a significantly more potent agonist than (9S)-HHC.[2][4] Both HHC isomers are generally classified as partial agonists of the CB1 receptor.[2][4]

Experimental Protocols

The characterization of HHC isomer binding and function at the CB1 receptor relies on established in vitro pharmacological assays. The following are detailed methodologies for the key experiments cited.

Competitive Radioligand Binding Assay

This assay determines the binding affinity (Ki) of a test compound by measuring its ability to displace a radiolabeled ligand from the CB1 receptor.

a) Membrane Preparation:

  • Human embryonic kidney (HEK-293) or Chinese hamster ovary (CHO) cells stably transfected with the human CB1 receptor are cultured and harvested.

  • The cells are homogenized in a cold lysis buffer (e.g., 50mM Tris-HCl, 5 mM MgCl2, 5 mM EDTA, with protease inhibitors).

  • The homogenate is centrifuged at low speed to remove nuclei and cellular debris.

  • The supernatant is then ultracentrifuged to pellet the cell membranes containing the CB1 receptors.

  • The membrane pellet is washed and resuspended in an appropriate assay buffer, and the protein concentration is determined using a standard method like the bicinchoninic acid (BCA) assay.

b) Binding Assay Protocol:

  • The assay is typically performed in a 96-well plate format.

  • Each well contains the prepared cell membranes, a fixed concentration of a high-affinity radiolabeled CB1 ligand (e.g., [3H]CP-55,940 or [3H]SR141716A), and varying concentrations of the unlabeled test compound (e.g., (9R)-HHC or (9S)-HHC).

  • Total binding is determined in the absence of any competing unlabeled ligand.

  • Non-specific binding is measured in the presence of a high concentration of an unlabeled, high-affinity CB1 ligand to saturate all specific binding sites.

  • The plates are incubated at 30°C for 60-90 minutes to allow the binding to reach equilibrium.

  • The reaction is terminated by rapid filtration through glass fiber filters, which traps the membrane-bound radioligand.

  • The filters are washed with ice-cold wash buffer to remove unbound radioligand.

  • The radioactivity retained on the filters is quantified using liquid scintillation counting.

  • The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined from the resulting competition curve. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.

cAMP Functional Assay

This assay measures the functional potency (EC50) of a compound by quantifying its effect on the intracellular levels of cyclic adenosine (B11128) monophosphate (cAMP), a second messenger modulated by CB1 receptor activation.

a) Cell Culture and Treatment:

  • Cells expressing the CB1 receptor (e.g., CHO-K1 cells) are seeded in multi-well plates.

  • The cells are then treated with a phosphodiesterase inhibitor (to prevent cAMP degradation) and forskolin (B1673556) (an adenylyl cyclase activator) to stimulate cAMP production.

  • Concurrently, the cells are incubated with varying concentrations of the test agonist (e.g., (9R)-HHC or (9S)-HHC).

b) cAMP Measurement:

  • Following incubation, the cells are lysed, and the intracellular cAMP concentration is measured using a competitive immunoassay, such as an enzyme-linked immunosorbent assay (ELISA) or a time-resolved fluorescence resonance energy transfer (TR-FRET) based assay.

  • The ability of the test compound to inhibit the forskolin-stimulated cAMP accumulation is quantified.

  • The EC50 value, representing the concentration of the agonist that produces 50% of its maximal inhibitory effect, is determined from the dose-response curve.

β-Arrestin Recruitment Assay

This assay assesses another aspect of CB1 receptor activation by measuring the recruitment of β-arrestin proteins to the receptor, a key step in receptor desensitization and G-protein-independent signaling.

a) Assay Principle:

  • This assay often utilizes enzyme fragment complementation (EFC) technology (e.g., the PathHunter® assay).

  • The CB1 receptor is tagged with a small enzyme fragment, and β-arrestin is tagged with the larger, complementing portion of the enzyme.

  • Upon agonist-induced receptor activation and subsequent β-arrestin recruitment, the two enzyme fragments are brought into close proximity, forming an active enzyme that generates a chemiluminescent signal.

b) Assay Protocol:

  • Cells co-expressing the tagged CB1 receptor and β-arrestin are plated in a multi-well format.

  • The cells are incubated with varying concentrations of the test compound.

  • After incubation, a detection reagent containing the enzyme substrate is added.

  • The resulting chemiluminescent signal is measured using a luminometer.

  • The EC50 value for β-arrestin recruitment is determined from the dose-response curve.

Mandatory Visualization

Experimental_Workflow_Competitive_Binding_Assay cluster_preparation Preparation cluster_assay Assay Incubation cluster_separation Separation & Measurement cluster_analysis Data Analysis Membrane_Prep CB1 Receptor-Expressing Cell Membrane Preparation Incubation Incubate Membranes, Radioligand, and HHC Isomer (30°C, 60-90 min) Membrane_Prep->Incubation Radioligand_Prep Radioligand Solution ([3H]CP-55,940) Radioligand_Prep->Incubation HHC_Prep HHC Isomer (Test Compound) Dilutions HHC_Prep->Incubation Filtration Rapid Vacuum Filtration (Separates Bound from Free Ligand) Incubation->Filtration Counting Liquid Scintillation Counting (Quantifies Bound Radioactivity) Filtration->Counting Analysis Generate Competition Curve Calculate IC50 and Ki Counting->Analysis

Caption: Workflow for a competitive radioligand binding assay.

CB1_Signaling_Pathway HHC HHC Isomer (Agonist) CB1R CB1 Receptor HHC->CB1R Binds to G_protein Gi/o Protein CB1R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits Ion_Channels Ion Channels (Ca2+, K+) G_protein->Ion_Channels Modulates MAPK MAPK Pathway (ERK, JNK, p38) G_protein->MAPK Activates cAMP ↓ cAMP AC->cAMP Cellular_Response Modulation of Neurotransmitter Release cAMP->Cellular_Response Ion_Channels->Cellular_Response MAPK->Cellular_Response

Caption: Simplified CB1 receptor signaling pathway.

References

Validating the Presence of 10(R)-hydroxy-9(S)-Hexahydrocannabinol in Forensic Samples: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence of semi-synthetic cannabinoids, such as hexahydrocannabinol (B1216694) (HHC), presents a significant challenge to forensic toxicology. As HHC use becomes more prevalent, identifying its metabolites in biological samples is crucial for law enforcement and public health. Among these metabolites, hydroxylated forms of HHC are of particular interest. This guide provides a comparative overview of analytical methodologies relevant to the validation of 10(R)-hydroxy-9(S)-Hexahydrocannabinol, a specific HHC metabolite.

While direct forensic validation studies for 10(R)-hydroxy-9(S)-HHC are not extensively available in the current body of scientific literature, this guide draws upon established methods for the analysis of other HHC isomers and metabolites to propose a robust validation framework. The information presented here is intended to guide researchers in developing and validating methods for the detection and quantification of this and other novel psychoactive substances.

Comparison of Analytical Methods for Cannabinoid Metabolite Analysis

The detection of cannabinoid metabolites in forensic samples predominantly relies on chromatographic techniques coupled with mass spectrometry. Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the most common methods employed.

FeatureGas Chromatography-Mass Spectrometry (GC-MS)Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Principle Separation of volatile and thermally stable compounds followed by ionization and mass analysis.Separation of compounds in the liquid phase followed by ionization and tandem mass analysis.
Derivatization Often required for polar analytes like hydroxylated cannabinoids to increase volatility.Generally not required, allowing for a more direct analysis of polar metabolites.
Sensitivity Good, but can be lower than LC-MS/MS for certain compounds.Typically offers higher sensitivity and specificity, especially for complex matrices.
Specificity High, based on retention time and mass spectrum.Very high, due to precursor and product ion monitoring (MRM).
Sample Throughput Can be lower due to longer run times and sample preparation.Generally higher due to faster analysis times and simpler sample preparation.
Application to HHC Has been used for the quantification of (9R)- and (9S)-HHC in serum/plasma.[1]Widely used for the analysis of HHC and its metabolites in blood, urine, and oral fluid.[2][3][4][5]

Proposed Experimental Protocol for the Validation of 10(R)-hydroxy-9(S)-HHC

Based on validated methods for other HHC metabolites, the following LC-MS/MS protocol is proposed for the detection and quantification of 10(R)-hydroxy-9(S)-HHC in forensic samples.

1. Sample Preparation (Solid-Phase Extraction - SPE)

  • Objective: To extract and concentrate 10(R)-hydroxy-9(S)-HHC from the biological matrix (e.g., blood, urine).

  • Procedure:

    • Condition a mixed-mode SPE cartridge with methanol (B129727) and water.

    • Load the pre-treated sample (e.g., hydrolyzed urine, protein-precipitated plasma).

    • Wash the cartridge with a series of solvents to remove interferences.

    • Elute the analyte using an appropriate solvent mixture (e.g., methanol/acetonitrile).

    • Evaporate the eluate to dryness and reconstitute in the mobile phase.

2. Chromatographic Separation (LC)

  • Objective: To chromatographically separate 10(R)-hydroxy-9(S)-HHC from other isomers and matrix components.

  • Instrumentation: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A C18 reversed-phase column is commonly used for cannabinoid analysis.

  • Mobile Phase: A gradient of water and acetonitrile (B52724) or methanol, both containing a small percentage of a modifier like formic acid to improve peak shape.

  • Flow Rate: Typically in the range of 0.3-0.5 mL/min.

  • Column Temperature: Maintained at a constant temperature (e.g., 40 °C) to ensure reproducible retention times.

3. Detection (MS/MS)

  • Objective: To specifically detect and quantify 10(R)-hydroxy-9(S)-HHC.

  • Instrumentation: A triple quadrupole mass spectrometer.

  • Ionization: Electrospray ionization (ESI) in positive or negative mode.

  • Analysis Mode: Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity.

    • Precursor Ion: The protonated or deprotonated molecular ion of 10(R)-hydroxy-9(S)-HHC.

    • Product Ions: Specific fragment ions generated by collision-induced dissociation of the precursor ion.

4. Method Validation

The method should be validated according to established forensic toxicology guidelines, including the assessment of:

  • Selectivity: The ability to differentiate the analyte from other substances.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration that can be reliably detected and quantified.

  • Linearity: The response of the method over a range of concentrations.

  • Accuracy and Precision: The closeness of the measured value to the true value and the reproducibility of the measurements.

  • Matrix Effects: The influence of the biological matrix on the ionization of the analyte.

  • Stability: The stability of the analyte in the biological matrix under different storage conditions.

Visualizing the Workflow and Metabolic Pathway

To better understand the analytical process and the metabolic context, the following diagrams are provided.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Instrumentation cluster_data Data Processing Sample Forensic Sample (Blood/Urine) SPE Solid-Phase Extraction Sample->SPE Elution Elution & Reconstitution SPE->Elution LC LC Separation (C18 Column) Elution->LC MS MS/MS Detection (MRM Mode) LC->MS Quant Quantification MS->Quant Validation Validation Quant->Validation

Caption: Proposed analytical workflow for the validation of 10(R)-hydroxy-9(S)-HHC.

HHC_Metabolism HHC Hexahydrocannabinol (HHC) PhaseI Phase I Metabolism (Hydroxylation) HHC->PhaseI Metabolites Hydroxylated Metabolites (e.g., 10(R)-OH-9(S)-HHC, 8-OH-HHC, 11-OH-HHC) PhaseI->Metabolites PhaseII Phase II Metabolism (Glucuronidation) Metabolites->PhaseII Conjugates Glucuronide Conjugates PhaseII->Conjugates Excretion Excretion Conjugates->Excretion

Caption: Simplified metabolic pathway of Hexahydrocannabinol (HHC).

Conclusion

The validation of analytical methods for emerging cannabinoids like 10(R)-hydroxy-9(S)-HHC is a critical and ongoing need in forensic science. While specific validated methods for this particular metabolite are not yet widely published, the principles and techniques used for other HHC metabolites provide a strong foundation for its successful identification and quantification. By adapting existing LC-MS/MS methodologies and adhering to rigorous validation protocols, forensic laboratories can enhance their capabilities to detect the use of HHC and its various metabolic products. Further research into the metabolism and pharmacokinetics of HHC will be essential for the definitive identification of unique biomarkers of HHC consumption.

References

A Comparative Metabolic Profile: 10(R)-hydroxy-9(S)-Hexahydrocannabinol vs. Cannabidiol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the metabolic profiles of 10(R)-hydroxy-9(S)-Hexahydrocannabinol (10(R)-OH-9(S)-HHC) and Cannabidiol (CBD). The information presented herein is intended to support research and development efforts by offering a side-by-side look at the biotransformation of these two prominent cannabinoids. While extensive data exists for CBD, the metabolic fate of specific hydroxylated HHC isomers like 10(R)-OH-9(S)-HHC is an emerging area of study. This guide summarizes the current understanding of their metabolism, supported by available experimental data and methodologies.

Introduction

Cannabidiol (CBD) is a non-psychotropic phytocannabinoid from Cannabis sativa that has garnered significant attention for its therapeutic potential. Its metabolism has been extensively studied, revealing a complex pathway involving multiple cytochrome P450 enzymes and subsequent conjugation reactions. In contrast, hexahydrocannabinol (B1216694) (HHC) is a semi-synthetic cannabinoid that has recently gained popularity. Its metabolic profile is less characterized, particularly for its hydroxylated derivatives. Understanding the metabolism of these compounds is crucial for predicting their pharmacokinetic profiles, potential drug-drug interactions, and overall safety and efficacy.

Comparative Quantitative Metabolic Data

The following tables summarize the key metabolites and enzymatic players involved in the biotransformation of CBD. Due to the limited availability of specific quantitative data for 10(R)-OH-9(S)-HHC, a direct quantitative comparison is not yet possible. The information for HHC is based on studies of its primary epimers, 9(R)-HHC and 9(S)-HHC, and provides a likely, though not definitive, metabolic landscape for its hydroxylated derivatives.

Table 1: Principal Metabolites Identified

CompoundMajor MetabolitesMinor Metabolites
Cannabidiol (CBD) 7-hydroxy-CBD (7-OH-CBD), 7-carboxy-CBD (7-COOH-CBD)[1][2]6α-OH-CBD, 6β-OH-CBD, and various other hydroxylated and carboxylated derivatives[1]
Hexahydrocannabinol (HHC) (based on 9R/9S epimers)11-hydroxy-HHC (11-OH-HHC), 11-nor-9-carboxy-HHC (HHC-COOH)[3][4]8α/β-hydroxy-HHC, side-chain hydroxylated derivatives[3]
10(R)-OH-9(S)-HHC (postulated)10-carboxy-HHC[5]Further hydroxylated and conjugated species

Table 2: Key Metabolic Enzymes

CompoundPhase I Enzymes (CYP450)Phase II Enzymes (Conjugation)
Cannabidiol (CBD) CYP2C19, CYP3A4 (major)[1][6][7][8], CYP1A1, CYP1A2, CYP2C9, CYP2D6 (minor)UGT1A7, UGT1A9, UGT2B7
Hexahydrocannabinol (HHC) (general)CYP2C9, CYP2C19, CYP3A4 (implicated based on THC metabolism)[3]UGTs (extensive glucuronidation observed)[9][10]
10(R)-OH-9(S)-HHC (postulated)Cytochrome P450 enzymes[5]UGTs

Experimental Protocols

The following are detailed methodologies for key experiments in the metabolic profiling of cannabinoids.

In Vitro Metabolism using Human Liver Microsomes (HLM)

This protocol is a standard method to assess the phase I metabolic stability and identify primary metabolites of a test compound.

  • Materials:

    • Pooled Human Liver Microsomes (HLM)

    • Test compound (10(R)-OH-9(S)-HHC or CBD) stock solution (e.g., in DMSO or acetonitrile)

    • 0.1 M Phosphate (B84403) Buffer (pH 7.4)

    • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

    • Acetonitrile (ACN) or other suitable organic solvent for reaction termination

    • Incubator/water bath at 37°C

    • Centrifuge

  • Procedure: a. Pre-warm the phosphate buffer and NADPH regenerating system to 37°C. b. In a microcentrifuge tube, combine HLM (final protein concentration typically 0.5-1 mg/mL) and phosphate buffer. c. Add the test compound to a final concentration typically ranging from 1-10 µM. The final concentration of the organic solvent from the stock solution should be kept low (e.g., <1%) to avoid inhibiting enzymatic activity. d. Pre-incubate the mixture at 37°C for 5-10 minutes. e. Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system. f. Incubate the reaction mixture at 37°C with gentle shaking. Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes). g. Terminate the reaction at each time point by adding an equal volume of ice-cold acetonitrile. h. Vortex the samples and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to precipitate proteins. i. Transfer the supernatant to a new tube for analysis by LC-MS/MS or UPLC-QTOF-MS.

Metabolite Identification using UPLC-QTOF-MS

This protocol outlines the analytical procedure for the separation and identification of metabolites from in vitro or in vivo samples.

  • Instrumentation and Columns:

    • Ultra-Performance Liquid Chromatography (UPLC) system

    • Quadrupole Time-of-Flight (QTOF) Mass Spectrometer with an electrospray ionization (ESI) source

    • A suitable reversed-phase column (e.g., C18 or PFP column)

  • Chromatographic Conditions:

    • Mobile Phase A: 0.1% formic acid in water

    • Mobile Phase B: 0.1% formic acid in acetonitrile

    • Gradient Elution: A typical gradient would start with a low percentage of mobile phase B, which is gradually increased to elute compounds of increasing hydrophobicity. The specific gradient profile needs to be optimized for the analytes of interest.

    • Flow Rate: Typically 0.3-0.5 mL/min

    • Column Temperature: Maintained at a constant temperature, e.g., 40°C

    • Injection Volume: 1-10 µL

  • Mass Spectrometry Conditions:

    • Ionization Mode: ESI positive and/or negative mode, depending on the analytes.

    • Data Acquisition: Data-dependent acquisition (DDA) or data-independent acquisition (DIA) modes can be used. In DDA, the instrument acquires a full scan MS spectrum followed by MS/MS spectra of the most intense precursor ions.

    • Collision Energy: A ramped collision energy is often used to generate a rich fragmentation pattern for structural elucidation.

    • Data Analysis: Metabolites are identified by comparing their accurate mass measurements, retention times, and fragmentation patterns with those of the parent compound and known cannabinoid metabolic pathways.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the metabolic pathways and experimental workflows.

CBD_Metabolism CBD Cannabidiol (CBD) PhaseI Phase I Metabolism (Oxidation) CBD->PhaseI PhaseII Phase II Metabolism (Glucuronidation) CBD->PhaseII SevenOH_CBD 7-OH-CBD PhaseI->SevenOH_CBD Other_OH_CBD Other Hydroxylated Metabolites PhaseI->Other_OH_CBD Glucuronides CBD-Glucuronides PhaseII->Glucuronides Metabolites Excreted Metabolites SevenOH_CBD->PhaseII SevenCOOH_CBD 7-COOH-CBD SevenOH_CBD->SevenCOOH_CBD SevenCOOH_CBD->Metabolites Other_OH_CBD->PhaseII Glucuronides->Metabolites CYP2C19 CYP2C19 CYP2C19->PhaseI CYP3A4 CYP3A4 CYP3A4->PhaseI UGT1A9 UGT1A9 UGT1A9->PhaseII UGT2B7 UGT2B7 UGT2B7->PhaseII

Caption: Metabolic Pathway of Cannabidiol (CBD).

HHC_Metabolism cluster_CYP450 CYP450 Enzymes (Postulated) cluster_UGT UGT Enzymes (Postulated) HHC 10(R)-OH-9(S)-HHC PhaseI Phase I Metabolism (Oxidation) HHC->PhaseI PhaseII Phase II Metabolism (Glucuronidation) HHC->PhaseII Carboxy_HHC 10-carboxy-HHC PhaseI->Carboxy_HHC Further_OH_HHC Further Hydroxylated Metabolites PhaseI->Further_OH_HHC Glucuronides HHC-Glucuronides PhaseII->Glucuronides Metabolites Excreted Metabolites Carboxy_HHC->PhaseII Further_OH_HHC->PhaseII Glucuronides->Metabolites CYP_enzymes CYP2C9, CYP2C19, CYP3A4 CYP_enzymes->PhaseI UGT_enzymes UGTs UGT_enzymes->PhaseII

Caption: Postulated Metabolic Pathway of 10(R)-OH-9(S)-HHC.

Experimental_Workflow start Start incubation In Vitro Incubation (Human Liver Microsomes) start->incubation termination Reaction Termination (Acetonitrile) incubation->termination centrifugation Protein Precipitation (Centrifugation) termination->centrifugation analysis UPLC-QTOF-MS Analysis centrifugation->analysis identification Metabolite Identification analysis->identification end End identification->end

References

Efficacy of 10(R)-hydroxy-9(S)-HHC in Comparison to Other Synthetic Cannabinoids: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For research, scientific, and drug development professionals, this guide provides a comparative analysis of the efficacy of 10(R)-hydroxy-9(S)-hexahydrocannabinol (HHC) and other synthetic cannabinoids. Due to the limited availability of direct experimental data for the specific stereoisomer 10(R)-hydroxy-9(S)-HHC, this comparison focuses on its closest structural relatives, the HHC epimers 9(R)-HHC and 9(S)-HHC, alongside a panel of well-characterized synthetic cannabinoids.

This document summarizes quantitative efficacy data, details common experimental methodologies, and visualizes key signaling pathways and workflows to offer a comprehensive resource for cannabinoid research.

Data Presentation: Comparative Efficacy of Synthetic Cannabinoids

The efficacy of cannabinoids is primarily determined by their binding affinity (Ki) to cannabinoid receptors CB1 and CB2, and their functional activity (EC50) in downstream signaling pathways. The following tables compile these values from various in vitro studies.

Table 1: Cannabinoid Receptor Binding Affinities (Ki, nM)

CompoundCB1 Receptor (Ki, nM)CB2 Receptor (Ki, nM)Reference(s)
9(R)-HHC 15 ± 0.813 ± 0.4[1][2]
9(S)-HHC 176 ± 3.3105 ± 26[1][2]
Δ⁹-THC 15 ± 4.49.1 ± 3.6[2]
JWH-018 9.00 ± 5.002.94 ± 2.65[3]
CP 55,940 0.6 - 5.00.7 - 2.6[4][5]
HU-210 0.0610.52[6]
AM-2201 1.02.6[7]
WIN 55,212-2 62.33.3[8]

Table 2: Cannabinoid Receptor Functional Activity (EC50, nM)

CompoundCB1 Receptor (EC50, nM)CB2 Receptor (EC50, nM)Reference(s)
9(R)-HHC 3.4 ± 1.56.2 ± 2.1[1][2]
9(S)-HHC 57 ± 1955 ± 10[1][2]
Δ⁹-THC 3.9 ± 0.52.5 ± 0.7[2]
JWH-018 102133[9]
CP 55,940 0.20.3[4][5]
HU-210 ---
AM-2201 3858[7]
WIN 55,212-2 -17.3 (cAMP) / 17.6-29.6 (β-arrestin)[10]

Experimental Protocols

The data presented above are typically generated using the following key experimental methodologies.

Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of a test compound to the CB1 or CB2 receptor.

Methodology:

  • Membrane Preparation: Cell membranes expressing the cannabinoid receptor of interest (CB1 or CB2) are prepared from cultured cells or animal tissues.

  • Competitive Binding: The membranes are incubated with a fixed concentration of a radiolabeled cannabinoid ligand (e.g., [³H]CP 55,940 or [³H]SR141716A) and varying concentrations of the unlabeled test compound.

  • Separation: The reaction is terminated, and bound and free radioligand are separated by rapid filtration through a filter mat.

  • Quantification: The radioactivity retained on the filter, representing the amount of bound radioligand, is measured using liquid scintillation counting.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.

Functional Assays

Objective: To determine the functional activity (EC50 and Emax) of a compound by measuring its effect on adenylyl cyclase activity.

Methodology:

  • Cell Culture: Cells stably expressing the CB1 or CB2 receptor are cultured in appropriate media.

  • Agonist Stimulation: Cells are pre-treated with a phosphodiesterase inhibitor to prevent cAMP degradation. They are then stimulated with forskolin (B1673556) (an adenylyl cyclase activator) in the presence of varying concentrations of the test compound.

  • Cell Lysis and cAMP Measurement: The cells are lysed, and the intracellular cAMP levels are measured using various methods, such as enzyme-linked immunosorbent assay (ELISA), time-resolved fluorescence resonance energy transfer (TR-FRET), or bioluminescence resonance energy transfer (BRET).

  • Data Analysis: The concentration of the test compound that produces 50% of its maximal effect (EC50) and the maximum effect (Emax) relative to a full agonist are determined from the concentration-response curve.

Objective: To measure the activation of G-proteins coupled to the cannabinoid receptor upon agonist binding.

Methodology:

  • Membrane Preparation: Cell membranes expressing the cannabinoid receptor are prepared.

  • Assay Incubation: The membranes are incubated in a buffer containing GDP, the non-hydrolyzable GTP analog [³⁵S]GTPγS, and varying concentrations of the test compound.

  • Termination and Filtration: The binding reaction is terminated by rapid filtration through a filter plate to separate bound from unbound [³⁵S]GTPγS.

  • Detection: The radioactivity on the filter is quantified using a scintillation counter.

  • Data Analysis: The specific binding of [³⁵S]GTPγS is plotted against the concentration of the test compound to determine the EC50 and Emax for G-protein activation.

Mandatory Visualization

Signaling Pathways

The following diagrams illustrate the primary signaling pathways activated by cannabinoid receptor agonists.

G_Protein_Signaling Ligand Cannabinoid Agonist CB1R CB1/CB2 Receptor Ligand->CB1R Binds to G_Protein Gi/o Protein (αβγ) CB1R->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC αi inhibits cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A cAMP->PKA Activates Downstream Downstream Cellular Effects PKA->Downstream Phosphorylates targets Beta_Arrestin_Signaling Ligand Cannabinoid Agonist CB1R CB1/CB2 Receptor Ligand->CB1R Binds to GRK GRK CB1R->GRK Recruits P P Beta_Arrestin β-Arrestin CB1R->Beta_Arrestin Recruits GRK->CB1R Phosphorylates Internalization Receptor Internalization Beta_Arrestin->Internalization Mediates MAPK MAPK Signaling (e.g., ERK) Beta_Arrestin->MAPK Scaffolds Binding_Assay_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation & Quantification cluster_analysis Data Analysis Membranes Prepare Receptor Membranes Incubate Incubate Membranes, Radioligand, and Test Compound Membranes->Incubate Radioligand Prepare Radioligand ([³H]CP 55,940) Radioligand->Incubate TestCompound Prepare Serial Dilutions of Test Compound TestCompound->Incubate Filter Rapid Filtration Incubate->Filter Count Scintillation Counting Filter->Count Calculate Calculate IC50 and Ki Count->Calculate cAMP_Assay_Workflow cluster_cell_prep Cell Preparation cluster_treatment Treatment cluster_measurement Measurement cluster_analysis Data Analysis CultureCells Culture Receptor- Expressing Cells PreTreat Pre-treat with Phosphodiesterase Inhibitor CultureCells->PreTreat Stimulate Stimulate with Forskolin & Test Compound PreTreat->Stimulate Lyse Cell Lysis Stimulate->Lyse MeasurecAMP Measure Intracellular cAMP Levels Lyse->MeasurecAMP CalculateEC50 Calculate EC50 and Emax MeasurecAMP->CalculateEC50

References

Safety Operating Guide

Essential Safety and Logistical Information for Handling 10(R)-hydroxy-9(S)-Hexahydrocannabinol

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety protocols and logistical plans for researchers, scientists, and drug development professionals handling 10(R)-hydroxy-9(S)-Hexahydrocannabinol. Adherence to these procedures is vital for ensuring personal safety and regulatory compliance. This compound is an analytical reference standard structurally similar to known phytocannabinoids and should be handled with care due to its potential psychoactive properties.[1][2] A related compound, 10(S)-hydroxy-9(R)-Hexahydrocannabinol, is regulated as a Schedule I compound in the United States, indicating a high potential for abuse and stringent handling requirements.[1][3]

Hazard Assessment and Engineering Controls

Given the nature of this compound, a thorough hazard assessment should be conducted before any handling.[4] Due to the potential for aerosolization and exposure, all work with this compound should be performed within a certified chemical fume hood or other appropriate containment device. Engineering controls should be the primary line of defense to minimize exposure.

Personal Protective Equipment (PPE)

The selection of appropriate PPE is critical to prevent dermal, ocular, and respiratory exposure.[4][5][6] The following table summarizes the recommended PPE for handling this compound.

Protection Type Recommended PPE Purpose Citations
Skin Protection Nitrile gloves (powder-free)Prevents dermal contact with the compound.[4][5]
Lab coat or disposable gownProtects skin and clothing from splashes.[4][5]
Chemical-resistant apronRecommended for tasks with a higher risk of splashes.[4][5]
Eye and Face Protection Safety glasses with side shieldsProtects against minor splashes.[4]
Chemical splash gogglesShould be worn when there is a significant risk of splashing.[5]
Face shield (worn over goggles)Provides an additional layer of protection for the face during high-risk procedures.[4][7]
Respiratory Protection N95 respirator or higherRecommended for procedures that may generate dust or aerosols.[6][8]

Operational Plan: Step-by-Step Handling Procedures

A systematic approach to handling potent compounds is essential to minimize the risk of exposure and contamination.

1. Preparation:

  • Ensure the chemical fume hood is functioning correctly.

  • Gather all necessary equipment and reagents.

  • Prepare a designated waste container for contaminated disposables.

2. Donning PPE: The correct sequence for putting on PPE is crucial to avoid contamination.[4]

  • Gown: Put on a clean lab coat or disposable gown.[4]

  • Mask or Respirator: Secure a properly fitted N95 respirator or higher.

  • Goggles/Face Shield: Put on safety goggles, and if necessary, a face shield.[4]

  • Gloves: Don two pairs of nitrile gloves, ensuring the outer pair covers the cuffs of the gown.

3. Handling the Compound:

  • Perform all manipulations of the compound within the chemical fume hood.

  • Avoid generating dust or aerosols. If the compound is a solid, handle it carefully. If it is in a solution, avoid vigorous mixing or pouring from a height.

  • Use dedicated equipment (spatulas, glassware, etc.) for this compound and decontaminate it thoroughly after use.

4. Doffing PPE: The removal of PPE must be done carefully to prevent contact with any contaminants.[4]

  • Outer Gloves: Remove the outer pair of gloves and dispose of them in the designated waste container.

  • Gown: Remove the gown by rolling it down from the shoulders, turning it inside out.[4]

  • Goggles/Face Shield: Remove eye and face protection from the back of the head.[4]

  • Inner Gloves: Remove the inner pair of gloves.

  • Mask or Respirator: Remove the respirator from the back of the head.[4]

  • Hand Hygiene: Immediately and thoroughly wash your hands with soap and water.[4]

Disposal Plan

As a psychoactive compound, and potentially a controlled substance, this compound and any contaminated materials must be disposed of following institutional and regulatory guidelines.

  • Contaminated Disposables: All disposable PPE and other materials that have come into contact with the compound should be considered contaminated waste and segregated from regular laboratory trash.[4]

  • Unused Compound: Do not dispose of the compound down the drain or in the regular trash.[9] Unused or expired compounds must be disposed of as hazardous chemical waste.

  • Institutional Procedures: Contact your institution's Environmental Health and Safety (EHS) department for guidance on the proper disposal procedures for controlled or psychoactive substances.[9][10] They will arrange for proper disposal, which may involve a reverse distributor for DEA-regulated substances.[11][12]

  • Deactivation: For some psychoactive medications, deactivation systems containing activated carbon can be used to adsorb the active compounds, allowing for safer disposal.[13] Consult with your EHS office to see if this is an appropriate method for this specific compound.

Workflow for Safe Handling and Disposal

The following diagram illustrates the key steps for the safe handling and disposal of this compound.

cluster_prep Preparation cluster_handling Handling Protocol cluster_disposal Disposal prep1 Conduct Hazard Assessment prep2 Verify Fume Hood Operation prep1->prep2 prep3 Gather Materials & Prepare Waste Container prep2->prep3 don_ppe Don PPE (Gown, Mask, Goggles, Gloves) prep3->don_ppe handle Handle Compound in Fume Hood (Minimize Aerosols) don_ppe->handle doff_ppe Doff PPE (Gloves, Gown, Goggles, Mask) handle->doff_ppe segregate Segregate Contaminated Waste handle->segregate wash Wash Hands Thoroughly doff_ppe->wash contact_ehs Contact EHS for Disposal of Unused Compound segregate->contact_ehs ehs_disposal Follow EHS Protocol (e.g., Reverse Distributor) contact_ehs->ehs_disposal

Caption: Workflow for safe handling and disposal of this compound.

References

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.